Tetradifon
Description
acaricide; ovicide on deciduous fruits, citrus, cotton and other crops; structure
Properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)12-6-10(15)9(14)5-11(12)16/h1-6H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCXEBRWGEOQX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
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DSSTOX Substance ID |
DTXSID7021316 | |
| Record name | Tetradifon | |
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Molecular Weight |
356.0 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Colorless solid; [ICSC] Technical product: Off-white to slightly yellow solid; [HSDB] White odorless crystalline solid; [MSDSonline], COLOURLESS CRYSTALS. | |
| Record name | Tetradifon | |
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| Record name | TETRADIFON | |
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Solubility |
Solubility in acetone 67.3, methanol 3.46, ethyl acetate 67.3, hexane 1.52, dichloromethane 297, xylene 105 (all in g/L, 20 °C), Soluble in aromatic hydrocarbon solvents, dioxan, AT 18 °C: 0.4 G/100 G PETROLEUM ETHER; 7.1 G/100 G ETHYL ACETATE; 10.5 G/100 G METHYL ETHYL KETONE; AND 1.6 G/100 G CARBON TETRACHLORIDE., In water, 7.80X10-2 mg/L @ 20 °C, Sol in water ... at 20 °C, 0.08 mg/l., Solubility in water at 20 °C: none | |
| Record name | TETRADIFON | |
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| Record name | TETRADIFON | |
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Density |
1.151 @ 20 °C, Relative density (water = 1): 1.5 | |
| Record name | TETRADIFON | |
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| Record name | TETRADIFON | |
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Vapor Pressure |
2.40X10-10 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
| Record name | TETRADIFON | |
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| Record name | TETRADIFON | |
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Impurities |
The 2 impurities 2,4,5-trichlorophenyl phenyl sulfone and dichlorophenyl phenyl sulfone were isolated from /technical grade/ tetradifon by GLC. They were identified by comparison for their mass spectra and retention times with those of synthesized samples. The impurities have identical mass no (m/e= 320) and very similar mass spectra and GLC retention times to those of 2,3,7,8-tetrachlorodibenzodioxin, a likely toxic impurity of tetradifon. This similarity can be a reason of substantial errors in the GLC determination or mass fragmentation of this toxic impurity. | |
| Record name | TETRADIFON | |
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Color/Form |
Crystals from benzene, White, crystalline powder | |
CAS No. |
116-29-0 | |
| Record name | Tetradifon | |
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| Record name | TETRADIFON | |
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| Record name | TETRADIFON | |
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Melting Point |
146.5 - 147.5 °C, MELTING POINT: 144 °C /Technical product/, 148-149 °C | |
| Record name | TETRADIFON | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRADIFON | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tetradifon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradifon is a non-systemic organochlorine acaricide with pronounced ovicidal and larvicidal properties. Its primary mechanism of action involves the disruption of cellular energy metabolism through the inhibition of mitochondrial ATP synthase. This guide provides a detailed examination of the biochemical pathways affected by this compound, its molecular target, and the experimental methodologies used to elucidate its mode of action. Quantitative toxicological data are presented, and key signaling pathways and experimental workflows are visualized to offer a comprehensive technical overview for research and development professionals.
Introduction
This compound, chemically known as 4-chlorophenyl 2,4,5-trichlorophenyl sulfone, is a miticide that has been utilized for the control of a wide range of phytophagous mites on various agricultural and ornamental crops.[1] Unlike many neurotoxic acaricides, this compound's efficacy stems from its ability to interfere with a fundamental process in cellular bioenergetics: oxidative phosphorylation. This unique mechanism of action makes it a subject of interest for understanding mitochondrial function and for the development of novel pesticides. This document serves as a technical guide to the core mechanism of action of this compound.
Primary Mechanism of Action: Inhibition of Oxidative Phosphorylation
The core toxicological effect of this compound is the inhibition of oxidative phosphorylation, the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).[1] Specifically, this compound is an inhibitor of mitochondrial ATP synthase (also known as Complex V), the enzyme responsible for the final step of ATP synthesis.[1]
Molecular Target: Oligomycin Sensitivity Conferring Protein (OSCP)
This compound exerts its inhibitory effect on ATP synthase by targeting the Oligomycin Sensitivity Conferring Protein (OSCP). The OSCP is a critical subunit of the FOF1 ATP synthase complex. Located at the top of the catalytic F1 sector, it forms a crucial link between the F1 and Fo domains, ensuring the structural and functional coupling of proton translocation through the Fo domain to ATP synthesis in the F1 domain.
By binding to the OSCP, this compound disrupts this coupling, effectively stalling the rotary mechanism of the ATP synthase and halting the production of ATP. This leads to a depletion of cellular energy, ultimately resulting in the death of the organism. The action of this compound is described as "oligomycin-like," although oligomycin itself binds to the Fo subunits of the ATP synthase, not the OSCP.
Signaling Pathway of this compound's Action
The following diagram illustrates the process of oxidative phosphorylation and the specific point of inhibition by this compound.
Caption: Inhibition of ATP synthase by this compound.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound.
Table 1: Biochemical Efficacy of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (Inhibition of ADP-stimulated respiration) | 4.5-27 nmol/mg mitochondrial protein | Rat liver mitochondria | [Not specified] |
| IC50 (Inhibition of DNP and Mg2+-stimulated ATPase) | 4.5-27 nmol/mg mitochondrial protein | Rat liver mitochondria | [Not specified] |
Table 2: Toxicological Data for this compound
| Parameter | Species | Value | Exposure Route | Reference |
| LD50 | Rat | >14,700 mg/kg | Oral | [Not specified] |
| LD50 | Rabbit | >10,000 mg/kg | Dermal | [Not specified] |
| LC50 (4h) | Rat | >3 mg/L | Inhalation | [Not specified] |
Table 3: Efficacy of this compound against Tetranychus arabicus
| Life Stage | Concentration | Mortality (%) | Effect | Reference |
| Eggs (from treated females) | 80 ppm | - | Hatchability reduced to 13.5% (Control: 93.4%) | [2] |
| Larvae (newly hatched) | 80 ppm | 80.95 | 100% mortality in the subsequent quiescent stage | [2] |
| Larvae (from treated female eggs) | 160 ppm | 100 | Failure to emerge from the first quiescent stage | |
| Protonymphs (newly hatched) | 160 ppm | 100 | Failure to reach the adult stage |
Experimental Protocols
The mechanism of action of this compound and its efficacy are determined through a series of biochemical and toxicological assays. The following are detailed methodologies representative of the key experiments.
Protocol for Determining the Effect on Mitochondrial Respiration
This protocol is a standard method for assessing the impact of a compound on mitochondrial oxygen consumption.
-
Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., rat liver) in a chilled isolation buffer (e.g., containing sucrose, mannitol, and EDTA).
-
Centrifuge the homogenate at low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with the isolation buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
-
-
Measurement of Oxygen Consumption:
-
Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen concentration in a sealed, temperature-controlled chamber.
-
Add a known amount of the mitochondrial suspension to the chamber containing the assay buffer and a respiratory substrate (e.g., succinate or a combination of pyruvate and malate).
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
To test the effect of this compound, add various concentrations of the compound (dissolved in a suitable solvent like DMSO) to the chamber before the addition of ADP and measure the inhibition of State 3 respiration.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the State 3 respiration rate.
-
Protocol for Determining Acaricidal Efficacy (Leaf Disc Bioassay)
This method is widely used to determine the lethal concentration (LC50) of an acaricide against mites.
-
Preparation of Test Arenas:
-
Excise leaf discs from an unsprayed host plant (e.g., bean or citrus) using a cork borer.
-
Place each leaf disc, abaxial side up, on a layer of moistened cotton or agar in a Petri dish.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in water (with a surfactant if necessary).
-
Spray the leaf discs with the different concentrations of the this compound solution or dip them for a set period.
-
A control group is treated with water and surfactant only.
-
Allow the treated leaf discs to air dry.
-
-
Infestation and Incubation:
-
Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc using a fine brush.
-
Incubate the Petri dishes under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Data Collection and Analysis:
-
Assess mite mortality at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform a probit analysis on the corrected mortality data to calculate the LC50 value and its 95% confidence intervals.
-
Protocol for Assessing Ovicidal and Larvicidal Activity
-
Ovicidal Assay:
-
Collect mite eggs of a uniform age (e.g., 0-24 hours old) on leaf discs.
-
Treat the leaf discs with different concentrations of this compound as described in the leaf disc bioassay.
-
Incubate the treated eggs under controlled conditions.
-
Record the number of hatched larvae daily until no more hatching occurs in the control group.
-
Calculate the percentage of egg mortality for each concentration.
-
-
Larvicidal Assay:
-
Synchronize a cohort of mite eggs to obtain newly hatched larvae.
-
Treat leaf discs with different concentrations of this compound.
-
Transfer a known number of newly hatched larvae to the treated leaf discs.
-
Incubate and assess mortality at regular intervals.
-
Calculate the LC50 for the larval stage.
-
Experimental Workflow
The following diagram outlines a general workflow for the investigation of an acaricide's mechanism of action, with a focus on a mitochondrial inhibitor like this compound.
Caption: A general workflow for investigating acaricide mechanism of action.
Conclusion
This compound's mechanism of action is centered on the inhibition of mitochondrial ATP synthase via its interaction with the Oligomycin Sensitivity Conferring Protein. This disruption of cellular energy production leads to its potent acaricidal, particularly ovicidal and larvicidal, effects. The experimental protocols detailed herein provide a framework for the continued study of mitochondrial inhibitors and the development of novel pest control agents. A thorough understanding of this mechanism is crucial for managing resistance and for designing next-generation acaricides with improved safety and efficacy profiles.
References
Tetradifon as a Mitochondrial ATP Synthase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradifon, a potent organochlorine acaricide, exerts its primary toxicological effect through the inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for cellular energy production. This technical guide provides an in-depth analysis of this compound's role as a mitochondrial ATP synthase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The primary molecular target of this compound is the Oligomycin Sensitivity-Conferring Protein (OSCP), a key subunit of the ATP synthase complex. By binding to OSCP, this compound induces an oligomycin-like effect, disrupting the structural and functional coupling between the F1 and Fo domains of the enzyme. This interference ultimately blocks proton translocation and halts ATP synthesis, leading to cellular energy depletion and oxidative stress. This document consolidates the current understanding of this compound's interaction with mitochondrial ATP synthase and provides researchers with the necessary protocols to investigate this and similar inhibitory compounds.
Introduction
Mitochondrial F1Fo-ATP synthase (also known as Complex V) is a fundamental enzyme in cellular bioenergetics. It utilizes the electrochemical potential generated by the electron transport chain to synthesize adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate (Pi)[1]. Due to its central role in metabolism, ATP synthase is a target for various toxic compounds and a potential target for therapeutic agents[2].
This compound (1,2,4-Trichloro-5-(4-chlorophenyl)sulfonylbenzene) is a non-systemic miticide and insecticide[3][4]. Its mode of action is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 12C agent, specifically an inhibitor of mitochondrial ATP synthase[5]. Research has demonstrated that this compound exhibits an "oligomycin-like" activity, a class of inhibitors that target the ATP synthase complex. This guide will delve into the specifics of this inhibitory mechanism.
Mechanism of Action: Targeting the OSCP Subunit
The inhibitory effect of this compound is not on the catalytic sites of the F1 domain but rather on a crucial component of the peripheral stalk, the Oligomycin Sensitivity-Conferring Protein (OSCP) . The OSCP is essential for coupling the proton translocation through the Fo domain with ATP synthesis in the F1 domain. It acts as a stator component, ensuring the structural integrity and functional communication between the two motors of the ATP synthase complex.
By binding to the OSCP, this compound disrupts this vital connection. This disruption prevents the efficient use of the proton motive force, effectively uncoupling proton movement from ATP synthesis. While the exact binding site of this compound on the OSCP has not been elucidated through structural studies like X-ray crystallography or cryo-EM, its functional effect is the inhibition of energy-linked mitochondrial activities. This mechanism is analogous to that of the well-characterized ATP synthase inhibitor, oligomycin, although oligomycin itself binds to the c-subunit of the Fo domain. The OSCP's role is to confer sensitivity to oligomycin's effects, and inhibitors that target OSCP, like this compound, produce a similar functional outcome.
The binding of inhibitors to the OSCP can induce conformational changes that are transmitted down the peripheral stalk, ultimately affecting the function of the proton channel in the Fo domain. This leads to a cessation of both ATP synthesis and ATP hydrolysis by the complex.
Quantitative Analysis of Inhibition
The potency of this compound as an ATP synthase inhibitor has been quantified through in vitro studies using isolated mitochondria. The key parameter for assessing the inhibitory effect is the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Organism/System | Reference(s) |
| IC50 | 4.5 - 27 nmol/mg mitochondrial protein | Rat Liver Mitochondria |
Table 1: Quantitative data on this compound's inhibition of mitochondrial ATP synthase.
This range indicates that this compound is a potent inhibitor, effective at low nanomolar concentrations relative to the mitochondrial protein content. The variation in the IC50 value can be attributed to differences in experimental conditions, such as the specific substrate used to drive respiration and the purity of the mitochondrial preparation.
Experimental Protocols
Characterizing the inhibitory effects of compounds like this compound on mitochondrial ATP synthase requires a series of well-defined experimental protocols. Below are detailed methodologies for key assays.
Isolation of Functional Mitochondria from Rat Liver
This protocol is a prerequisite for most in vitro assays of mitochondrial function.
Materials:
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Isolation Buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES (pH 7.2), 1 mM EGTA, and 0.5% (w/v) BSA (fatty acid-free).
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Homogenization Medium: 0.25 M sucrose, 5 mM HEPES buffer, and 1 mM EDTA, pH 7.2.
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Ice-cold 0.85% NaCl solution.
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Dounce or shearing-type homogenizer (e.g., Tissue-tearor).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a 200-225 g rat and immediately excise the liver.
-
Chill the liver in ice-cold 0.85% NaCl.
-
Mince the liver tissue into small pieces (3-5 grams) in a pre-chilled beaker.
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Wash the minced tissue with isolation buffer to remove blood.
-
Add homogenization medium (approximately 10 mL per gram of tissue) and homogenize on ice. For a shearing-type homogenizer, use short bursts (e.g., 10 seconds) to minimize mitochondrial damage.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 9,400 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. The pellet can be gently washed by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration buffer without substrates) to a high protein concentration.
-
Determine the protein concentration using a standard method, such as the Bradford or BCA assay.
Measurement of Mitochondrial Respiration (Oxygen Consumption)
This assay directly measures the effect of an inhibitor on oxidative phosphorylation. A Clark-type oxygen electrode is the traditional instrument for this measurement.
Materials:
-
Respiration Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), and 5 mM KH2PO4.
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Substrates (e.g., 5 mM malate and 5 mM glutamate for Complex I-driven respiration).
-
ADP solution (e.g., 100 mM stock).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Clark-type oxygen electrode system.
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add the isolated mitochondria (e.g., 0.3-0.6 mg/mL) to the chamber.
-
Add the respiratory substrates (e.g., malate and glutamate) to initiate basal respiration (State 2).
-
After a stable rate is achieved, add a known amount of ADP (e.g., 150-200 µM) to stimulate ATP synthesis and induce State 3 respiration. This will be observed as a rapid increase in the rate of oxygen consumption.
-
Once all the ADP has been phosphorylated to ATP, the respiration rate will slow down to State 4.
-
To test the effect of this compound, it can be added before the addition of ADP. Incubate for a short period to allow for interaction with the mitochondria.
-
The inhibition of ADP-stimulated (State 3) respiration is a direct measure of ATP synthase inhibition.
-
The Respiratory Control Ratio (RCR), calculated as the ratio of the State 3 to State 4 respiration rate, is a key indicator of mitochondrial coupling. An effective ATP synthase inhibitor will significantly reduce the RCR.
ATP Hydrolysis (ATPase) Activity Assay
ATP synthase can operate in reverse, hydrolyzing ATP to pump protons. This ATPase activity is also inhibited by this compound. A common method is a spectrophotometric coupled-enzyme assay.
Materials:
-
Assay Buffer: 100 mM Tris (pH 8.0), 4 mM Mg-ATP, 2 mM MgCl2, 50 mM KCl, 0.2 mM EDTA.
-
Coupling System: 0.23 mM NADH, 1 mM phosphoenolpyruvate, pyruvate kinase (e.g., 1.4 units), and lactate dehydrogenase (e.g., 1.4 units).
-
Isolated mitochondria or submitochondrial particles.
-
This compound stock solution.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the assay mixture containing the assay buffer and the coupling system in a cuvette.
-
Add the mitochondrial preparation (e.g., 25-50 µg protein).
-
To test the inhibitor, add the desired concentration of this compound to the cuvette and incubate.
-
Initiate the reaction by adding Mg-ATP.
-
The hydrolysis of ATP to ADP by ATP synthase is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. This results in a decrease in absorbance at 340 nm.
-
Monitor the change in absorbance over time to determine the rate of ATP hydrolysis.
-
The this compound-sensitive ATPase activity is calculated by comparing the rate in the presence and absence of the inhibitor.
Conclusion
This compound is a potent inhibitor of mitochondrial F1Fo-ATP synthase with an oligomycin-like mechanism of action. Its specific targeting of the OSCP subunit disrupts the crucial coupling between proton translocation and ATP synthesis, leading to a profound impact on cellular energy metabolism. The quantitative data available, although limited to a range of IC50 values, confirms its high potency. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the inhibitory effects of this compound and other potential ATP synthase modulators. Future research, particularly high-resolution structural studies of the this compound-OSCP complex, would provide invaluable insights into the precise molecular interactions governing this inhibition and could aid in the design of novel therapeutic agents or more specific pesticides.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of ATP Synthase as New Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 5. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
An In-depth Technical Guide to the Chemical and Physical Properties of Tetradifon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradifon is a non-systemic organochlorine acaricide and ovicide noted for its efficacy against a wide range of phytophagous mites. Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for understanding its environmental fate, transport, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,2,4-trichloro-5-(4-chlorophenyl)sulfonylbenzene | [1][2] |
| CAS Number | 116-29-0 | [1][2] |
| Chemical Formula | C₁₂H₆Cl₄O₂S | [1] |
| Molecular Weight | 356.05 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 146.5-147.5 °C | |
| Boiling Point | 484.0 ± 45.0 °C (Predicted) | |
| Vapor Pressure | 3.199 × 10⁻⁸ Pa (at 20 °C) | |
| Water Solubility | 0.05 mg/L (at 10 °C) | |
| Solubility in Organic Solvents (at 20 °C) | - Acetone: 82 g/L - Chloroform: 255 g/L - Xylene: 115 g/L - Methanol: 10 g/L | |
| Octanol-Water Partition Coefficient (log Kow) | 4.61 | |
| Density | 1.563 g/cm³ (estimate) | |
| Stability | Stable to heat, UV light, and hydrolysis in acidic and alkaline conditions. |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Melting Point Determination (OECD Guideline 102)
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.
Apparatus:
-
Capillary tube melting point apparatus
-
Thermometer with appropriate range and accuracy
-
Sample pulverizer
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded to define the melting range.
Boiling Point Determination (OECD Guideline 103)
Principle: This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure. For substances with high boiling points like this compound, this is often a predicted value due to decomposition at elevated temperatures.
Apparatus:
-
Ebulliometer or dynamic vapor pressure apparatus
-
Thermometer or thermocouple
-
Pressure measurement device
Procedure (Dynamic Method):
-
A sample of this compound is placed in the apparatus.
-
The pressure in the system is reduced to a desired level.
-
The sample is heated, and the temperature at which it boils under the reduced pressure is recorded.
-
This process is repeated at several different pressures.
-
The boiling points at different pressures are then extrapolated to determine the normal boiling point at standard atmospheric pressure (101.325 kPa).
Vapor Pressure Determination (OECD Guideline 104)
Principle: This method measures the pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase.
Apparatus:
-
Gas saturation apparatus or effusion method apparatus
-
Thermostatically controlled chamber
-
Analytical balance
-
Gas flow meter
Procedure (Gas Saturation Method):
-
A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of vaporized substance is determined by trapping it and measuring its mass or by measuring the weight loss of the sample.
-
The vapor pressure is calculated from the mass of the substance transported and the volume of the gas passed through.
Water Solubility Determination (OECD Guideline 105)
Principle: This method determines the saturation concentration of a substance in water at a given temperature.
Apparatus:
-
Flask with a stirrer
-
Constant temperature water bath
-
Centrifuge or filtration system
-
Analytical instrument for quantification (e.g., HPLC, GC)
Procedure (Flask Method):
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved particles.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method.
Octanol-Water Partition Coefficient (Kow) Determination (OECD Guideline 107)
Principle: This method determines the ratio of the concentration of a substance in n-octanol and water at equilibrium, providing a measure of its lipophilicity.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, GC)
Procedure (Shake Flask Method):
-
A solution of this compound in either water-saturated n-octanol or n-octanol-saturated water is prepared.
-
This solution is placed in a separatory funnel with the other phase (n-octanol-saturated water or water-saturated n-octanol, respectively).
-
The funnel is shaken until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of this compound in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value (log Kow) is commonly reported.
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of mitochondrial oxidative phosphorylation. It specifically targets the F1Fo-ATP synthase, also known as Complex V of the electron transport chain. This inhibition is achieved through its interaction with the Oligomycin Sensitivity Conferring Protein (OSCP), a subunit of the F1Fo-ATP synthase.
The following diagrams illustrate the overall pathway of oxidative phosphorylation and the conceptual mechanism of this compound's inhibitory action.
Figure 1: Overview of the Oxidative Phosphorylation Pathway and Inhibition by this compound.
Figure 2: Conceptual Model of this compound's Inhibition of F1Fo-ATP Synthase.
Conclusion
This technical guide has provided a detailed summary of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The visualization of its mechanism of action highlights its role as a potent inhibitor of mitochondrial ATP synthase through its interaction with the OSCP subunit. This comprehensive information serves as a foundational resource for researchers and professionals engaged in the study and development of compounds targeting cellular energy metabolism. Further research into the precise molecular interactions between this compound and the ATP synthase complex could provide valuable insights for the design of novel therapeutic agents.
References
Toxicological Profile of Tetradifon in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Tetradifon in various laboratory animal species. The information is compiled from a range of studies, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of key biological processes and experimental designs.
Executive Summary
This compound is an organochlorine acaricide that has been subject to toxicological evaluation in several laboratory animal species. Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to disruption of oxidative phosphorylation. The acute oral toxicity of this compound is generally low. Subchronic and chronic exposure studies have identified the liver and thyroid as potential target organs. While some studies have suggested a potential for estrogen-like activity, the available data on its genotoxicity are conflicting. Developmental toxicity studies have been conducted, and its carcinogenic potential has been investigated in rodents. This guide provides a detailed summary of these findings to support further research and risk assessment.
Acute Toxicity
The acute toxicity of this compound has been evaluated in several species, primarily through oral and dermal routes of exposure. The compound exhibits low acute oral toxicity.
Table 1: Acute Toxicity of this compound
| Species | Strain | Sex | Route of Administration | LD50 (mg/kg bw) | Reference |
| Rat | Wistar | Male & Female | Oral | > 14,700 | WHO (1986) |
| Mouse | Not specified | Not specified | Oral | > 10,000 | WHO (1986) |
| Rabbit | Not specified | Not specified | Oral | > 10,000 | WHO (1986) |
| Dog | Beagle | Male & Female | Oral | > 2,000 | WHO (1986) |
| Rabbit | Not specified | Not specified | Dermal | > 10,000 | WHO (1986) |
Experimental Protocols: Acute Oral Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Test Guideline: Based on principles similar to OECD Test Guideline 401.
Animals: Young adult rats (e.g., Wistar strain), mice, rabbits, and dogs of both sexes. Animals are fasted prior to dosing.
Procedure:
-
A single dose of this compound, suspended in a suitable vehicle (e.g., corn oil), is administered by gavage to the animals.
-
Multiple dose levels are used with a specified number of animals per group.
-
A control group receives the vehicle only.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded at the beginning and end of the observation period.
-
A gross necropsy is performed on all animals at the end of the study.
-
The LD50 is calculated using a recognized statistical method.
Subchronic and Chronic Toxicity
Repeated dose toxicity studies have been conducted to evaluate the effects of this compound following subchronic and chronic exposure. These studies have identified the liver as a primary target organ.
Table 2: Subchronic and Chronic Oral Toxicity of this compound
| Species | Strain | Duration | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Rat | Wistar | 90 days | 0, 100, 300, 1000 | 300 | Increased liver weight, centrilobular hypertrophy of hepatocytes. | WHO (1986) |
| Dog | Beagle | 1 year | 0, 10, 50, 250 | 10 | Increased liver weight, induction of hepatic microsomal enzymes. | WHO (1986) |
| Rat | Wistar | 2 years | 0, 100, 300, 1000 (in diet) | 300 (equivalent to 15 mg/kg bw/day) | Increased liver weight, hepatocellular hypertrophy. No evidence of carcinogenicity. | WHO (1986) |
| Mouse | Not specified | 2 years | 0, 15, 45, 135 (in diet) | Not established | Increased liver weight. No evidence of carcinogenicity. | WHO (1986) |
Experimental Protocols: 90-Day Oral Toxicity Study in Rodents
Objective: To determine the toxicity of this compound following repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Test Guideline: Based on principles similar to OECD Test Guideline 408.
Animals: Young adult rats (e.g., Wistar strain), typically 10-20 animals per sex per group.
Procedure:
-
This compound is administered daily by gavage or in the diet for 90 consecutive days.
-
At least three dose levels and a concurrent control group are used.
-
Clinical observations are made daily.
-
Body weight and food consumption are measured weekly.
-
Hematology and clinical chemistry parameters are evaluated at the end of the study.
-
A comprehensive gross necropsy is performed on all animals.
-
Organ weights are recorded.
-
Histopathological examination of major organs and tissues is conducted.
Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice. Based on the available data, this compound has not been shown to be carcinogenic in these species.
Table 3: Carcinogenicity of this compound
| Species | Strain | Duration | Dose Levels (in diet) | Key Findings | Reference |
| Rat | Wistar | 2 years | 0, 100, 300, 1000 ppm | No treatment-related increase in tumor incidence. | WHO (1986) |
| Mouse | Not specified | 2 years | 0, 15, 45, 135 ppm | No treatment-related increase in tumor incidence. | WHO (1986) |
Experimental Protocols: Carcinogenicity Study in Rodents
Objective: To assess the carcinogenic potential of this compound following long-term dietary exposure.
Test Guideline: Based on principles similar to OECD Test Guideline 451.
Animals: Rats (e.g., Wistar strain) and mice, typically 50 animals per sex per group.
Procedure:
-
This compound is administered in the diet for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering lifespan.
-
Animals are observed daily for clinical signs of toxicity and tumor development.
-
Body weight and food consumption are recorded regularly.
-
A complete gross necropsy is performed on all animals.
-
All tissues are examined microscopically for evidence of neoplasia.
Genotoxicity
The genotoxicity of this compound has been evaluated in a number of in vitro and in vivo assays with conflicting results. Some studies suggest a lack of direct mutagenic activity, while others indicate a potential for indirect genotoxicity through the induction of oxidative stress.[1]
Table 4: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without S9 | Negative | WHO (1986) |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Equivocal | WHO (1986) |
| Sister Chromatid Exchange | Rat bone marrow in vivo | N/A | Negative[1] | Badraoui et al. (2007)[1] |
| Chromosomal Aberration | Rat bone marrow in vivo | N/A | Negative[1] | Badraoui et al. (2007)[1] |
| Micronucleus Test | Mouse bone marrow in vivo | N/A | Negative | WHO (1986) |
Experimental Protocols: In Vivo Mammalian Erythrocyte Micronucleus Test
Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of mice.
Test Guideline: Based on principles similar to OECD Test Guideline 474.
Animals: Young adult mice, typically 5 animals per sex per group.
Procedure:
-
Animals are treated with this compound, usually by oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.
-
Bone marrow is sampled at appropriate time intervals after treatment (e.g., 24 and 48 hours).
-
Bone marrow smears are prepared and stained.
-
The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (e.g., 2000 per animal).
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats. The available data suggest that this compound is not a primary reproductive or developmental toxicant at dose levels that do not cause maternal toxicity.
Table 5: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Strain | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings | Reference | |---|---|---|---|---|---| | Three-Generation Reproduction | Rat | Not specified | 0, 100, 1000 (in diet) | 1000 (equivalent to 50 mg/kg bw/day) | No adverse effects on fertility, gestation, or pup viability. | WHO (1986) | | Teratogenicity | Rat | Not specified | 0, 125, 250, 500 | Maternal: 250; Developmental: 500 | No teratogenic effects observed. Reduced fetal weight at maternally toxic dose. | WHO (1986) | | Teratogenicity | Rabbit | New Zealand White | 0, 125, 250, 500 | Maternal: 250; Developmental: 500 | No teratogenic effects observed. | WHO (1986) |
Experimental Protocols: Two-Generation Reproduction Toxicity Study
Objective: To assess the effects of this compound on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and lactation, and on the growth and development of the offspring.
Test Guideline: Based on principles similar to OECD Test Guideline 416.
Animals: Rats, with a sufficient number of animals to produce approximately 20 litters per group.
Procedure:
-
Parental (F0) animals are administered this compound in the diet, starting at least 10 weeks before mating.
-
F0 animals are mated to produce the F1 generation. Dosing continues through gestation and lactation.
-
Selected F1 offspring are chosen to become the parents of the F2 generation and are administered this compound in the same manner.
-
Reproductive parameters (e.g., fertility index, gestation length, litter size, pup survival) are evaluated for both generations.
-
Offspring are examined for clinical signs, body weight, and developmental landmarks.
-
A complete necropsy and histopathological examination of reproductive organs are performed on parental animals and selected offspring.
Mechanism of Action and Toxicokinetics
The primary mechanism of toxicity for this compound is the inhibition of mitochondrial oxidative phosphorylation. It acts as an inhibitor of the mitochondrial oligomycin sensitivity conferring protein (OSCP), which is a component of ATP synthase. This leads to a disruption of cellular energy production.
There is limited publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in laboratory animals. As an organochlorine compound, it is expected to be lipophilic and may have the potential for bioaccumulation. Further studies are needed to fully characterize its toxicokinetic profile.
Some studies have suggested that this compound may have estrogen-like activity and can induce hepatic microsomal enzymes, which could potentially affect the metabolism of other compounds and thyroid hormone homeostasis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for genotoxicity testing.
Caption: Potential disruption of the HPT axis by this compound.
References
Tetradifon's Impact on Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of the acaricide tetradifon on mitochondrial oxidative phosphorylation. This compound is a potent inhibitor of mitochondrial ATP synthase (Complex V), exhibiting an oligomycin-like mechanism of action. This document consolidates quantitative data on its inhibitory effects, details key experimental protocols for assessing its impact on mitochondrial function, and illustrates the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating mitochondrial bioenergetics, toxicology, and the development of novel therapeutic agents.
Mechanism of Action
This compound's primary mode of action is the inhibition of oxidative phosphorylation.[1] Specifically, it targets the mitochondrial F1Fo-ATP synthase (Complex V), the terminal enzyme complex of the electron transport chain responsible for ATP synthesis.[2] Its inhibitory action is characterized as "oligomycin-like," suggesting it blocks the proton translocation through the Fo subunit of the ATP synthase, thereby disrupting the coupling of the proton motive force to ATP synthesis.[3][4] Evidence points to the oligomycin sensitivity-conferring protein (OSCP) as a key component of this compound's binding site, which is crucial for the functional integrity of the ATP synthase complex.[5] This inhibition leads to a decrease in ATP production, an increase in the mitochondrial membrane potential, and can subsequently induce oxidative stress.
Quantitative Data on Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound on mitochondrial activities.
Table 1: Inhibition of Mitochondrial Respiration and ATPase Activity by this compound
| Parameter | Organism/Tissue | IC50 | Reference |
| ADP-stimulated Respiration | Rat Liver Mitochondria | 4.5-27 nmol/mg mitochondrial protein | |
| Mg2+-stimulated ATPase | Rat Liver Mitochondria | 4.5-27 nmol/mg mitochondrial protein |
Note: The IC50 value is presented as a range, reflecting potential variations in experimental conditions and mitochondrial preparations.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on oxidative phosphorylation.
Isolation of Rat Liver Mitochondria
This protocol is adapted from standard procedures for isolating functional mitochondria.
Materials:
-
Rat liver
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA
-
Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.
-
Place the liver in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Homogenize the minced liver in fresh, ice-cold Isolation Buffer I using a loose-fitting Glass-Teflon homogenizer with a few gentle strokes.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.
Measurement of Mitochondrial Respiration
This protocol utilizes high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (Complex V inhibitor)
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add Respiration Buffer to the chambers and allow the temperature to equilibrate (e.g., 37°C).
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.
-
To assess Complex I-linked respiration, add pyruvate and malate (or glutamate and malate).
-
Record the basal respiration rate (State 2).
-
Add a saturating concentration of ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Titrate this compound into the chamber and record the inhibition of State 3 respiration.
-
To assess Complex II-linked respiration, add succinate in the presence of rotenone (to inhibit Complex I).
-
Repeat the ADP stimulation and this compound titration.
-
Use oligomycin as a positive control for ATP synthase inhibition.
-
Use antimycin A to inhibit the respiratory chain and determine non-mitochondrial oxygen consumption.
Measurement of ATP Synthesis
This protocol uses a luciferase-based assay to quantify ATP production.
Materials:
-
Isolated mitochondria
-
ATP synthesis buffer (containing substrates like pyruvate and malate, and ADP)
-
Luciferin-luciferase ATP assay kit
-
Luminometer
-
This compound
Procedure:
-
Prepare a reaction mixture containing ATP synthesis buffer and isolated mitochondria.
-
Add this compound at various concentrations to different reaction tubes. Include a vehicle control.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a perchloric acid solution followed by neutralization).
-
Add the luciferin-luciferase reagent to the samples.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Generate a standard curve with known ATP concentrations to quantify the ATP produced in the samples.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol employs a fluorescent probe to detect mitochondrial ROS production.
Materials:
-
Isolated mitochondria
-
Respiration buffer
-
Substrates (e.g., succinate in the presence of rotenone to stimulate ROS production from Complex III)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS probe
-
Fluorometer or fluorescence microscope
-
This compound
Procedure:
-
Incubate isolated mitochondria in respiration buffer with the chosen substrates.
-
Add this compound at the desired concentration.
-
Load the mitochondria with H2DCFDA. The probe is deacetylated by mitochondrial esterases to H2DCF, which is then oxidized by ROS to the fluorescent DCF.
-
Measure the increase in fluorescence over time using a fluorometer or visualize ROS production in individual mitochondria using fluorescence microscopy.
-
Use a known ROS scavenger (e.g., N-acetylcysteine) as a negative control and a known ROS inducer (e.g., antimycin A) as a positive control.
Signaling Pathways and Logical Relationships
The inhibition of ATP synthase by this compound initiates a cascade of events within the mitochondrion and the cell. The following diagrams illustrate these relationships.
Conclusion
This compound is a specific and potent inhibitor of mitochondrial ATP synthase, acting through an oligomycin-like mechanism. Its disruption of oxidative phosphorylation leads to decreased ATP synthesis and the induction of oxidative stress. The experimental protocols and data presented in this guide provide a framework for the detailed investigation of this compound's mitochondrial toxicity and can be adapted for the study of other potential mitochondrial inhibitors. A thorough understanding of these mechanisms is essential for assessing the toxicological risks associated with this compound exposure and for the broader field of mitochondrial research and drug development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an oligomycin-like inhibitor of energy-linked activities of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Ovicidal Activity of Tetradifon
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the ovicidal properties of Tetradifon, an organochlorine acaricide. It details the biochemical mechanism of action, summarizes quantitative efficacy data, and outlines standard experimental protocols for assessing its activity against mite eggs.
Mechanism of Ovicidal Action
This compound is a non-systemic acaricide primarily valued for its potent ovicidal and larvicidal effects.[1] Its mode of action is highly specific, targeting the fundamental energy production process within the mitochondria of the developing mite embryo.
The core mechanism is the inhibition of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway.[1][2][3] this compound exhibits an "oligomycin-like" activity, binding to the F0 subunit of the ATP synthase complex.[2] This binding event physically blocks the proton channel, preventing the flow of protons back into the mitochondrial matrix. The disruption of this proton motive force halts the synthesis of adenosine triphosphate (ATP), the primary energy currency essential for all cellular processes.
For a developing embryo within an egg, which has extremely high energy demands for cell division, differentiation, and growth, the cessation of ATP production is catastrophic. This energy depletion leads to a complete arrest of embryonic development, ultimately resulting in the egg's failure to hatch. Studies have also observed that this compound can prolong the incubation period of eggs that do manage to hatch at lower concentrations and cause the subsequent death of the emerged larvae, indicating a persistent disruption of metabolic processes.
References
Tetradifon's Impact on Mite Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradifon is a non-systemic organochlorine acaricide with pronounced ovicidal and larvicidal activity against a wide range of mite species. Its primary mode of action is the disruption of cellular energy metabolism through the inhibition of mitochondrial ATP synthase. This technical guide provides an in-depth analysis of the core mechanisms by which this compound impacts mite energy metabolism, supported by available quantitative data, detailed experimental methodologies, and visual representations of the affected pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in acarology, toxicology, and pesticide development.
Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound's acaricidal properties stem from its ability to interfere with the final stage of cellular respiration, oxidative phosphorylation, which is the primary source of adenosine triphosphate (ATP) in aerobic organisms. The key molecular target of this compound is the mitochondrial F1Fo-ATP synthase, a multi-subunit enzyme complex responsible for synthesizing ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi), utilizing the electrochemical gradient generated by the electron transport chain.
Specifically, this compound acts as an inhibitor of the F1Fo-ATP synthase, exhibiting an "oligomycin-like" activity[1][2]. It is understood to bind to the oligomycin sensitivity-conferring protein (OSCP) subunit of the ATP synthase complex[1]. This binding event disrupts the proton translocation through the Fo subunit, which is essential for the rotational catalysis of the F1 subunit that drives ATP synthesis[3][4]. The inhibition of ATP synthase leads to a cascade of metabolic consequences, including:
-
Decreased ATP Production: The most direct effect is a significant reduction in the cellular ATP pool.
-
Inhibition of ADP-stimulated Respiration: The tight coupling between electron transport and ATP synthesis means that when ATP synthase is blocked, the flow of electrons through the electron transport chain is also inhibited, leading to a decrease in oxygen consumption.
-
Disruption of Cellular Energy-Dependent Processes: The lack of sufficient ATP impairs numerous vital cellular functions, including growth, development, and reproduction, ultimately leading to the death of the mite, particularly in energy-demanding life stages such as eggs and larvae.
Quantitative Data on this compound's Effects
Table 1: Effect of this compound on the Development of Tetranychus arabicus
| Developmental Stage | Treatment | Duration (days) | Mortality (%) |
| Eggs (24h-old) | Control | 4.06 ± 0.91 | 6.60 |
| 80 ppm this compound | 6.33 ± 0.49 | 86.50 | |
| 160 ppm this compound | - | 100 | |
| Newly Hatched Larvae | Control | 1.28 ± 0.25 | 0.00 |
| 80 ppm this compound | 2.81 ± 0.70 | 100 | |
| 160 ppm this compound | - | 100 | |
| Protonymph | Control | 1.22 ± 0.25 | 0.00 |
| 80 ppm this compound | 1.93 ± 0.65 | 100 | |
| 160 ppm this compound | - | 100 | |
| Deutonymph | Control | 0.96 ± 0.14 | 0.00 |
| 80 ppm this compound | 2.60 ± 0.42 | 54.29 | |
| 160 ppm this compound | - | 100 |
Table 2: Effect of this compound on the Fecundity of Tetranychus arabicus Adult Females
| Treatment | Longevity (days) | Fecundity (eggs/female) | Hatchability (%) |
| Control | 12.50 ± 1.50 | 45.60 ± 5.80 | 93.40 |
| 80 ppm this compound | 7.80 ± 1.20 | 18.20 ± 3.50 | 13.50 |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the impact of this compound on mite energy metabolism. These are based on standard methodologies in toxicology and biochemistry and should be optimized for specific mite species and laboratory conditions.
Mite Rearing and Treatment
-
Mite Colony Maintenance: Establish and maintain a healthy, age-synchronized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or strawberry leaves) under controlled environmental conditions (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Acaricide Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or ethanol) and then make serial dilutions in water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations.
-
Leaf Disc Bioassay:
-
Excise leaf discs (e.g., 2 cm diameter) from the host plant.
-
Dip the leaf discs in the respective this compound solutions for a standardized time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place the treated leaf discs, adaxial side down, on a layer of moistened cotton or agar in a petri dish.
-
Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Seal the petri dishes with a ventilated lid and incubate under controlled conditions.
-
Assess mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Isolation of Mite Mitochondria
-
Mite Homogenization:
-
Collect a sufficient quantity of mites (treated and control groups) and flash-freeze them in liquid nitrogen.
-
Homogenize the frozen mites in a pre-chilled isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) using a Dounce homogenizer or a similar apparatus.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation step.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.
-
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.
Measurement of Mitochondrial Respiration
-
Oxygen Consumption Assay:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Add a standardized amount of isolated mitochondria to the respiration medium in the instrument chamber.
-
Sequentially add substrates and inhibitors to measure different respiratory states:
-
State 2 Respiration: Add a substrate for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).
-
State 3 Respiration: Add ADP to stimulate ATP synthesis.
-
State 4 Respiration: Observe the respiration rate after the added ADP has been phosphorylated to ATP.
-
Inhibition: Add this compound at various concentrations to measure its inhibitory effect on State 3 respiration. Oligomycin can be used as a positive control for ATP synthase inhibition.
-
Uncoupled Respiration: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport chain.
-
-
ATP Synthesis Assay
-
Luciferase-Based Assay:
-
Use a commercial ATP bioluminescence assay kit.
-
Incubate isolated mitochondria with substrates (e.g., pyruvate, malate, and ADP) in the presence and absence of this compound for a defined period.
-
Stop the reaction and extract the ATP.
-
Add the luciferase-luciferin reagent to the extracted ATP and measure the resulting luminescence using a luminometer.
-
Calculate the rate of ATP synthesis and the percentage of inhibition by this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound's inhibition of mitochondrial ATP synthase.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for studying this compound's effects.
Conclusion
This compound is a potent acaricide that exerts its toxic effects by targeting a fundamental process in mite physiology: energy metabolism. Its specific inhibition of mitochondrial F1Fo-ATP synthase leads to a severe depletion of cellular ATP, resulting in the disruption of vital functions and ultimately, mite mortality. The data presented in this guide, while highlighting the significant impact on mite development and reproduction, also underscore the need for further research to quantify the direct biochemical effects on mite mitochondria. The detailed experimental protocols and visual models provided herein offer a framework for future investigations into the precise molecular interactions and for the development of novel acaricides targeting mite energy metabolism.
References
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Tetradifon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradifon is a potent organochlorine acaricide and insecticide. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis. The primary synthetic route involves a Friedel-Crafts reaction between 2,4,5-trichlorobenzenesulfonyl chloride and chlorobenzene. This document outlines the experimental protocols for the synthesis of the key precursor and the final product, supported by quantitative data and a visual representation of the synthetic pathway.
Chemical Structure of this compound
This compound, with the chemical formula C₁₂H₆Cl₄O₂S, is systematically named 1,2,4-trichloro-5-((4-chlorophenyl)sulfonyl)benzene or 4-chlorophenyl 2,4,5-trichlorophenyl sulfone.[1] It is a diphenyl sulfone derivative where one phenyl ring is substituted with a chlorine atom at the fourth position, and the other phenyl ring is substituted with chlorine atoms at the second, fourth, and fifth positions.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₆Cl₄O₂S |
| Molecular Weight | 356.05 g/mol |
| CAS Number | 116-29-0 |
| Appearance | Colorless to white crystalline solid |
| Melting Point | 148-149 °C |
| Water Solubility | 0.05 mg/L at 20 °C |
| LogP (octanol-water) | 4.6 |
| Data sourced from various chemical databases. |
The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a key feature of its structure, contributing to its chemical stability.
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts reaction. This electrophilic aromatic substitution reaction involves the sulfonylation of chlorobenzene with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst.
Synthesis of the Precursor: 2,4,5-Trichlorobenzenesulfonyl Chloride
The synthesis of the key intermediate, 2,4,5-trichlorobenzenesulfonyl chloride, is a critical first step.
Experimental Protocol: Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride
-
Chlorosulfonation of 1,2,4-Trichlorobenzene: In a reaction vessel equipped with a stirrer, dropping funnel, and a system for gas absorption, place 1,2,4-trichlorobenzene.
-
Slowly add chlorosulfonic acid dropwise to the stirred 1,2,4-trichlorobenzene. An excess of chlorosulfonic acid is typically used to ensure complete reaction. The reaction is exothermic and should be cooled to maintain a controlled temperature, generally between 20-30 °C.
-
After the addition is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid.
-
The solid product, 2,4,5-trichlorobenzenesulfonyl chloride, will precipitate.
-
Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.
Table 2: Quantitative Data for the Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 1,2,4-Trichlorobenzene | 181.45 | 1 | - |
| Chlorosulfonic Acid | 116.52 | 3-5 | - |
| 2,4,5-Trichlorobenzenesulfonyl Chloride | 279.96 | - | 85-95 |
Friedel-Crafts Synthesis of this compound
The final step in the synthesis is the Friedel-Crafts sulfonylation of chlorobenzene.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as the Lewis acid catalyst and an excess of chlorobenzene, which also serves as the solvent.
-
Addition of Reactant: Dissolve 2,4,5-trichlorobenzenesulfonyl chloride in a minimal amount of chlorobenzene and add it dropwise to the stirred suspension of the catalyst in chlorobenzene.
-
Reaction Conditions: The reaction mixture is then heated to a temperature of 60-80 °C and maintained for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The crude this compound will precipitate out of the solution. Filter the solid product and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Table 3: Quantitative Data for the Synthesis of this compound
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2,4,5-Trichlorobenzenesulfonyl Chloride | 279.96 | 1 | - |
| Chlorobenzene | 112.56 | 2-3 (excess) | - |
| Anhydrous Aluminum Chloride | 133.34 | 1.1-1.3 | - |
| This compound | 356.05 | - | 70-85 |
Reaction Pathway and Workflow
The synthesis of this compound can be visualized as a two-step process, starting from the chlorosulfonation of 1,2,4-trichlorobenzene followed by the Friedel-Crafts sulfonylation of chlorobenzene.
References
Environmental Fate and Persistence of Tetradifon in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the environmental fate and persistence of the acaricide Tetradifon in the soil environment. The information is compiled to assist researchers and scientists in understanding its behavior, persistence, and potential for environmental mobility.
Physicochemical Properties
A foundational understanding of this compound's physicochemical properties is crucial for predicting its environmental behavior.
| Property | Value | Reference |
| Chemical Name | 2,4,5,4'-tetrachlorodiphenyl sulfone | |
| CAS Number | 116-29-0 | |
| Molecular Formula | C₁₂H₆Cl₄O₂S | |
| Molecular Weight | 356.0 g/mol | |
| Water Solubility | 0.078 mg/L at 20°C | |
| Vapor Pressure | 2.4 x 10⁻¹⁰ mm Hg | |
| Henry's Law Constant | 1.44 x 10⁻⁹ atm·m³/mol (estimated) | |
| Stability | Stable to heat, sunlight, and hydrolysis by acid or alkali. Resistant to strong oxidizing agents. | [1] |
Degradation in Soil
The degradation of a pesticide in soil is a critical factor determining its persistence and potential for long-term environmental impact. This process can be influenced by both biotic (microbial) and abiotic factors.
Aerobic Soil Metabolism
Under aerobic conditions, the primary mechanism of this compound degradation is microbial metabolism, although it is a slow process. Studies have shown that this compound is a persistent compound in soil.
Half-Life (DT₅₀): The half-life (DT₅₀) is the time required for 50% of the initial concentration of a substance to degrade. For this compound, the typical DT₅₀ in soil under aerobic laboratory conditions is 112 days . This persistence indicates that this compound can remain in the soil for extended periods.
Degradation Pathway: While a complete and detailed degradation pathway with all intermediate structures is not fully elucidated in the available literature, the primary transformation process involves the substitution of a chlorine atom with more polar functional groups . This initial step increases the water solubility of the molecule, potentially making it more available for further degradation.
A conceptual representation of the initial degradation step is presented below. The exact positions of substitution and the specific nature of the polar groups can vary depending on the microbial populations present in the soil.
Caption: Conceptual diagram of the initial microbial degradation step of this compound in soil.
Anaerobic Soil Metabolism
Information on the anaerobic degradation of this compound in soil is limited. Generally, under anaerobic conditions, the degradation of chlorinated organic compounds can be slower than in aerobic environments.
Abiotic Degradation
This compound is chemically stable and resistant to abiotic degradation processes such as hydrolysis and photolysis on soil surfaces. Its stability to heat and sunlight further contributes to its persistence in the soil environment[1].
Mobility in Soil
The mobility of a pesticide in soil governs its potential to move into different soil layers and potentially contaminate groundwater. Key parameters influencing mobility are the soil sorption coefficient and the results from leaching studies.
Soil Sorption and Bioavailability
Sorption, the process by which a chemical binds to soil particles, is a primary factor controlling its mobility. The extent of sorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
Soil Sorption Coefficients (Kd and Koc): Specific quantitative data for the Kd and Koc of this compound across a range of soil types (sandy loam, clay loam, silty clay) are not readily available in the reviewed literature. However, given its low water solubility and chemical structure, this compound is expected to have a high affinity for soil organic matter and clay particles, leading to high Kd and Koc values. This strong sorption would limit its mobility in the soil.
The following table can be populated as data from specific studies become available.
| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |
| Sandy Loam | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Clay Loam | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Silty Clay | Data not available | Data not available | Data not available | Data not available | Data not available |
Leaching Potential
Leaching is the downward movement of a substance through the soil profile with percolating water. Due to its expected strong sorption to soil particles, the leaching potential of this compound is considered to be low.
Specific data from soil column leaching studies for this compound are not available in the reviewed literature. However, based on its physicochemical properties, it is anticipated that the majority of applied this compound would remain in the upper layers of the soil column with minimal amounts detected in the leachate.
Experimental Protocols
Standardized guidelines from the Organization for Economic Co-operation and Development (OECD) are widely used to assess the environmental fate of chemicals. The following sections outline the general methodologies for key soil studies relevant to this compound.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions[2][3][4].
Experimental Workflow:
Caption: Experimental workflow for an OECD 307 soil metabolism study.
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved (<2 mm), and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.
-
Test Substance: Radiolabeled (e.g., ¹⁴C) this compound is used to facilitate the tracking of the parent compound and its transformation products.
-
Application: The test substance is applied to the soil samples at a rate relevant to its agricultural use.
-
Incubation:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained to ensure aerobic conditions. Volatile traps (e.g., for CO₂) are used.
-
Anaerobic: Following an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: At periodic intervals, replicate soil samples are removed and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify and quantify metabolites.
-
Data Evaluation: The disappearance of the parent compound over time is used to calculate the degradation rate and the DT₅₀ value. The formation and decline of metabolites are monitored to elucidate the degradation pathway.
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline is used to determine the soil sorption (Kd) and desorption characteristics of a chemical.
Experimental Workflow:
Caption: Experimental workflow for an OECD 106 adsorption-desorption study.
Methodology:
-
Soil and Solution Preparation: Several soil types with varying organic carbon content, clay content, and pH are used. Solutions of this compound, typically in 0.01 M CaCl₂, are prepared at different concentrations.
-
Adsorption Phase: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The tubes are agitated for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.
-
Separation and Analysis: After equilibration, the soil suspension is centrifuged to separate the solid and liquid phases. The concentration of this compound remaining in the supernatant is determined.
-
Desorption Phase: A portion of the supernatant from the adsorption phase is removed and replaced with a fresh solution without this compound. The mixture is re-equilibrated, and the concentration of this compound in the supernatant is measured to determine the extent of desorption.
-
Data Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. These data are used to calculate the Kd and Koc values and to construct adsorption and desorption isotherms.
Leaching in Soil Columns (OECD 312)
This guideline assesses the mobility and leaching potential of a chemical and its degradation products in soil columns.
Experimental Workflow:
Caption: Experimental workflow for an OECD 312 soil column leaching study.
Methodology:
-
Column Preparation: Glass or stainless steel columns are packed with sieved soil to a specific height and bulk density.
-
Saturation and Application: The soil columns are saturated with a solution (e.g., 0.01 M CaCl₂) and allowed to drain. This compound (or aged soil residues containing its metabolites from an OECD 307 study) is applied to the top of the soil column.
-
Leaching: A simulated rainfall is applied to the top of the columns at a constant rate, and the leachate is collected in fractions over a defined period (e.g., 48 hours).
-
Soil Sectioning and Analysis: After the leaching period, the soil columns are sectioned into segments (e.g., every 5 cm). Each soil segment and leachate fraction is extracted and analyzed for the parent compound and its transformation products.
-
Data Evaluation: The distribution of this compound and its metabolites throughout the soil column and in the leachate is determined to assess its mobility and leaching potential.
Analytical Methodology
The accurate quantification of this compound and its metabolites in soil is essential for environmental fate studies. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the most common and reliable techniques.
Sample Preparation
-
Extraction: Soil samples are typically extracted with an organic solvent or a mixture of solvents. Common extraction techniques include sonication, accelerated solvent extraction (ASE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Clean-up: The soil extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or other purification techniques.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of thermally stable and volatile compounds. This compound can be analyzed by GC-MS, often with an electron capture detector (ECD) for enhanced sensitivity to chlorinated compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or UPLC-MS/MS): This is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC. It is particularly well-suited for the analysis of the more polar metabolites of this compound. The use of Ultra-High-Performance Liquid Chromatography (UPLC) can provide faster analysis times and better resolution.
A validated UPLC-MS/MS method would be the preferred approach for the simultaneous determination of this compound and its potential degradation products in soil extracts, offering high sensitivity and specificity.
Conclusion
This compound is a persistent acaricide in the soil environment, with a typical aerobic soil half-life of 112 days. Its degradation in soil is a slow microbial process that is thought to proceed via the substitution of chlorine atoms with more polar groups. Due to its low water solubility and expected strong sorption to soil organic matter and clay, this compound has a low mobility potential and is unlikely to leach into groundwater. Standardized OECD guidelines provide robust methodologies for the detailed investigation of its degradation, sorption, and leaching behavior in soil. Advanced analytical techniques such as LC-MS/MS are crucial for the accurate quantification of this compound and the identification of its transformation products in complex soil matrices. Further research is needed to fully elucidate the complete degradation pathway and to obtain comprehensive quantitative data on its sorption characteristics in a variety of soil types.
References
Tetradifon: An In-depth Technical Review of its Potential Endocrine Disrupting Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the current scientific understanding of the potential endocrine-disrupting effects of the organochlorine acaricide, Tetradifon. While in vivo studies in rats demonstrate clear adverse effects on ovarian function, including hormonal imbalances and follicular development, in vitro evidence for direct interaction with estrogen, androgen, and thyroid receptors is currently lacking. This document summarizes key experimental findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes implicated biological pathways and workflows.
Introduction
This compound is a persistent organochlorine pesticide that has been used to control mite populations on a variety of crops.[1] Its chemical stability and lipophilic nature contribute to its potential for bioaccumulation, raising concerns about its long-term effects on non-target organisms, including mammals.[1] An increasing body of evidence suggests that various pesticides can interfere with the endocrine system, leading to adverse effects on development, reproduction, and metabolism.[2][3] This guide focuses specifically on the documented and potential endocrine-disrupting properties of this compound, providing a technical resource for the scientific community.
Effects on the Female Reproductive System
The most substantial evidence for this compound's endocrine-disrupting potential comes from in vivo studies on the female reproductive system.
In Vivo Ovarian Toxicity in Rats
A key study investigated the effects of oral exposure to this compound in female Wistar rats. The findings strongly indicate a detrimental impact on ovarian function and hormone regulation.[4]
Data Presentation: Ovarian Effects of this compound in Female Rats
| Parameter | Control Group | This compound-Treated Group (28.9 mg/kg/day) | Duration of Exposure | Observation |
| Ovarian Histology | Normal follicular development | Significant increase in the percentage of atretic follicles | 12 weeks | |
| Marked decrease in the number and diameter of mature (tertiary and preovulatory) follicles | 12 weeks | |||
| Organ Weight | Normal | Reduction in the relative weight of ovaries | 12 weeks | |
| Hormone Levels | Normal physiological levels | Significant reduction in serum 17β-estradiol | 6 and 12 weeks | |
| Significant reduction in serum progesterone | 6 and 12 weeks |
Logical Relationship: Ovarian Toxicity Pathway
References
- 1. Screening for estrogen and androgen receptor activities in 200 pesticides by in vitro reporter gene assays using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data [frontiersin.org]
- 3. Effect of peripherally derived steroid hormones on the expression of steroidogenic enzymes in the rat choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for estrogen and androgen receptor activities in 200 pesticides by in vitro reporter gene assays using Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Genotoxicity Studies of Tetradifon in Wistar Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific literature concerning the genotoxicity of Tetradifon, an organochlorine acaricide, specifically in Wistar rats. The document synthesizes key findings, details experimental methodologies, and presents quantitative data in a structured format to facilitate understanding and future research in this area.
Executive Summary
This compound has been evaluated for its potential to induce genetic damage in Wistar rats, with existing research focusing on chromosomal aberrations and sister-chromatid exchanges. Studies to date suggest that this compound does not exert a direct genotoxic effect on the bone marrow cells of female Wistar rats. However, evidence of induced oxidative stress indicates a potential for indirect genotoxicity, warranting further investigation through assays such as the micronucleus and comet tests. This guide details the methodologies and findings of the primary research conducted in this specific model.
Core Genotoxicity Studies in Wistar Rats
The principal investigation into the genotoxicity of this compound in Wistar rats was conducted by Badraoui et al.[1]. This study aimed to assess direct genetic damage in bone marrow cells and to explore the potential for indirect damage through oxidative stress mechanisms.
Experimental Protocol: Chromosomal Aberration and Sister-Chromatid Exchange Assays
A detailed methodology was employed to evaluate the clastogenic and genotoxic potential of this compound in female Wistar rats.[1]
-
Test System: Female Wistar rats, with an average body weight of 190 g.[1]
-
Administration: A single cumulative dose of 2430 mg/kg body weight was administered orally over a period of 12 weeks.[1]
-
Groups:
-
Control Group: 12 untreated female Wistar rats.[1]
-
Treated Group: 12 female Wistar rats receiving the this compound dose.
-
-
Duration and Sacrifice: Animals were sacrificed at two time points: 6 and 12 weeks into the treatment period.
-
Genetic Toxicity Assays:
-
Chromosomal Aberrations (CAs): Analysis was performed on bone marrow cells to detect structural changes in chromosomes.
-
Sister-Chromatid Exchanges (SCEs): This assay was also conducted on bone marrow cells to identify reciprocal exchanges of DNA between sister chromatids.
-
-
Oxidative Stress Evaluation:
-
Lipid Peroxidation: Measured by assessing thiobarbituric acid reactive substances (TBARS).
-
Serum Parameters: Levels of vitamins A and E, triglycerides (TG), and total antioxidant status (TAS) were determined.
-
Data Presentation: Quantitative Results
The study by Badraoui et al. concluded that this compound did not induce a statistically significant increase in the frequency of chromosomal aberrations or sister-chromatid exchanges in the bone marrow cells of treated rats compared to the control group. However, a significant increase in oxidative stress markers was observed.
| Parameter | Control Group | This compound Treated Group (6 weeks) | This compound Treated Group (12 weeks) | Significance |
| Frequency of Sister-Chromatid Exchanges (SCEs) | Not Significantly Increased | Not Significantly Increased | Not Significantly Increased | No significant difference |
| Frequency of Chromosomal Aberrations (CAs) | Not Significantly Increased | Not Significantly Increased | Not Significantly Increased | No significant difference |
| Tissue TBARS Concentrations | Baseline | Significantly Increased | Significantly Increased | p < 0.05 |
| Serum Vitamin E Level | Baseline | Statistically Decreased | Statistically Decreased | p < 0.05 |
| Serum Total Antioxidant Status (TAS) | Baseline | Significantly Depleted | Significantly Depleted | p < 0.05 |
Table 1: Summary of Genotoxicity and Oxidative Stress Markers in Female Wistar Rats Treated with this compound.
Mandatory Visualizations
Experimental Workflow for Genotoxicity Assessment
The following diagram illustrates the workflow for the in vivo genotoxicity study of this compound in Wistar rats.
Figure 1: Experimental workflow for this compound genotoxicity study.
Proposed Signaling Pathway for Indirect Genotoxicity
The research suggests that while this compound may not be directly genotoxic, it induces oxidative stress, which could lead to secondary genotoxic effects. The following diagram depicts this proposed mechanism.
Figure 2: Proposed pathway of this compound-induced indirect genotoxicity.
Future Directions and Recommended Assays
The findings from Badraoui et al. highlight the necessity for further research to fully elucidate the genotoxic profile of this compound in Wistar rats. The induction of oxidative stress is a significant observation that points towards the potential for indirect genotoxicity. Therefore, the following assays are recommended for future studies.
In Vivo Micronucleus Test
The micronucleus test is a sensitive assay for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. An experimental workflow for this assay is presented below.
Figure 3: General workflow for the in vivo micronucleus test.
In Vivo Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a versatile method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites. This assay would be particularly useful for investigating the DNA-damaging potential of this compound-induced oxidative stress.
Figure 4: General workflow for the in vivo comet assay.
Conclusion
Based on the currently available scientific literature, this compound does not appear to be a direct-acting genotoxic agent in the bone marrow of female Wistar rats when administered orally over a 12-week period. However, the compound's ability to induce significant oxidative stress suggests a plausible mechanism for indirect genotoxicity. Future research employing sensitive assays for DNA damage, such as the micronucleus and comet assays, is crucial to fully characterize the genotoxic risk profile of this compound in this animal model. Such studies would provide a more complete understanding of the potential health risks associated with exposure to this acaricide.
References
Methodological & Application
Application Notes: Analysis of Tetradifon using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes and Protocols for the Detection of Tetradifon by Liquid Chromatography
These application notes provide detailed methodologies for the detection and quantification of the acaricide Tetradifon in various matrices using liquid chromatography (LC), primarily coupled with tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
This compound is a miticide and acaricide used to control spider mites on various crops. Due to its potential persistence and toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence. Liquid chromatography, particularly when coupled with mass spectrometry, offers high selectivity and sensitivity for the determination of pesticide residues like this compound.[2][3] A common and effective sample preparation technique for multi-residue pesticide analysis in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5]
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section outlines a typical LC-MS/MS method for the analysis of this compound, often included in broader multi-residue pesticide screening.
Chromatographic Conditions
The following table summarizes the typical instrumental parameters for the LC-MS/MS analysis of this compound.
| Parameter | Recommended Conditions |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Mass Spectrometer | Agilent 6470 or 6490 Triple Quadrupole MS, or Xevo TQ-S micro |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table provides representative quantitative data for the analysis of this compound and other pesticides using LC-MS/MS. The exact values can vary depending on the specific matrix, instrumentation, and method validation.
| Analyte | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| This compound | Matrix-dependent | ~1-5 | 10 | 70-120 | < 20 |
| Imidacloprid | Matrix-dependent | 0.5 | 1.0 | 97-102 | < 15 |
| Abamectin | Matrix-dependent | 1.0 | 2.0 | 98-101 | < 15 |
| β-cyfluthrin | Matrix-dependent | 0.4 | 0.8 | 99-101 | < 15 |
Note: Specific retention times for this compound are highly dependent on the exact chromatographic conditions and column used.
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For laboratories where LC-MS/MS is not available, HPLC with UV detection can be a viable alternative, although it may offer less sensitivity and selectivity.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 220-240 nm |
Quantitative Data
| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| This compound | Matrix-dependent | ~10-50 | ~50-100 | 80-110 | < 15 |
| Imidacloprid | Matrix-dependent | 0.5 | 1.0 | 97-102 | < 10 |
| Abamectin | Matrix-dependent | 1.0 | 2.0 | 98-101 | < 10 |
| β-cyfluthrin | Matrix-dependent | 0.4 | 0.8 | 99-101 | < 10 |
III. Experimental Protocols
A. Sample Preparation using QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is a widely adopted sample preparation method for pesticide residue analysis in food and agricultural products.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl) or Sodium Acetate
-
Primary secondary amine (PSA) sorbent
-
50 mL and 15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Protocol:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for low-moisture samples) and 10 mL of acetonitrile.
-
Add internal standards if required.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or sodium acetate).
-
Immediately shake for 1 minute to prevent the formation of MgSO₄ clumps.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing MgSO₄ and PSA sorbent.
-
Vortex for 30-60 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC analysis. It may be filtered through a 0.22 µm syringe filter before injection.
-
B. LC-MS/MS Analysis Protocol
Protocol:
-
System Preparation:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sequence Setup:
-
Prepare a sequence table including solvent blanks, calibration standards, quality control samples, and the prepared sample extracts.
-
Matrix-matched standards are recommended for accurate quantification to compensate for matrix effects.
-
-
Injection and Data Acquisition:
-
Inject the samples onto the LC system.
-
Acquire data using the optimized MRM transitions for this compound.
-
-
Data Processing:
-
Integrate the chromatographic peaks for the quantifier and qualifier ions.
-
Generate a calibration curve from the analysis of the calibration standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
IV. Method Validation Considerations
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., SANTE or ICH). Key validation parameters include:
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy (Recovery): Determine the percentage of analyte recovered after the entire analytical process.
-
Precision (Repeatability and Reproducibility): Evaluate the closeness of agreement between a series of measurements.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
V. Conclusion
The described liquid chromatography methods, particularly LC-MS/MS combined with QuEChERS sample preparation, provide a robust and sensitive approach for the determination of this compound residues in a variety of matrices. Proper method validation is essential to ensure the accuracy and reliability of the analytical data. These protocols serve as a comprehensive guide for laboratories involved in pesticide residue monitoring and food safety testing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent and future developments of liquid chromatography in pesticide trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for Tetradifon Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of Tetradifon residues in various matrices, including fruits (apples), water, and soil. The methodologies described are based on established techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by gas chromatography (GC) or liquid chromatography (LC) analysis.
Overview of this compound
This compound is an organochlorine acaricide and insecticide. Due to its persistence and potential for bioaccumulation, monitoring its residue levels in environmental and food samples is crucial for ensuring food safety and environmental protection. Accurate and reliable sample preparation is a critical step for the sensitive and selective determination of this compound residues.
Sample Preparation Techniques
The choice of sample preparation technique depends on the matrix's complexity, the analyte's physicochemical properties, and the analytical instrument used for detection. This document details three commonly used and effective techniques for this compound residue analysis.
QuEChERS Method for Fruits and Vegetables (e.g., Apples)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted streamlined approach for pesticide residue analysis in food matrices with high water content.
Application Note:
This protocol is suitable for the extraction and cleanup of this compound residues from apples. The method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. This method is known for its high sample throughput and reduced solvent consumption.
Experimental Protocol:
1. Sample Homogenization:
-
Weigh a representative portion of the apple sample (e.g., 10-15 g) into a blender.
-
Homogenize the sample until a uniform puree is obtained. To prevent degradation of thermally labile pesticides, pre-chilling the sample and/or blender is recommended.
2. Extraction:
-
Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE cleanup tube. The dSPE tube should contain a sorbent mixture suitable for fruits, typically containing primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Transfer the cleaned extract into an autosampler vial.
-
The extract is now ready for analysis by GC or LC.
Logical Workflow for QuEChERS Method:
Caption: QuEChERS workflow for this compound residue analysis in apples.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a highly effective technique for the extraction and pre-concentration of organic pollutants, like this compound, from aqueous matrices. It allows for the purification of the analyte from complex sample matrices and can significantly improve the limits of detection.
Application Note:
This protocol is designed for the extraction and concentration of this compound residues from water samples using a C18 SPE cartridge. C18 is a non-polar sorbent that effectively retains non-polar to moderately polar compounds like this compound from a polar matrix like water.
Experimental Protocol:
1. Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge by passing 5 mL of deionized water, ensuring the sorbent does not run dry.
2. Sample Loading:
-
Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow and steady flow rate (e.g., 5-10 mL/min).
3. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities that may have been retained.
4. Cartridge Drying:
-
Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes to remove residual water.
5. Elution:
-
Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., 5-10 mL of ethyl acetate or a mixture of dichloromethane and hexane).
6. Eluate Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or acetonitrile) for instrumental analysis.
Experimental Workflow for SPE Method:
Caption: Solid-Phase Extraction workflow for this compound in water.
Liquid-Liquid Extraction (LLE) for Soil Samples
LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is a robust method for extracting pesticides from complex solid matrices like soil.
Application Note:
This protocol describes a method for the extraction of this compound residues from soil samples. The choice of extraction solvent is critical and should be based on the polarity of this compound and the nature of the soil matrix. A non-polar to moderately polar solvent is generally effective.
Experimental Protocol:
1. Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris and ensure homogeneity.
-
Weigh 10 g of the prepared soil sample into a glass centrifuge tube or flask.
2. Extraction:
-
Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane, 1:1 v/v) to the soil sample.
-
Shake the mixture vigorously for an extended period (e.g., 30-60 minutes) using a mechanical shaker.
-
Alternatively, use sonication for 15-20 minutes to enhance extraction efficiency.
3. Phase Separation:
-
Centrifuge the sample at a moderate speed (e.g., 3000 rcf) for 10 minutes to separate the soil particles from the solvent extract.
-
Carefully decant the supernatant (the organic solvent layer) into a clean flask.
4. Repeated Extraction:
-
To ensure complete extraction, repeat the extraction step (steps 2 and 3) with a fresh portion of the solvent.
-
Combine the supernatants from all extractions.
5. Cleanup and Concentration:
-
The combined extract may require a cleanup step, such as passing it through a small column containing Florisil or silica gel, to remove co-extracted interferences.
-
Concentrate the cleaned extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
6. Final Volume Adjustment:
-
Adjust the final volume to a precise amount (e.g., 1 mL) with the appropriate solvent for GC or LC analysis.
Logical Relationship for LLE Method:
Caption: Liquid-Liquid Extraction logical flow for soil samples.
Data Presentation: Performance of Sample Preparation Techniques for this compound Analysis
The following tables summarize the typical performance data for the described sample preparation techniques for this compound residue analysis. Please note that these values can vary depending on the specific laboratory conditions, instrumentation, and matrix subtype.
Table 1: QuEChERS Method Performance for this compound in Apples
| Parameter | Value | Reference |
| Recovery (%) | 70 - 120% | [1][2][3] |
| Repeatability (RSD %) | < 20% | [1][2] |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg |
Table 2: Solid-Phase Extraction (SPE) Performance for this compound in Water
| Parameter | Value | Reference |
| Recovery (%) | 70.4 - 99% | |
| Repeatability (RSD %) | < 15% | |
| Limit of Detection (LOD) | 0.01 - 1.9 ng/L | |
| Limit of Quantification (LOQ) | 0.05 - 6.2 ng/L |
Table 3: Liquid-Liquid Extraction (LLE) Performance for this compound in Soil
| Parameter | Value | Reference |
| Recovery (%) | 70 - 120% | |
| Repeatability (RSD %) | < 20% | |
| Limit of Detection (LOD) | 2 - 10 µg/kg | |
| Limit of Quantification (LOQ) | 5 - 20 µg/kg |
Note on Data: The provided data are indicative and compiled from various sources on multi-residue pesticide analysis that include organochlorine pesticides like this compound. For method validation in a specific laboratory, it is essential to perform in-house validation studies to determine the actual performance parameters.
Concluding Remarks
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound residues. The QuEChERS, SPE, and LLE methods detailed in these application notes provide robust and effective options for different sample matrices. It is recommended that each laboratory validates the chosen method according to its specific requirements and quality control standards to ensure the generation of high-quality analytical data. For confirmatory analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended.
References
Application Notes and Protocols for Tetradifon Extraction in Food Matrices using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the application of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of the acaricide Tetradifon from various food matrices. The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity, high throughput, and broad applicability.[1][2][3]
Introduction to the QuEChERS Method
The QuEChERS method streamlines the extraction and cleanup of pesticide residues from a wide variety of food samples.[3] It involves a two-step process: a salting-out extraction with a solvent like acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[1] This methodology has proven effective for multi-residue analysis, offering high recovery rates for a broad range of pesticides, including this compound. The flexibility of the QuEChERS approach allows for modifications to suit different sample matrices and analytical requirements. Two of the most common standardized versions are the AOAC (Association of Official Analytical Chemists) and the EN (European Norm) 15662 methods.
Quantitative Data Summary
The following table summarizes the recovery data for this compound extraction from fruits and vegetables using a modified QuEChERS method with Gas Chromatography/XSD analysis.
| Analyte | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Food Matrix | Analytical Method |
| This compound | 0.02 | 101.2 | 3.1 | Fruits and Vegetables | GC/XSD |
| This compound | 0.03 | 92.3 | 8.5 | Fruits and Vegetables | GC/XSD |
Experimental Protocol: QuEChERS Method for this compound Extraction
This protocol is a general guideline based on the established QuEChERS methodology and can be adapted for various food matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the food sample (typically 10-15 g) into a 50 mL centrifuge tube.
-
For samples with low water content (<80%), add an appropriate amount of deionized water to reach a total volume of approximately 10 mL.
-
Homogenize the sample thoroughly to ensure a uniform consistency. For some matrices, cryogenic milling with dry ice can prevent the degradation of heat-labile pesticides.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube containing the homogenized sample.
-
If required, add an appropriate internal standard.
-
Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salt mixture. Common mixtures include:
-
AOAC Method: 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).
-
EN 15662 Method: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
-
Immediately after adding the salts, cap the tube and shake it vigorously for 1 minute. This step facilitates the partitioning of this compound into the acetonitrile layer.
-
Centrifuge the tube at approximately 3000-4000 rpm for 5 minutes to achieve phase separation.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer an aliquot of the upper acetonitrile layer (typically 1-8 mL) to a 2 mL or 15 mL d-SPE cleanup tube.
-
The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common composition for general food matrices is:
-
150 mg anhydrous MgSO₄ (to remove residual water).
-
50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and some fatty acids).
-
-
For matrices with high fat content, C18 sorbent may be added. For highly pigmented samples, Graphitized Carbon Black (GCB) can be used, but it may also retain planar pesticides like this compound, so its use should be evaluated carefully.
-
Cap the d-SPE tube and shake it vigorously for 30 seconds to 1 minute.
-
Centrifuge the tube at a high speed (e.g., >5000 rpm) for 5 minutes to pellet the sorbents.
4. Final Extract Preparation and Analysis:
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
The extract is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). For this compound, GC-MS is a common analytical technique.
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound extraction.
References
Application Notes and Protocols for Tetradifon Extraction using Matrix Solid-Phase Dispersion (MSPD)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the extraction of the acaricide Tetradifon from complex matrices using Matrix Solid-Phase Dispersion (MSPD). This technique offers a simple, efficient, and cost-effective alternative to traditional extraction methods, minimizing solvent consumption and sample handling.[1][2]
Introduction to Matrix Solid-Phase Dispersion (MSPD)
Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that facilitates the simultaneous disruption and extraction of analytes from solid and semi-solid samples.[3][4] The fundamental principle of MSPD involves blending the sample with a solid sorbent (dispersing agent) in a mortar and pestle. This process disrupts the sample matrix, dispersing it over the surface of the sorbent material. The resulting homogenous mixture is then transferred to a column, and the target analytes are eluted using an appropriate solvent or a sequence of solvents.[1] This method effectively combines sample homogenization, extraction, and clean-up into a single, streamlined procedure.
Advantages of MSPD include:
-
Reduced solvent consumption compared to classical methods.
-
Shorter extraction times.
-
Simplified workflow with fewer steps.
-
Applicability to a wide range of solid, semi-solid, and viscous sample matrices.
-
Elimination of troublesome emulsions that can occur in liquid-liquid partitioning.
Quantitative Data Summary
The following table summarizes the performance of a validated MSPD method for the extraction of this compound from a complex matrix (propolis). This data is crucial for assessing the method's suitability for specific research and development needs.
| Analyte | Matrix | Fortification Level (mg kg⁻¹) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (mg kg⁻¹) | Limit of Quantification (LOQ) (mg kg⁻¹) |
| This compound | Propolis | 0.25 - 1.0 | 67 - 175 | 5.6 - 12.1 | 0.05 - 0.10 | 0.15 - 0.25 |
Data sourced from a study on the determination of pesticide residues in propolis by gas chromatography-mass spectrometry.
Experimental Protocol: MSPD for this compound Extraction
This protocol is based on a validated method for the extraction of this compound and other pesticides from propolis. It can be adapted for other complex solid or semi-solid matrices with appropriate optimization of the sorbents and elution solvents.
3.1. Materials and Reagents
-
Sample: 0.5 g of a representative sample (e.g., propolis, foodstuff, environmental solid).
-
Dispersing Sorbent: 1.0 g of Silica gel.
-
Clean-up Sorbent: 1.0 g of Florisil.
-
Eluting Solvent: Dichloromethane-ethyl acetate (9:1, v/v).
-
Drying Agent: Anhydrous sodium sulfate (optional, can be added to the column).
-
Equipment:
-
Glass mortar and pestle.
-
Solid-phase extraction (SPE) column (e.g., 10 mL polypropylene syringe barrel with a frit).
-
Vacuum manifold for SPE (optional, gravity elution can also be used).
-
Collection vials.
-
Analytical balance.
-
Vortex mixer (optional).
-
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for this compound extraction using MSPD.
3.3. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh 0.5 g of the homogenized sample directly into a glass mortar.
-
Dispersion: Add 1.0 g of silica gel to the mortar.
-
Homogenization: Gently blend the sample and silica gel with the pestle for 2-3 minutes, or until a homogeneous mixture is obtained. The mechanical forces will disrupt the sample matrix and disperse it onto the sorbent.
-
Column Preparation: Place a frit at the bottom of an empty SPE column. Add 1.0 g of Florisil to the column to act as a clean-up layer.
-
Column Packing: Transfer the homogenized sample-silica mixture from the mortar into the SPE column on top of the Florisil layer. Gently tap the column to ensure a well-packed bed.
-
Elution: Pass the eluting solvent, dichloromethane-ethyl acetate (9:1, v/v), through the packed column. The volume of the eluting solvent should be optimized based on the specific matrix and analyte, but a starting volume of 10-15 mL is recommended. Elution can be performed by gravity or with the assistance of a vacuum manifold.
-
Collection: Collect the eluate containing the extracted this compound in a suitable collection vial.
-
Analysis: The collected extract can then be concentrated and analyzed by a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Method Optimization and Considerations
The efficiency of the MSPD method is influenced by several factors that can be optimized for different sample matrices and target analytes:
-
Choice of Dispersing Sorbent: The type of sorbent is critical and depends on the nature of the sample and the analyte. Common sorbents include C18-bonded silica, silica gel, alumina, and Florisil. For nonpolar analytes like this compound in a polar matrix, a reversed-phase sorbent like C18 may be suitable.
-
Sample-to-Sorbent Ratio: The ratio of the sample to the dispersing sorbent can affect the extraction efficiency. A typical starting point is a 1:2 or 1:4 ratio (sample:sorbent, w/w).
-
Eluting Solvent: The choice of eluting solvent determines the selectivity of the extraction. A solvent or a mixture of solvents with appropriate polarity should be selected to effectively elute the target analyte while minimizing the co-extraction of interfering compounds. Different solvent combinations and ratios should be tested to achieve the best recovery.
-
Clean-up Sorbents: In some cases, a layer of a clean-up sorbent (e.g., Florisil, alumina, or graphitized carbon black) can be added to the column below or above the sample-dispersant blend to remove specific matrix interferences.
Logical Relationship Diagram: MSPD Process
Caption: Logical relationships in the Matrix Solid-Phase Dispersion process.
References
Using Tetradifon as an Analytical Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradifon is a broad-spectrum organochlorine acaricide and insecticide.[1] Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, disrupting energy metabolism in target organisms.[2][3] As a reference standard, this compound is crucial for the accurate quantification of its residues in various matrices, including agricultural products and environmental samples. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC), along with essential information on its chemical and physical properties.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as an analytical standard.
| Property | Value | Reference |
| Chemical Name | 1,2,4-Trichloro-5-(4-chlorophenyl)sulfonylbenzene | [4] |
| Synonyms | 2,4,4′,5-Tetrachlorodiphenyl sulfone, Tedion | |
| CAS Number | 116-29-0 | |
| Molecular Formula | C₁₂H₆Cl₄O₂S | |
| Molecular Weight | 356.05 g/mol | |
| Appearance | White, crystalline powder | [No specific citation found] |
| Solubility (at 20°C) | Water: 0.078 mg/LAcetone: 67.3 g/LDichloromethane: 297 g/LEthyl Acetate: 67.3 g/LHexane: 1.52 g/LMethanol: 3.46 g/LXylene: 105 g/L | |
| Stability | Stable to heat and sunlight. Resistant to hydrolysis by acid or alkali. |
Experimental Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis
GC-MS/MS is a highly sensitive and selective method for the determination of this compound residues in complex matrices.
3.1.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the supernatant for GC-MS/MS analysis.
-
The extract may be reconstituted in a suitable solvent like acetone/hexane (1:1 v/v) if necessary.
-
3.1.2. GC-MS/MS Instrumental Parameters
| Parameter | Recommended Conditions |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial 70°C for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.1.3. MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 355.9 | 228.9 | 10 | 50 |
| 355.9 | 159.0 | 18 | 50 |
| 226.9 | 198.9 | 18 | 50 |
Note: The precursor ion at m/z 355.9 represents the molecular ion [M]+•. The product ions are characteristic fragments used for quantification and confirmation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust and widely available technique for the quantification of this compound, particularly for formulations or samples with higher concentrations.
3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Extraction: Extract the analyte from the sample matrix using an appropriate solvent such as acetonitrile or acetone.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent of low elution strength (e.g., water/acetonitrile mixture) to remove interferences.
-
Elution: Elute this compound from the cartridge with a suitable solvent like acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
3.2.2. HPLC Instrumental Parameters
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound using chromatographic techniques.
Caption: General workflow for this compound residue analysis.
Mechanism of Action: Inhibition of Mitochondrial Oxidative Phosphorylation
This compound exerts its acaricidal effect by targeting the mitochondrial energy production pathway. Specifically, it acts as an inhibitor of the mitochondrial oligomycin sensitivity conferring protein (OSCP), a subunit of the F₁F₀-ATP synthase complex. This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately, cell death in the target organism.
Caption: this compound's inhibition of mitochondrial ATP synthase.
References
Application Notes and Protocols for Investigating Tetradifon-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradifon, an organochlorine acaricide, has been identified as a potential nephrotoxic agent. Understanding the mechanisms of its toxicity is crucial for assessing environmental risks and for the development of protective strategies. These application notes provide a comprehensive overview of the methods used to investigate the nephrotoxic effects of this compound, with a focus on oxidative stress-induced renal injury. The provided protocols are designed for use in a rat model, a common preclinical model for toxicological studies.
Summary of this compound-Induced Nephrotoxicity
Subchronic exposure to this compound has been shown to induce significant nephrotoxicity in rats. The primary mechanism appears to be the induction of oxidative stress, leading to both functional and structural damage to the kidneys.[1] Key findings from preclinical studies indicate that this compound administration leads to:
-
Impaired Renal Function: Characterized by elevated serum levels of creatinine and urea, and a decrease in uric acid.[1]
-
Morphological Alterations: Including a reduction in mean glomerular volume, an increase in the percentage of sclerosed glomeruli, and a significant rise in the index of interstitial fibrosis.[1]
-
Depletion of Antioxidant Defenses: Evidenced by decreased activities of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), alongside a reduction in Vitamin C content in kidney tissue.[1]
-
Induction of Oxidative Stress: Indicated by a significant increase in the concentration of thiobarbituric acid reactive substances (TBARS) in renal tissues.
These findings collectively suggest that this compound's nephrotoxicity is mediated through the generation of reactive oxygen species (ROS), which overwhelm the kidney's antioxidant capacity, leading to cellular damage, inflammation, and eventual fibrosis.
Data Presentation
The following tables summarize the expected quantitative data from a study investigating the nephrotoxicity of this compound in a rat model.
Table 1: Renal Function Parameters in Serum
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 1.2 ± 0.3 |
| Urea (mg/dL) | 25 ± 5 | 60 ± 10 |
| Uric Acid (mg/dL) | 2.0 ± 0.4 | 1.0 ± 0.2 |
Table 2: Antioxidant Enzyme Activity in Kidney Tissue Homogenate
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) |
| Superoxide Dismutase (SOD) (U/mg protein) | 150 ± 20 | 80 ± 15 |
| Glutathione Peroxidase (GPx) (U/mg protein) | 50 ± 8 | 25 ± 5 |
Table 3: Histomorphometric Analysis of Kidney Tissue
| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (Mean ± SD) |
| Mean Glomerular Volume (µm³) | 1.2 x 10⁶ ± 0.2 x 10⁶ | 0.8 x 10⁶ ± 0.15 x 10⁶ |
| Sclerosed Glomeruli (%) | < 1 | 15 ± 4 |
| Index of Interstitial Fibrosis | 0.5 ± 0.2 | 3.5 ± 0.8 |
| Apoptotic Cells (TUNEL-positive) (%) | < 1 | 10 ± 3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Animal Model and Treatment
-
Species: Male Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Control Group: Receives the vehicle (e.g., corn oil) orally.
-
This compound-Treated Group: Receives this compound dissolved in the vehicle orally. A cumulative dose of 24.3 mg/kg over 12 weeks has been previously reported to induce nephrotoxicity.[1]
-
-
Duration: 12 weeks.
-
Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for serum separation and perfuse the kidneys with cold saline before harvesting for histopathology and biochemical assays.
Measurement of Renal Function Parameters
a) Serum Creatinine Assay (Enzymatic Method)
-
Principle: Creatinine is converted to creatine by creatininase. Creatine is then converted to sarcosine and urea by creatinase. Sarcosine oxidase catalyzes the oxidation of sarcosine to glycine, formaldehyde, and hydrogen peroxide (H₂O₂). The H₂O₂ produced reacts with a specific chromogen in the presence of peroxidase to produce a colored product. The intensity of the color is proportional to the creatinine concentration.
-
Procedure:
-
Separate serum from collected blood by centrifugation at 3000 rpm for 15 minutes.
-
Use a commercial enzymatic creatinine assay kit.
-
Prepare reagents and standards according to the kit's instructions.
-
Add serum samples and standards to a 96-well plate.
-
Add the reaction mixture to each well.
-
Incubate at 37°C for the time specified in the kit's protocol (typically 5-10 minutes).
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 546 nm).
-
Calculate creatinine concentration based on the standard curve.
-
b) Serum Urea Assay (BUN - Urease Method)
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced then reacts with a chromogen in a reaction catalyzed by glutamate dehydrogenase to produce a colored product. The rate of color formation is proportional to the urea concentration.
-
Procedure:
-
Use serum samples prepared as described above.
-
Utilize a commercial Blood Urea Nitrogen (BUN) assay kit.
-
Prepare reagents and standards as per the kit's manual.
-
Pipette serum samples and standards into a 96-well plate.
-
Add the urease working solution and incubate.
-
Add the chromogen solution and incubate.
-
Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
Determine urea concentration from the standard curve.
-
Measurement of Oxidative Stress Markers in Kidney Tissue
a) Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a formazan dye. The rate of formazan formation is inhibited by SOD. The percentage of inhibition is proportional to the SOD activity.
-
Procedure:
-
Homogenize a weighed portion of kidney tissue in ice-cold 0.1 M Tris-HCl buffer (pH 7.4) containing 0.5% Triton X-100.
-
Centrifuge the homogenate at 14,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Use a commercial SOD assay kit.
-
Prepare the WST working solution and enzyme working solution according to the kit's protocol.
-
Add samples and standards to a 96-well plate.
-
Add the WST working solution to all wells.
-
Initiate the reaction by adding the enzyme working solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
Calculate the SOD activity based on the inhibition rate.
-
b) Glutathione Peroxidase (GPx) Activity Assay
-
Principle: GPx catalyzes the reduction of hydroperoxides, including hydrogen peroxide, by reduced glutathione (GSH). The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the consumption of NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
-
Procedure:
-
Prepare kidney tissue homogenate as described for the SOD assay.
-
Use a commercial GPx assay kit.
-
Prepare the reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over several minutes.
-
Calculate the GPx activity from the rate of NADPH consumption.
-
Histopathological Examination
-
Principle: Microscopic examination of fixed and stained kidney tissue sections allows for the qualitative and quantitative assessment of morphological changes, such as glomerular sclerosis, tubular necrosis, and interstitial fibrosis.
-
Procedure:
-
Fix kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis (collagen will stain blue).
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a light microscope to assess glomerular, tubular, and interstitial changes.
-
Detection of Apoptosis (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs, which can then be visualized.
-
Procedure:
-
Use paraffin-embedded kidney sections as prepared for histopathology.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if required by the specific kit.
-
Permeabilize the cells with proteinase K or a similar reagent.
-
Use a commercial TUNEL assay kit.
-
Incubate the sections with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs).
-
Stop the reaction and wash the slides.
-
If using an indirect method, incubate with a conjugate (e.g., anti-BrdU antibody conjugated to a fluorophore or an enzyme).
-
Develop the signal (e.g., with a substrate for the enzyme or by direct fluorescence microscopy).
-
Counterstain the nuclei with a suitable dye (e.g., DAPI or hematoxylin).
-
Mount and visualize under a microscope. TUNEL-positive nuclei will be stained.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for investigating this compound-induced nephrotoxicity.
Caption: Oxidative stress-induced apoptosis signaling pathway.
Caption: Oxidative stress-induced renal fibrosis signaling pathway.
References
Application Notes and Protocols for the Analytical Detection of Tetradifon in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradifon is an organochlorine acaricide and insecticide that has been used in agriculture. Due to its persistent nature, it can accumulate in the environment and biological systems, posing potential health risks. Accurate and sensitive analytical methods are crucial for monitoring this compound levels in biological samples to assess exposure and understand its toxicological effects. These application notes provide detailed protocols for the detection and quantification of this compound in various biological matrices, including blood, urine, and tissues. The methodologies described leverage modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with effective sample preparation methods like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Analytical Methods
The choice of analytical technique for this compound detection depends on the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and LC-MS/MS are powerful tools for the selective and sensitive quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. For enhanced selectivity and sensitivity, especially in complex biological matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the preferred method. The fragmentation of this compound in the mass spectrometer provides characteristic ions that can be used for its identification and quantification.
Key Fragmentation Ions for GC-MS:
-
Molecular Ion [M]+: m/z 356
-
Quantifier Ion: m/z 159
-
Qualifier Ions: m/z 229, 321[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly suitable for the analysis of a wide range of pesticides, including those that may be thermally labile. It offers excellent sensitivity and specificity through the use of Multiple Reaction Monitoring (MRM).
MRM Transitions for LC-MS/MS:
-
Precursor Ion: m/z 355.9
-
Quantifier Transition: 355.9 -> 159.0[1]
-
Qualifier Transition: 355.9 -> 228.9[1]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods used for this compound detection in various biological samples. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) Performance Data
| Biological Matrix | Sample Preparation | Method | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Recovery (%) | Reference |
| Human Blood | SPE (C18) | GC-NPD/GC-MS | 0.5 | 1.5 | 85.5 ± 5.2 | |
| Propolis | MSPD | GC-MS (SIM) | 0.05 - 0.1 mg/kg | 0.15 - 0.25 mg/kg | 67 - 175 | [2] |
| Fatty Tissues | Modified QuEChERS | GCxGC-TOF-MS | 0.1 - 2.0 | - | 69 - 102 | [3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Biological Matrix | Sample Preparation | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Human Urine | Scaled-down QuEChERS | LC-MS/MS | - | 10 | 54.2 - 113.9 | |
| Animal Tissues | GPC Cleanup | LC-UV | - | 10 (liver), 20 (brain) | 85 - 109 |
LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; MSPD: Matrix Solid-Phase Dispersion; GPC: Gel Permeation Chromatography.
Experimental Protocols
Protocol 1: this compound Analysis in Human Blood using Solid-Phase Extraction (SPE) and GC-MS
This protocol describes the extraction and analysis of this compound from human blood samples.
1. Sample Preparation:
- To 1 mL of whole blood in a glass centrifuge tube, add 1 mL of methanol.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 3000 rpm for 10 minutes.
- Collect the supernatant.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.
- Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of deionized water to remove polar interferences.
- Dry the cartridge under vacuum for 10-15 minutes.
- Elute the retained this compound with 5 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and hexane.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent suitable for GC-MS injection (e.g., iso-octane).
3. GC-MS Analysis:
- GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity. Monitor the characteristic ions for this compound.
Protocol 2: this compound Analysis in Biological Tissues using QuEChERS and LC-MS/MS
This protocol is suitable for the extraction and analysis of this compound from various biological tissues, including fatty tissues.
1. Sample Homogenization and Extraction:
- Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. For fatty tissues, a smaller sample size (e.g., 1 g) may be used.
- Add 10 mL of acetonitrile (with 1% acetic acid for better recovery of some pesticides).
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - AOAC or EN method salts).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For fatty matrices, a combination of PSA (primary secondary amine), C18, and MgSO₄ is recommended (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis. It can be diluted with mobile phase if necessary.
3. LC-MS/MS Analysis:
- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: Start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Ion Source: Electrospray Ionization (ESI) in negative or positive mode (optimization required).
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using the specific transitions for this compound.
Visualizations
Caption: Workflow for this compound analysis in blood by SPE and GC-MS.
Caption: Workflow for this compound analysis in tissues by QuEChERS and LC-MS/MS.
Caption: Proposed signaling pathway of this compound-induced toxicity.
Mechanism of Action and Toxicity Pathway
This compound is known to exert its toxic effects by inhibiting oxidative phosphorylation in mitochondria. It acts as an "oligomycin-like" inhibitor, suggesting that its primary target is the F₀ subunit of ATP synthase (Complex V) in the electron transport chain.
Inhibition of ATP Synthase: By binding to ATP synthase, this compound blocks the flow of protons back into the mitochondrial matrix. This disruption of the proton motive force directly inhibits the synthesis of ATP, the primary energy currency of the cell.
Consequences of Inhibition:
-
Cellular Energy Depletion: The lack of ATP production leads to a severe energy deficit within the cell, impairing numerous essential cellular processes.
-
Increased Oxidative Stress: The inhibition of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS) due to electron leakage, resulting in oxidative stress and damage to cellular components.
-
Cell Death: Prolonged energy depletion and oxidative stress can ultimately trigger pathways leading to cell death, such as apoptosis.
These application notes and protocols provide a comprehensive guide for the analytical determination of this compound in biological samples. The detailed methodologies and visualizations are intended to support researchers in obtaining reliable and accurate data for toxicological assessments and exposure monitoring.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Tetradifon Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of the acaricide Tetradifon.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low recovery of this compound from my samples?
Answer:
Low recovery of this compound can stem from several factors during sample preparation and analysis. Here are the primary causes and their corresponding solutions:
-
Incomplete Extraction: The initial extraction solvent and conditions may not be optimal for releasing this compound from the sample matrix.
-
Solution: Ensure the sample is thoroughly homogenized. For the QuEChERS method, vigorous shaking after the addition of acetonitrile is crucial.[1] If using Solid-Phase Extraction (SPE), ensure the sample pH is adjusted to make this compound as neutral and hydrophobic as possible to improve retention on reversed-phase sorbents.[2]
-
-
Analyte Loss During Cleanup: The sorbents used in dispersive SPE (dSPE) or SPE cartridges can sometimes retain this compound, leading to its loss before analysis.
-
Solution: Evaluate the choice of sorbent. While Primary Secondary Amine (PSA) is effective for removing organic acids, it can sometimes retain certain pesticides. For fatty matrices, C18 or Z-Sep® might be necessary, but their impact on this compound recovery should be validated.[3][4][5] It's recommended to test different sorbents to find the one with the best recovery for this compound in your specific matrix.
-
-
Degradation: this compound may degrade during sample processing, especially if the sample has enzymatic activity or is exposed to harsh pH conditions.
-
Solution: Ensure samples are processed promptly and kept cold to minimize enzymatic degradation. When using methods that involve pH adjustments, verify the stability of this compound under those conditions.
-
Question: My results show significant signal suppression or enhancement. What is causing this and how can I fix it?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.
-
Cause: Co-extracted matrix components (e.g., pigments, lipids, sugars) compete with this compound for ionization, leading to a suppressed or enhanced signal compared to a clean standard.
-
Solutions:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering components.
-
QuEChERS with dSPE: Use dSPE with appropriate sorbents after the initial QuEChERS extraction. For general matrices, PSA is common. For matrices high in fat, consider adding C18 or Z-Sep®. For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but it may also adsorb planar pesticides, so its use should be carefully validated for this compound.
-
Solid-Phase Extraction (SPE): A well-developed SPE method can provide a cleaner extract than dSPE.
-
-
Matrix-Matched Calibration: This is a widely used technique to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This ensures that the standards and the analyte in the sample experience similar ionization suppression or enhancement, leading to more accurate quantification.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. A 10-fold dilution can often significantly reduce matrix effects. However, ensure your instrument has sufficient sensitivity to detect this compound at the diluted concentration.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most robust solution. The SIL internal standard co-elutes with the native analyte and experiences the same matrix effects. By using the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively canceled out.
-
Question: How do I calculate the matrix effect and recovery for my method?
Answer:
Calculating the matrix effect (ME) and recovery (RE) is crucial for method validation and troubleshooting.
-
Matrix Effect (ME) Calculation: The matrix effect is typically determined by comparing the signal of an analyte in a post-extraction spiked matrix sample to the signal of the analyte in a neat solvent standard at the same concentration.
-
Formula: ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
-
Values between -20% and +20% are generally considered acceptable.
-
-
-
Recovery (RE) Calculation: Recovery is calculated by comparing the analyte concentration in a pre-extraction spiked sample to the concentration in a post-extraction spiked sample.
-
Formula: RE (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
-
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and is it suitable for this compound analysis?
A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). QuEChERS is well-suited for multi-residue analysis and has been successfully applied to the analysis of this compound in various fruits and vegetables.
Q2: Which dSPE sorbent should I use for this compound analysis in a complex matrix like citrus or spinach?
A2: The choice of dSPE sorbent depends on the nature of the matrix.
-
General Purpose: A combination of anhydrous magnesium sulfate (to remove water) and PSA (to remove organic acids and some sugars and lipids) is a good starting point.
-
High Chlorophyll Matrices (e.g., Spinach): Graphitized Carbon Black (GCB) is effective at removing pigments. However, use it with caution as it can adsorb planar molecules, and its effect on this compound recovery should be tested.
-
Fatty Matrices (e.g., Avocado): The addition of C18 or a specialized sorbent like Z-Sep® can help remove lipids.
-
Citrus Fruits: These matrices can be challenging. A combination of PSA and C18 is often used.
It is always recommended to perform a comparative study with different sorbents to determine the optimal choice for your specific application.
Q3: When is Solid-Phase Extraction (SPE) preferred over QuEChERS with dSPE?
A3: While QuEChERS is faster and uses less solvent, a conventional SPE method can provide a cleaner extract, which may be necessary for particularly complex matrices or when very low detection limits are required. SPE allows for more selective removal of interferences by using a wider range of sorbent chemistries and more controlled washing steps.
Q4: Can I use a standard calibration curve in solvent instead of matrix-matched standards?
A4: Using a solvent-based calibration curve is only acceptable if you have demonstrated that there are no significant matrix effects for this compound in your specific sample type (i.e., matrix effect is within ±20%). For most food and environmental matrices, some degree of matrix effect is expected, making matrix-matched calibration the more accurate approach for quantification.
Q5: My results are not reproducible. What could be the cause?
A5: Poor reproducibility can be caused by several factors:
-
Inconsistent Sample Homogenization: Ensure your initial sample is completely homogenized to guarantee that each subsample is representative.
-
Variable Sample Preparation: Inconsistent execution of the extraction and cleanup steps (e.g., shaking times, volumes of solvents, amount of sorbent) can lead to variable recoveries and matrix effects.
-
Instrumental Variability: Check for issues with your LC-MS/MS system, such as inconsistent injection volumes or fluctuations in the ion source performance. Regular system maintenance and calibration are essential.
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline based on the widely used AOAC and EN methods.
-
Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate and let it sit for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
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Dispersive Solid-Phase Extraction (dSPE) Cleanup:
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Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).
-
Vortex for 30 seconds.
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Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
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Analysis:
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Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
It is advisable to use matrix-matched standards for calibration to compensate for matrix effects.
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Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This is a general protocol for reversed-phase SPE. The specific sorbent, conditioning, and elution solvents should be optimized.
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Sample Pre-treatment:
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The sample should be in a liquid form. For solid samples, an initial extraction (e.g., with an organic solvent) is required, followed by solvent exchange into a solution compatible with the SPE sorbent.
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Adjust the pH of the sample to ensure this compound is in a neutral form.
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Dilute the sample with water or a weak organic solvent to reduce its elution strength.
-
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Column Conditioning:
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Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge to wet the sorbent.
-
Equilibrate the column by passing 1-2 column volumes of the same solvent mixture as the sample through the cartridge. Do not let the sorbent go dry.
-
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Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure efficient retention of this compound.
-
-
Washing:
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Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences. This step should be strong enough to elute interferences but not this compound.
-
-
Elution:
-
Elute this compound from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
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The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
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Data Presentation
Table 1: Recovery of this compound in Different Matrices using QuEChERS-based Methods
| Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| Apple | 10 | 95.4 | 5.2 | Fictional Data |
| Grape | 10 | 88.7 | 7.8 | Fictional Data |
| Spinach | 50 | 92.1 | 6.5 | Fictional Data |
| Tomato | 50 | 98.3 | 4.1 | Fictional Data |
| Soil | 20 | 91.5 | 8.2 | Fictional Data* |
*Note: This table presents illustrative data as specific, comprehensive recovery data for this compound across multiple matrices in a single study was not available in the search results. This data is representative of typical performance for pesticides using QuEChERS.
Table 2: Matrix Effects Observed for this compound in Various Matrices
| Matrix | Method | Matrix Effect (%) | Conclusion | Reference |
| Apple | GC-MS/MS | +73.9 | Strong Enhancement | |
| Grape | GC-MS/MS | +77.7 | Strong Enhancement | |
| Spelt Kernels | GC-MS/MS | -82.1 | Strong Suppression | |
| Sunflower Seeds | GC-MS/MS | -65.2 | Strong Suppression | |
| Citrus | LC-MS/MS | -35 | Moderate Suppression | Fictional Data* |
*Note: This table combines data from a study on various pesticides (including this compound) with illustrative data for matrices where specific this compound data was not found. The GC-MS/MS data indicates that matrix effects are highly dependent on the commodity type.
Visualizations
Caption: A typical workflow for the QuEChERS sample preparation method.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity of Tetradifon detection in complex samples.
Welcome to the technical support center for the analysis of Tetradifon. This resource is designed for researchers, scientists, and professionals in drug development who are working on the detection and quantification of this compound in complex samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the sensitivity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high sensitivity for this compound detection in complex matrices?
A1: The primary challenges include:
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Matrix Effects: Complex samples contain various components that can interfere with the analysis, leading to either suppression or enhancement of the this compound signal in the mass spectrometer.[1] This is a major obstacle to accurate quantification.
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Low Concentrations: this compound may be present at very low levels in environmental and biological samples, requiring highly sensitive analytical methods.[2]
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Sample Preparation: Inefficient extraction and cleanup of the sample can result in the loss of the target analyte and the persistence of interfering matrix components.[3]
Q2: Which analytical technique is most suitable for sensitive this compound detection?
A2: Both Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are powerful techniques for this compound analysis.[1]
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GC-MS/MS: Offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds like many pesticides. An Electron Capture Detector (ECD) is also highly sensitive to halogenated compounds like this compound.
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LC-MS/MS: Is well-suited for a wide range of pesticide polarities and is often preferred for its ability to minimize on-column degradation of thermally labile compounds. High-resolution mass spectrometry (HRAM-MS) can further help in reducing matrix interferences.
Q3: What is the QuEChERS method and why is it recommended for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis. It involves a simple two-step process of extraction with a solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. It is recommended because it is fast, uses small amounts of solvent, and provides good recoveries for a broad range of pesticides, including this compound.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. Ensure the sample is properly homogenized and that the extraction solvent is appropriate for the matrix. For soil, ensure adequate hydration if starting with a dry sample. |
| Analyte Loss During Cleanup | The d-SPE sorbent may be too aggressive, leading to the removal of this compound. Consider using a different sorbent or reducing the amount used. |
| Instrument Sensitivity Issues | Check the instrument's performance by injecting a known standard of this compound. If the signal is still low, the issue may be with the instrument (e.g., detector contamination, ion source issues). |
| Degradation in GC Inlet | If using GC, this compound may be degrading in the hot inlet. Ensure the inlet liner is clean and deactivated. Consider using a lower injection temperature or a different injection technique. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in GC System | Active sites in the GC inlet liner or the front of the analytical column can cause peak tailing. Replace the liner and trim a small portion of the column. |
| Column Overloading | If the peak is fronting, the concentration of the injected sample may be too high. Dilute the sample and re-inject. |
| Inappropriate Column Choice | Ensure the GC or LC column is suitable for pesticide analysis and is in good condition. |
| Matrix Effects | Co-eluting matrix components can interfere with the peak shape. Improve the sample cleanup process to remove more of the matrix. |
Issue 3: High Matrix Effects (Signal Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | The sample extract is not clean enough. Consider using additional or different d-SPE sorbents in your QuEChERS protocol. For example, C18 can be added to remove fatty components. |
| Co-eluting Matrix Components | Modify the chromatographic conditions (e.g., temperature gradient in GC, mobile phase gradient in LC) to separate this compound from the interfering compounds. |
| Ionization Source Competition (LC-MS) | In LC-MS, matrix components can compete with this compound for ionization. Diluting the sample can sometimes mitigate this effect. |
| Calibration Strategy | Use matrix-matched calibration standards to compensate for matrix effects. This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. |
Quantitative Data Summary
The following tables provide a summary of performance data for this compound detection using different analytical methods. Note that performance can vary depending on the specific matrix and experimental conditions.
Table 1: Performance of GC-based Methods for this compound Detection
| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| GC-ECD | Soil | 0.02 | 0.05 | 89 - 93.5 |
| GC-MS/MS | Spelt Kernels | - | - | Signal Enhancement Observed |
| GC-MS/MS | Sunflower Seeds | - | - | Signal Enhancement Observed |
Table 2: Performance of LC-based Methods for this compound Detection
| Method | Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
| LC-MS/MS | Surface Water | 2 - 6 | - | - |
| LC-MS/MS | Ground Water | - | 10 | 60 - 120 |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Soil
This protocol is adapted from a standard method for pesticide extraction from soil.
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Sample Weighing: Weigh 10 g of a homogenized soil sample (with at least 70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow it to hydrate for 30 minutes.
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Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 5 minutes.
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Salting Out: Add the contents of a citrate buffering salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake for 2 minutes.
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Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
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Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).
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Final Centrifugation: Vortex for 1 minute, then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.
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Analysis: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of Water Samples
This protocol is a general guide for the analysis of pesticides in water.
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Sample Preparation (Solid-Phase Extraction - SPE):
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Filter the water sample through a 0.7 µm glass fiber filter.
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Acidify 1 L of the filtered water to pH 3.0.
-
Pass the sample through a pre-conditioned polymeric SPE cartridge at a flow rate of approximately 3 mL/min.
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Elute the trapped analytes with an appropriate solvent (e.g., methanol or a mixture of methylene chloride and methanol).
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Evaporate the eluate to near dryness and reconstitute in a suitable volume of the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: Precursor ion (e.g., m/z 355) and characteristic product ions (e.g., m/z 159, 111). These transitions should be optimized on your specific instrument.
-
Visualizations
Caption: QuEChERS sample preparation workflow for soil analysis.
Caption: Simplified MS/MS fragmentation pathway for this compound.
References
Technical Support Center: Stability of Tetradifon in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetradifon. The information is designed to address specific issues that may be encountered during experimental studies on the stability of this compound in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally considered a stable molecule. It is resistant to hydrolysis in both acidic and alkaline conditions and is also stable to heat and sunlight.
Q2: In which common organic solvents is this compound soluble?
A2: this compound exhibits varying solubility in common organic solvents. The approximate solubilities at 20°C are provided in the table below. It is important to note that solubility can be affected by the purity of both the this compound and the solvent, as well as temperature.
Data Presentation: Solubility of this compound
| Organic Solvent | Solubility (g/L) at 20°C |
| Dichloromethane | 297 |
| Xylene | 105 |
| Acetone | 67.3 |
| Ethyl Acetate | 67.3 |
| Methanol | 3.46 |
| Hexane | 1.52 |
Note: Data compiled from publicly available safety and technical data sheets.
Q3: Is there any known instability of this compound in common analytical solvents?
A3: While this compound is generally stable, long-term stability in various organic solvents has not been extensively reported in publicly available literature. Some studies on multiclass pesticide mixtures suggest that certain pesticides can degrade in solvents like acetonitrile and acetone over time[1][2]. The stability can be influenced by factors such as the presence of impurities in the solvent, exposure to light, and storage temperature[3][4]. Therefore, it is recommended to perform a stability study under your specific experimental conditions.
Q4: How can I determine the stability of my this compound solution?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the intact this compound from any potential degradation products. A forced degradation study is a critical component of developing such a method[5].
Troubleshooting Guides
Issue 1: Inconsistent or drifting peak areas for this compound standard solutions.
-
Possible Cause 1: Evaporation of Solvent
-
Troubleshooting Step: Ensure that vials are properly sealed with high-quality septa. For long-term storage, consider using amber glass vials with PTFE-lined caps and storing them at a consistent, low temperature (e.g., -20°C). It is good practice to weigh the vials before and after storage to check for solvent loss.
-
-
Possible Cause 2: Degradation of this compound
-
Troubleshooting Step: If solvent evaporation is ruled out, the inconsistency may be due to the degradation of this compound in the solvent. It is crucial to establish the stability of your stock and working solutions. Prepare fresh standards and compare their response to the stored standards. If degradation is suspected, a formal stability study should be conducted. Some studies have shown that the addition of a small amount of a weak acid, like 0.1% (v/v) acetic acid, can improve the stability of certain pesticides in acetonitrile.
-
-
Possible Cause 3: HPLC System Issues
-
Troubleshooting Step: Systematically check the HPLC system for leaks, pump seal failures, or inconsistent injector performance. Refer to general HPLC troubleshooting guides for detailed instructions.
-
Issue 2: Appearance of unknown peaks in the chromatogram of a this compound standard.
-
Possible Cause 1: Solvent Impurities
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Troubleshooting Step: Inject a blank solvent (the same solvent used to prepare the standard) to check for impurities. Use high-purity, HPLC-grade or pesticide-grade solvents from reputable suppliers. Be aware that even high-grade solvents can contain trace impurities that may interfere with the analysis or even cause degradation of the analyte.
-
-
Possible Cause 2: Degradation Products
-
Troubleshooting Step: The new peaks may be degradation products of this compound. This indicates that the solution is not stable under the current storage or handling conditions. A forced degradation study can help to intentionally generate these degradation products to confirm their identity and ensure your analytical method can resolve them from the parent peak.
-
-
Possible Cause 3: Contamination
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Troubleshooting Step: Ensure proper cleaning of vials, syringes, and other labware to avoid cross-contamination.
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Experimental Protocols
Protocol: Stability Study of this compound in an Organic Solvent
This protocol outlines a general procedure for assessing the stability of this compound in a specific organic solvent (e.g., methanol, acetonitrile, acetone, or hexane).
1. Objective: To determine the stability of this compound in the selected organic solvent under specified storage conditions (e.g., room temperature, refrigerated, frozen, and protected from light vs. exposed to light) over a defined period.
2. Materials:
- This compound reference standard (of known purity)
- High-purity organic solvent (HPLC or pesticide grade)
- Volumetric flasks and pipettes
- Amber and clear HPLC vials with PTFE-lined caps
- HPLC system with a UV detector
- A validated stability-indicating HPLC method
3. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen organic solvent.
- From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
4. Storage Conditions:
- Aliquot the working solutions into both amber and clear HPLC vials.
- Store the vials under the following conditions:
- -20°C (Freezer)
- 4°C (Refrigerator)
- 25°C / 60% RH (ICH long-term stability condition)
- 40°C / 75% RH (ICH accelerated stability condition)
- Room temperature with exposure to ambient light.
5. Testing Intervals:
- Analyze the solutions at appropriate time intervals (e.g., 0, 24, 48, 72 hours for short-term stability; and 1, 2, 4, 8, 12 weeks for long-term stability).
6. HPLC Analysis:
- At each time point, inject the stored samples in triplicate.
- A freshly prepared standard solution should also be analyzed at each time point to serve as a control (Time 0 reference).
- The stability is assessed by comparing the peak area of this compound in the stored samples to the peak area of the freshly prepared standard.
- The appearance of any new peaks should be noted, and their peak areas recorded.
7. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage of this compound remaining against time for each storage condition.
- Determine the time at which the concentration of this compound falls below a certain threshold (e.g., 95% of the initial concentration).
Data Presentation: Hypothetical Stability Data for this compound in Acetonitrile
| Storage Condition | Time (Weeks) | % this compound Remaining (Amber Vials) | % this compound Remaining (Clear Vials) | Appearance of Degradation Products |
| -20°C | 0 | 100.0 | 100.0 | No |
| 4 | 99.8 | 99.7 | No | |
| 12 | 99.5 | 99.6 | No | |
| 4°C | 0 | 100.0 | 100.0 | No |
| 4 | 98.7 | 98.5 | Trace | |
| 12 | 97.2 | 96.9 | Yes | |
| 25°C | 0 | 100.0 | 100.0 | No |
| 4 | 94.3 | 92.1 | Yes | |
| 12 | 85.1 | 80.5 | Yes |
This table is for illustrative purposes only. Actual data must be generated experimentally.
Protocol: Forced Degradation Study of this compound
This protocol is essential for developing a stability-indicating analytical method and identifying potential degradation products.
1. Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a small amount of the organic solvent and add 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve this compound in a small amount of the organic solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Dissolve this compound in the organic solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified period.
- Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for several days. Also, heat a solution of this compound in the chosen solvent.
- Photolytic Degradation: Expose a solution of this compound in the chosen solvent to UV light (e.g., 254 nm) and/or visible light for a specified period.
3. Analysis:
- Analyze the stressed samples using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
- The chromatograms will show the parent this compound peak and any degradation product peaks. This information is used to optimize the HPLC method to ensure it can separate all these components.
- For identification of degradation products, LC-MS/MS is a powerful technique.
Visualizations
Caption: Workflow for this compound Stability Study.
Caption: Forced Degradation Study Logic.
References
- 1. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Degradation of Tetradifon under UV Light and High Temperature
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the degradation of the acaricide Tetradifon under UV light and high temperature.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
Issue 1: Inconsistent or non-reproducible degradation rates.
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Question: My this compound degradation rates vary significantly between identical experiments. What could be the cause?
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Answer: Inconsistent degradation rates can stem from several factors:
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UV Lamp Fluctuation: The intensity of UV lamps can decrease over time. Ensure the lamp's output is calibrated and consistent for each experiment. Use a radiometer to measure the light intensity at the sample position before each run.
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Temperature Variations: Small fluctuations in temperature can significantly impact reaction kinetics. Ensure your reaction vessel is in a temperature-controlled environment and monitor the temperature throughout the experiment.
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Sample Preparation: Inconsistencies in the initial concentration of this compound, solvent purity, or the presence of contaminants can affect the degradation rate. Use high-purity solvents and prepare fresh stock solutions for each set of experiments.
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Photoreactor Geometry: The distance and angle of the sample relative to the UV source must be identical in all experiments to ensure consistent light exposure.
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Issue 2: Unexpected peaks in chromatograms.
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Question: I am observing unexpected peaks in my GC-MS/HPLC analysis of degraded this compound samples. What are they, and how can I identify them?
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Answer: Unexpected peaks can be either degradation products, contaminants, or artifacts from the analytical process.
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Identification of Degradation Products: The primary degradation of this compound under photocatalytic ozonation has been shown to yield products such as 4-chlorobenzenesulfonic acid (CBSA), trichlorobenzene (TCB), 3-hydroxyhexa-2,4-dienedioic acid (HDDA), and dihydroxyhexa-2,4-dienedioic acid (DHDDA), with further degradation to oxalic acid and fumaric acid.[1] Compare the mass spectra of your unknown peaks with library data for these and other potential degradation products of chlorinated diphenyl sulfones.
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Contamination: Contamination can be introduced from solvents, glassware, or the analytical instrument itself. Run a blank sample (solvent only) through the entire experimental and analytical process to identify any background contamination.
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Derivatization Artifacts: If you are using a derivatization step for GC-MS analysis, the reagents themselves or side reactions can produce interfering peaks. Analyze a derivatized blank to check for such artifacts.
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Issue 3: Poor peak shape or resolution in chromatographic analysis.
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Question: My chromatograms show broad, tailing, or split peaks for this compound and its degradation products. How can I improve the peak shape?
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Answer: Poor peak shape is often related to issues with the chromatographic system or the sample matrix.
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Column Issues: The column may be contaminated, degraded, or not suitable for the analytes. Condition the column according to the manufacturer's instructions. If the problem persists, consider using a new column or a different stationary phase.
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Injector Problems: A dirty or active injector liner can cause peak tailing for active compounds. Clean or replace the injector liner.
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Matrix Effects: Complex sample matrices can interfere with the chromatography. Use appropriate sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.
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Mobile/Carrier Gas Flow: Inconsistent flow rates can affect peak shape and retention times. Check for leaks in the gas lines and ensure the flow controllers are functioning correctly.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under UV irradiation?
A1: Under photocatalytic ozonation with visible light, this compound has been observed to degrade into several intermediates. The initial cleavage of the C-S and C-Cl bonds can lead to the formation of 4-chlorobenzenesulfonic acid (CBSA) and trichlorobenzene (TCB).[1] Further oxidation can produce hydroxylated and ring-opened products like 3-hydroxyhexa-2,4-dienedioic acid (HDDA) and dihydroxyhexa-2,4-dienedioic acid (DHDDA), which can subsequently mineralize into smaller organic acids like oxalic and fumaric acid, and eventually to CO2 and H2O.[1] While the specific products under UV light alone may differ, this pathway provides a good starting point for identifying potential degradation products.
Q2: What happens to this compound at high temperatures?
A2: When heated to decomposition, this compound is expected to emit toxic fumes of hydrogen chloride and sulfur oxides.[2] The specific organic byproducts of thermal degradation have not been extensively documented in the available literature. General principles of thermal decomposition of organochlorine compounds suggest that processes like dehalogenation and fragmentation of the aromatic rings are likely to occur.
Q3: What analytical techniques are most suitable for studying this compound degradation?
A3: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are powerful techniques for separating, identifying, and quantifying this compound and its degradation products.[3] GC-MS is well-suited for volatile and thermally stable compounds, though derivatization may be necessary for more polar degradation products. LC-MS is advantageous for analyzing polar, less volatile, and thermally labile compounds without the need for derivatization.
Q4: How can I quantify the degradation of this compound?
A4: The degradation of this compound can be quantified by monitoring the decrease in its concentration over time using a calibrated analytical method (GC-MS or LC-MS). The degradation kinetics can often be described by a pseudo-first-order model, from which the degradation rate constant (k) and half-life (t1/2) can be calculated.
Q5: Are there any safety precautions I should take when handling this compound and its degradation products?
A5: Yes. This compound is an organochlorine pesticide and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All experiments should be conducted in a well-ventilated fume hood. The degradation products may also be toxic and should be handled with the same level of caution. Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.
Quantitative Data Summary
| Degradation Product | Chemical Formula | Abbreviation |
| 4-chlorobenzenesulfonic acid | C₆H₅ClO₃S | CBSA |
| Trichlorobenzene | C₆H₃Cl₃ | TCB |
| 3-hydroxyhexa-2,4-dienedioic acid | C₆H₆O₅ | HDDA |
| Dihydroxyhexa-2,4-dienedioic acid | C₆H₆O₆ | DHDDA |
| Oxalic acid | C₂H₂O₄ | OA |
| Fumaric acid | C₄H₄O₄ | FA |
Experimental Protocols
Protocol 1: Photodegradation of this compound in Aqueous Solution
This protocol provides a general procedure for studying the photodegradation of this compound under UV irradiation.
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable organic solvent (e.g., methanol or acetonitrile) and store it in the dark at 4°C.
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Reaction Setup:
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In a quartz reaction vessel, add a specific volume of the this compound stock solution to high-purity water to achieve the desired initial concentration (e.g., 10 mg/L).
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Place the vessel in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). Ensure the temperature is controlled using a water bath or cooling fan.
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Continuously stir the solution throughout the experiment to ensure homogeneity.
-
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Irradiation and Sampling:
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Turn on the UV lamp to start the photodegradation process.
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At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate) or by placing the sample in the dark and on ice.
-
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Sample Analysis:
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Prepare the samples for analysis. This may involve extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) followed by concentration.
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Analyze the samples using a validated GC-MS or LC-MS method to determine the concentration of remaining this compound and to identify and quantify any degradation products.
-
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Data Analysis:
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Plot the concentration of this compound as a function of time.
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Determine the degradation kinetics and calculate the rate constant and half-life.
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Protocol 2: Thermal Degradation of this compound
This protocol outlines a general method for investigating the thermal degradation of this compound.
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Sample Preparation: Accurately weigh a small amount of pure this compound into a thermogravimetric analysis (TGA) pan or a sealed reaction vial.
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Thermal Analysis (TGA):
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Place the TGA pan in the instrument.
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Heat the sample under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation) at a constant heating rate (e.g., 10°C/min).
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Record the weight loss as a function of temperature to determine the decomposition temperature range.
-
-
Isothermal Degradation Study:
-
Place sealed vials containing a known amount of this compound in an oven set to a specific high temperature (below the rapid decomposition temperature determined by TGA).
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At different time points, remove a vial and allow it to cool to room temperature.
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Dissolve the residue in a suitable solvent.
-
-
Product Identification:
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Analyze the dissolved residue using GC-MS or LC-MS to identify the thermal degradation products.
-
For volatile products, techniques like headspace GC-MS can be employed.
-
Visualizations
Caption: Experimental workflow for the photodegradation study of this compound.
Caption: Proposed degradation pathway of this compound under photocatalytic ozonation.
References
Technical Support Center: Optimizing QuEChERS for High-Fat Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for challenging high-fat matrices.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of high-fat samples using the QuEChERS method.
Question 1: I am experiencing low recovery of my target analytes, especially for lipophilic compounds. What are the likely causes and how can I improve recovery?
Answer:
Low recovery of analytes in high-fat matrices is a common issue, often stemming from the strong affinity of lipophilic compounds for the co-extracted fat. During the acetonitrile extraction and partitioning step, a significant portion of the analyte can remain in the lipid layer, leading to poor recovery in the acetonitrile phase.
Probable Causes:
-
Insufficient Phase Separation: High-fat content can lead to the formation of an emulsion or a poorly defined lipid layer, trapping the analytes of interest.
-
Analyte Partitioning into the Fat Layer: Lipophilic (fat-soluble) analytes will preferentially partition into the undissolved fat layer rather than the acetonitrile extraction solvent.
-
Inadequate d-SPE Cleanup: Standard d-SPE sorbents like Primary Secondary Amine (PSA) are effective at removing polar interferences such as fatty acids but are less efficient at removing large quantities of neutral fats (triglycerides).
Solutions:
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Modify the d-SPE Cleanup: This is the most critical step for improving recovery in high-fat matrices. Incorporate sorbents specifically designed for lipid removal:
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C18 (Octadecylsilane): This is the most common sorbent for removing nonpolar interferences like fats. It is often used in combination with PSA.[1][2]
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Z-Sep and Z-Sep+: These zirconia-based sorbents are highly effective at removing lipids through Lewis acid-base interactions.[3]
-
EMR-Lipid (Enhanced Matrix Removal—Lipid): This novel sorbent offers high selectivity for lipid removal without significant loss of target analytes.[3][4]
-
-
Incorporate a Freeze-Out Step (Winterization): After the initial extraction and centrifugation, place the acetonitrile supernatant in a freezer (at -20°C or lower) for at least two hours or overnight. This will precipitate a significant portion of the fats and waxes, which can then be removed by centrifugation or filtration. It is crucial to validate this step to ensure that target analytes do not co-precipitate with the lipids.
-
Adjust the Sample-to-Solvent Ratio: For very fatty samples, such as oils, reducing the initial sample amount or increasing the volume of acetonitrile can improve extraction efficiency.
Question 2: I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS or GC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a major challenge in the analysis of complex samples like high-fat matrices. Co-extracted matrix components can interfere with the ionization of target analytes in the mass spectrometer source, leading to inaccurate quantification.
Probable Causes:
-
Co-eluting Matrix Components: Lipids and other matrix components that are not removed during cleanup can co-elute with the analytes of interest, affecting their ionization efficiency.
-
Insufficient Cleanup: The d-SPE cleanup step may not be sufficient to remove all interfering compounds.
Solutions:
-
Improve Cleanup Efficiency: The most effective way to reduce matrix effects is to have a cleaner extract. Utilize the advanced d-SPE sorbents mentioned in the previous question (C18, Z-Sep, EMR-Lipid) to more effectively remove matrix interferences. EMR-Lipid has been shown to provide the best results in terms of reducing matrix effects in fatty matrices.
-
Dilute the Final Extract: A simple and often effective strategy is to dilute the final extract (e.g., 5-fold or 10-fold) with the initial mobile phase or reconstitution solvent. This reduces the concentration of co-eluting matrix components, thereby minimizing their impact on analyte ionization. Ensure that the diluted analyte concentration remains above the instrument's limit of quantification (LOQ).
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.
Question 3: My final extract is still cloudy or has a visible lipid layer after d-SPE cleanup. What should I do?
Answer:
A cloudy extract or the presence of a lipid layer indicates that the cleanup step was not sufficient to remove the high fat content of the sample.
Solutions:
-
Increase the Amount of d-SPE Sorbent: For particularly fatty samples, you may need to use a larger amount of the d-SPE cleanup sorbent (e.g., C18) than what is used for typical matrices.
-
Combine Cleanup Techniques: A multi-step cleanup approach can be very effective. For instance, perform a freeze-out step first to remove the bulk of the lipids, followed by a d-SPE cleanup with C18 or Z-Sep to remove the remaining interferences.
-
Use Cartridge SPE (cSPE) Cleanup: In cases of extremely high-fat content, dispersive SPE may not provide enough cleanup capacity. A pass-through cleanup using a C18 or PSA SPE cartridge can be a more effective alternative.
Frequently Asked Questions (FAQs)
Q1: Which QuEChERS method (AOAC or EN) is better for high-fat matrices?
Both the AOAC 2007.01 and EN 15662 methods can be adapted for high-fat matrices. The choice often depends on the specific analytes of interest and laboratory preference. The primary modification for both methods involves the d-SPE cleanup step, where a sorbent like C18 is added to the standard PSA and MgSO₄ combination. The EN method uses a citrate buffer, which can be beneficial for pH-sensitive analytes.
Q2: What is the role of each common d-SPE sorbent in high-fat analysis?
-
Magnesium Sulfate (MgSO₄): Removes excess water from the acetonitrile extract.
-
Primary Secondary Amine (PSA): Removes polar matrix components such as organic acids, sugars, and some fatty acids.
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C18 (Octadecylsilane): A nonpolar sorbent that effectively removes nonpolar interferences, primarily lipids and waxes.
-
Graphitized Carbon Black (GCB): Used to remove pigments like chlorophyll and carotenoids. However, it can also adsorb planar pesticides, leading to low recovery for these compounds. Its use should be carefully evaluated.
Q3: Are there newer generation sorbents that are more effective for lipid removal?
Yes, several newer sorbents have been developed to address the challenges of high-fat matrices:
-
Z-Sep and Z-Sep+: Zirconia-based sorbents that have a high affinity for lipids.
-
EMR-Lipid: A highly selective sorbent that removes lipids through a combination of size exclusion and hydrophobic interactions, often resulting in better analyte recovery and cleaner extracts compared to traditional sorbents.
Q4: When should I consider a freeze-out step?
A freeze-out step is recommended for samples with a very high fat content, such as edible oils, nuts, and avocados. It is a cost-effective way to remove a large portion of the lipids before the d-SPE cleanup. Always validate the step to check for analyte loss.
Data Presentation
Table 1: Comparison of d-SPE Sorbent Performance for Pesticide Recovery in Avocado
| d-SPE Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| C18 + PSA | 70-120% for most pesticides | < 20% | |
| Z-Sep | Similar to C18+PSA | - | |
| EMR-Lipid | Generally better recovery, especially for lipophilic compounds | < 10% for most pesticides |
Note: Recovery rates can vary significantly depending on the specific pesticide and its physicochemical properties.
Table 2: Matrix Effects Observed with Different d-SPE Sorbents in Olive Oil
| d-SPE Sorbent | Percentage of Pesticides with Signal Suppression < 20% | Reference |
| C18 + PSA | - | |
| Z-Sep | - | |
| EMR-Lipid | 79% |
Experimental Protocols
Protocol 1: Modified QuEChERS (AOAC 2007.01) for High-Fat Samples (e.g., Avocado)
-
Sample Homogenization: Homogenize the sample to a uniform consistency.
-
Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid.
-
Extraction: Add the AOAC extraction salts (6 g MgSO₄ and 1.5 g NaOAc). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
(Optional) Freeze-Out: Transfer the acetonitrile supernatant to a clean tube and place it in a freezer at -20°C for at least 2 hours. Centrifuge again to pellet the precipitated lipids.
-
d-SPE Cleanup: Transfer an aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Final Centrifugation: Vortex for 1 minute and then centrifuge.
-
Analysis: The supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Protocol 2: Modified QuEChERS (EN 15662) for High-Fat Samples (e.g., Oil)
-
Sample Weighing: Weigh 2-5 g of the oil sample into a 50 mL centrifuge tube.
-
Hydration: For solid fatty samples, add an appropriate amount of water to ensure at least 80% hydration before adding the extraction solvent.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Extraction: Add the EN extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Freeze-Out: Transfer the acetonitrile supernatant to a clean tube and place it in a freezer at -20°C overnight. Centrifuge to pellet the precipitated lipids.
-
d-SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25-50 mg C18 per mL of extract.
-
Final Centrifugation: Vortex for 1 minute and then centrifuge.
-
Analysis: The supernatant is ready for analysis.
Visualizations
Caption: Modified QuEChERS workflow for high-fat matrices.
Caption: Logic for d-SPE sorbent selection in high-fat samples.
References
- 1. Restek - Blog [restek.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reducing signal suppression in LC-MS/MS analysis of Tetradifon.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in the LC-MS/MS analysis of Tetradifon.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem in the LC-MS/MS analysis of this compound?
A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response for this compound, which can result in inaccurate and imprecise quantification, and a higher limit of detection.[3][4] In complex matrices such as fruits, vegetables, and animal tissues, where this compound residues are often monitored, various endogenous components like salts, lipids, and pigments can cause significant signal suppression.[1]
Q2: What are the common causes of signal suppression for this compound?
A2: The primary cause of signal suppression is the co-elution of matrix components with this compound from the LC column into the MS ion source. These matrix components can compete with this compound for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, or interact with this compound to form less ionizable species. Common interfering substances in food and environmental samples include phospholipids, fatty acids, sugars, and pigments like chlorophyll.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess signal suppression is the post-extraction spike comparison. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. A lower peak area in the matrix extract indicates signal suppression. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement. Values between -20% and 20% are often considered acceptable, indicating a negligible matrix effect.
Troubleshooting Guides
Issue 1: Low this compound recovery and significant signal suppression observed in fruit and vegetable samples.
This is a common issue when analyzing pesticide residues in complex food matrices. The following steps can help mitigate this problem.
Troubleshooting Steps:
-
Optimize Sample Preparation with QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food. It involves an extraction and cleanup step to remove a significant portion of matrix interferences.
-
Detailed Experimental Protocol: Modified QuEChERS for this compound in Fruits and Vegetables
-
Sample Homogenization: Homogenize 10-15 g of the fruit or vegetable sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for buffered extraction).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a combination of sorbents to remove specific interferences. A common combination for fruits and vegetables is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18. For samples with high pigment content (e.g., spinach), adding graphitized carbon black (GCB) can be beneficial, but be cautious as GCB can also remove planar pesticides like this compound.
-
Shake for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis. It may be beneficial to dilute the final extract (e.g., 10-fold) with the initial mobile phase to further reduce matrix effects.
-
-
-
-
Improve Chromatographic Separation: Enhancing the separation of this compound from co-eluting matrix components is crucial.
-
Switch to Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (< 2 µm), providing higher resolution and narrower peaks compared to traditional HPLC. This improved separation can effectively resolve this compound from many interfering matrix components.
-
Optimize the Mobile Phase Gradient: A well-optimized gradient elution can improve the separation of this compound from matrix interferences. Experiment with different gradient profiles and mobile phase compositions (e.g., varying the percentage of organic solvent, using different additives like ammonium formate or formic acid) to achieve the best separation.
-
Consider 2D-LC: For extremely complex matrices, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in separation power, effectively isolating this compound from interfering compounds.
-
-
Utilize Matrix-Matched Calibration: To compensate for signal suppression that cannot be eliminated through sample preparation and chromatography, use matrix-matched calibration curves. These are prepared by spiking known concentrations of this compound into blank matrix extracts that have undergone the same sample preparation procedure as the unknown samples. This ensures that the calibration standards and the samples experience similar matrix effects.
Illustrative Quantitative Data: Impact of Mitigation Strategies on this compound Recovery and Matrix Effect
The following table provides representative data on the effectiveness of different strategies in reducing signal suppression for this compound analysis in a challenging matrix like spinach. (Note: This data is illustrative and actual results may vary depending on the specific experimental conditions.)
| Strategy | Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| No Cleanup, HPLC-MS/MS | This compound | Spinach | 55 | -65 |
| QuEChERS Cleanup, HPLC-MS/MS | This compound | Spinach | 85 | -30 |
| QuEChERS Cleanup, UPLC-MS/MS | This compound | Spinach | 92 | -15 |
| QuEChERS, UPLC-MS/MS, 10x Dilution | This compound | Spinach | 95 | -8 |
Issue 2: Inconsistent quantification of this compound across different sample batches.
This issue often points to variable matrix effects between samples or the lack of an appropriate internal standard.
Troubleshooting Steps:
-
Implement an Internal Standard: The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantification. An ideal IS co-elutes with the analyte and experiences the same matrix effects, thus correcting for variations in signal suppression.
-
Stable Isotope-Labeled (SIL) Internal Standard: The gold standard is a SIL internal standard of this compound (e.g., ¹³C₆-Tetradifon or D₄-Tetradifon). These standards have the same chemical and physical properties as this compound and will behave identically during sample preparation and analysis. However, a commercially available SIL standard for this compound may not be readily available.
-
Structural Analogue as an Internal Standard: In the absence of a SIL-IS, a carefully selected structural analogue can be used. The ideal analogue should have a similar chemical structure, polarity, and ionization efficiency to this compound, but a different mass-to-charge ratio. It should also not be present in the samples being analyzed. A compound from the same chemical class with a similar retention time could be a suitable candidate. It is crucial to validate the performance of the chosen analogue to ensure it effectively compensates for matrix effects.
-
-
Standard Addition Method: For highly variable matrices where a suitable internal standard is not available, the standard addition method can be employed for accurate quantification. This involves adding known amounts of a this compound standard to several aliquots of the sample extract. The concentration of this compound in the original sample is then determined by extrapolating the calibration curve to the point where the response is zero.
Visualizing the Workflow and Concepts
To better understand the processes involved in reducing signal suppression, the following diagrams illustrate the key workflows and relationships.
References
- 1. youtube.com [youtube.com]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Tissue Chemical Derivatization for Enhanced Mass Spectrometry Imaging: A Technical Support Center
Welcome to the technical support center for on-tissue chemical derivatization (OTCD) in mass spectrometry imaging (MSI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of on-tissue chemical derivatization in mass spectrometry imaging?
A1: On-tissue chemical derivatization is a technique used to enhance the detection sensitivity and selectivity of certain molecules in MSI.[1][2][3][4][5] Many biologically relevant molecules, such as fatty acids, cholesterol, and neurotransmitters, exhibit poor ionization efficiency or are present at low concentrations, making them difficult to detect with standard MSI methods. Derivatization chemically modifies these target analytes directly on the tissue section, often by adding a charged tag. This modification improves their ionization efficiency, leading to a stronger signal in the mass spectrometer and allowing for their visualization and quantification.
Q2: What types of molecules can be analyzed using on-tissue chemical derivatization?
A2: A wide range of biomolecules can be targeted with OTCD, depending on the derivatizing agent used. Commonly targeted functional groups and corresponding molecules include:
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Carboxylic acids: Fatty acids, prostaglandins.
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Aldehydes and Ketones: Steroids, lipid peroxidation products.
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Amines: Neurotransmitters, amino acids.
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Phosphates: Phospholipids, signaling molecules.
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Hydroxyls: Cholesterol.
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Carbon-carbon double bonds: Unsaturated lipids.
Q3: How much of an improvement in signal intensity can I expect with OTCD?
A3: The signal enhancement achieved with OTCD can be substantial and varies depending on the analyte, derivatization reagent, and tissue type. For example, the use of Girard's Reagent T (GT) for the analysis of fatty acids has been reported to increase detection sensitivity by as much as 1000-fold compared to conventional negative ion mode analysis. Another study showed a 78-fold increase in the signal for the drug triamcinolone acetonide after derivatization with GT.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal for derivatized analyte | 1. Inefficient derivatization reaction. 2. Suboptimal reagent concentration. 3. Incomplete reagent coverage on the tissue. 4. Analyte degradation. 5. Ion suppression from the matrix or endogenous compounds. | 1. Optimize reaction conditions (incubation time, temperature, pH). 2. Perform a concentration series for the derivatization reagent to find the optimal concentration. 3. Ensure uniform spraying or application of the reagent. 4. Check for analyte stability under the derivatization conditions. 5. Select a matrix that minimizes ion suppression or consider a derivatization reagent that also acts as a matrix. |
| Poor spatial resolution or analyte delocalization | 1. Excessive solvent in the derivatization or matrix solution. 2. Extended incubation times. 3. Inappropriate solvent system causing analyte diffusion. | 1. Use a solvent system that promotes rapid drying. 2. Minimize incubation time while ensuring sufficient reaction completion. 3. Test different solvent compositions (e.g., higher percentage of organic solvent). |
| High background noise or interfering peaks | 1. Matrix-related ions interfering in the low mass range. 2. Presence of endogenous isobaric compounds. 3. Contaminants from reagents or sample handling. | 1. Derivatization shifts the analyte's m/z to a higher, less crowded mass range. 2. Utilize high-resolution mass spectrometry to distinguish between the analyte and interferences. Tandem MS (MS/MS) can also be used for more specific detection. 3. Use high-purity solvents and reagents. |
| Inconsistent or irreproducible results | 1. Variability in tissue sectioning and mounting. 2. Inconsistent application of derivatization reagent and matrix. 3. Fluctuations in instrument parameters. | 1. Ensure consistent tissue thickness and proper mounting procedures. 2. Use an automated sprayer for uniform reagent and matrix deposition. 3. Calibrate the mass spectrometer regularly and maintain consistent laser power and other settings. |
Quantitative Data Summary
The following tables summarize the quantitative improvements and key parameters for selected on-tissue derivatization methods.
Table 1: Enhancement of Fatty Acid Detection with Girard's Reagent T (GT)
| Fatty Acid | Limit of Quantification (LOQ) - Negative Ion Mode | Limit of Quantification (LOQ) - Positive Ion Mode with GT | Fold Improvement |
| FA 16:1 | 61.2 µM | 146.3 nM | ~418x |
| FA 18:1 | 110.3 µM | 146.3 nM | ~754x |
| FA 20:1 | 100.4 µM | 146.3 nM | ~686x |
| (Data adapted from) |
Table 2: Derivatization Reagents and Their Applications
| Derivatization Reagent | Target Functional Group | Example Analytes | Reference |
| Girard's Reagent T (GT) | Carbonyl (Ketones, Aldehydes), Carboxylic Acids | Steroids, Fatty Acids | |
| 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) | Carboxylic Acids, Aldehydes | Neurotransmitters, Metabolites | |
| Phos-tag | Phosphate Monoester | Bioactive Lipids (LPA, S1P) | |
| 2-picolylamine | Carboxylic Acids | Fatty Acids | |
| N,N,N-trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide | Short-Chain Fatty Acids | Volatile Metabolites |
Experimental Protocols
Protocol 1: On-Tissue Derivatization of Fatty Acids using Girard's Reagent T (GT)
This protocol is adapted from a study on fatty acid imaging in mouse brain tissue.
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Tissue Preparation:
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Cryo-section the tissue (e.g., mouse brain) to a thickness of 10-14 µm.
-
Thaw-mount the tissue sections onto conductive glass slides.
-
Dry the tissue sections in a vacuum desiccator for at least 10 minutes at room temperature.
-
-
Reagent Preparation:
-
Prepare a 10 mM solution of Girard's Reagent T (GT).
-
Prepare a 10 mM solution of a coupling reagent, such as 2-chloro-1-methylpyridinium iodide (CMPI).
-
Dissolve both reagents in an appropriate solvent mixture (e.g., 70% acetonitrile).
-
-
Reagent Application:
-
Use an automated sprayer (e.g., HTX M5 Sprayer) to apply the reagent solution onto the tissue sections.
-
Set the sprayer parameters for uniform coating (e.g., flow rate, spray nozzle temperature, velocity, and number of passes).
-
-
Incubation:
-
Incubate the slides in a humidified chamber at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2.5 hours) to allow the derivatization reaction to proceed.
-
-
Matrix Application:
-
After incubation, apply a suitable MALDI matrix (e.g., norharmane) using an automated sprayer.
-
-
Mass Spectrometry Analysis:
-
Analyze the slides using a MALDI mass spectrometer in positive ion mode.
-
Optimize instrument parameters such as laser energy, raster step size, and mass range. For example, a raster step size of 50 µm, 100 shots per pixel, and a mass range of 200–1000 Da can be used.
-
Visualizations
Caption: General workflow for on-tissue chemical derivatization in MALDI-MSI.
Caption: Troubleshooting logic for low analyte signal in OTCD-MSI experiments.
References
- 1. On-tissue chemical derivatization reagents for matrix-assisted laser desorption/ionization mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. On-tissue chemical derivatization in mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. On-tissue chemical derivatization... preview & related info | Mendeley [mendeley.com]
Technical Support Center: Photocatalytic Ozonation for the Degradation of Tetradifon
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the photocatalytic ozonation of Tetradifon. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the photocatalytic ozonation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degradation Efficiency | 1. Suboptimal pH: The pH of the solution significantly impacts the generation of hydroxyl radicals and the surface charge of the catalyst. For this compound degradation using Mn/TiO2, a basic pH is optimal. 2. Incorrect Catalyst Loading: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration. 3. Inadequate Ozone Concentration: Insufficient ozone will limit the generation of hydroxyl radicals. 4. Low Light Intensity: The photocatalytic process is dependent on sufficient photon energy to activate the catalyst. 5. Presence of Radical Scavengers: Ions such as bicarbonate, carbonate, and phosphate in the water matrix can consume hydroxyl radicals, reducing the degradation efficiency. | 1. Adjust pH: Optimize the pH of the solution. For Mn/TiO2 catalysts, a basic pH (around 11) has been shown to be effective for this compound degradation[1]. 2. Optimize Catalyst Concentration: Determine the optimal catalyst loading through a series of experiments. For a 10 mg/L this compound solution, an optimal concentration of 0.1 g/L of Mn/TiO2 has been reported[1]. 3. Ensure Sufficient Ozone Supply: Maintain a continuous and stable flow of ozone into the reactor. 4. Verify Light Source: Ensure the light source is functioning correctly and providing adequate and consistent intensity. 5. Pre-treat Water Sample: If working with complex water matrices, consider a pre-treatment step to remove radical scavengers. |
| Catalyst Deactivation | 1. Fouling of Catalyst Surface: Adsorption of intermediate degradation products or other substances from the water matrix onto the catalyst surface can block active sites. 2. Photocatalyst Poisoning: Certain ions or molecules can irreversibly bind to the catalyst surface, leading to a loss of activity. | 1. Catalyst Regeneration: After each experiment, wash the catalyst with deionized water and dry it. For more severe fouling, sonication or a mild chemical wash may be necessary. The Mn/TiO2 catalyst has been shown to be recoverable and reusable without significant loss of activity[1]. 2. Analyze Water Matrix: Identify and quantify potential catalyst poisons in your water sample. |
| Incomplete Mineralization | 1. Formation of Recalcitrant Intermediates: The degradation of this compound can produce stable intermediate compounds that are more resistant to further oxidation. 2. Insufficient Reaction Time: The complete mineralization of this compound and its byproducts to CO2 and water requires adequate time. | 1. Prolong Reaction Time: Extend the duration of the experiment to allow for the degradation of persistent intermediates. 2. Optimize Operational Parameters: Adjust parameters such as pH, catalyst loading, and ozone concentration to enhance the generation of hydroxyl radicals, which are necessary for the breakdown of intermediates. |
| Inconsistent Results | 1. Fluctuations in Ozone Flow Rate: An unstable ozone supply will lead to variable hydroxyl radical generation. 2. Inconsistent Light Intensity: Variations in the light source output will affect the rate of photocatalysis. 3. Poor Mixing: Inadequate mixing can lead to concentration gradients and uneven exposure of the catalyst and pollutant to light and ozone. | 1. Use a Mass Flow Controller: Employ a mass flow controller to ensure a constant and precise ozone flow rate. 2. Monitor Light Source: Regularly check the output of your light source with a radiometer. 3. Ensure Vigorous Mixing: Use a magnetic stirrer or other appropriate mixing method to maintain a homogeneous suspension. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound degradation in photocatalytic ozonation?
A1: The degradation of this compound in photocatalytic ozonation is primarily driven by the generation of highly reactive hydroxyl radicals (•OH). The process begins with the photoexcitation of the semiconductor catalyst (e.g., Mn/TiO2) by light, creating electron-hole pairs. Ozone molecules then act as electron acceptors, which inhibits the recombination of these pairs and leads to the formation of ozonide radicals. These radicals, along with the photo-induced holes, react with water molecules to produce a high concentration of hydroxyl radicals, which are powerful, non-selective oxidizing agents that attack and break down the this compound molecule[1].
Q2: What are the main degradation products of this compound during this process?
A2: The photocatalytic ozonation of this compound leads to the formation of several intermediate products before complete mineralization. The main identified intermediates are p-chlorobenzenesulfonic acid (CBSA) and 1,2,4-trichlorobenzene (TCB). Further oxidation can lead to the formation of various carboxylic acids, such as oxalic acid and formic acid, before eventual conversion to carbon dioxide and water[1].
Q3: How does pH affect the degradation of this compound?
A3: The pH of the solution is a critical parameter. For the degradation of this compound using a Mn/TiO2 catalyst, the degradation rate increases with an increase in pH from acidic to basic conditions. Under basic conditions, the decomposition of ozone to form hydroxyl radicals is enhanced. Additionally, the surface of TiO2 becomes negatively charged at higher pH, which can influence the adsorption of charged intermediates.
Q4: Can the photocatalyst be reused?
A4: Yes, one of the advantages of using a heterogeneous photocatalyst like Mn/TiO2 is its stability and reusability. Studies have shown that Mn/TiO2 can be recovered and reused for multiple cycles with no significant loss of photocatalytic activity, making it a promising and cost-effective option for water treatment.
Q5: What is the optimal catalyst loading for this compound degradation?
A5: The optimal catalyst loading depends on the initial concentration of the pollutant. For a 10 mg/L solution of this compound, the optimal loading of Mn/TiO2 has been found to be 0.1 g/L. Increasing the catalyst concentration beyond this point can lead to a decrease in the reaction rate due to increased turbidity of the solution, which scatters the light and reduces its penetration.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the photocatalytic ozonation of this compound.
Table 1: Effect of Catalyst Loading on this compound Degradation
| Catalyst (Mn/TiO2) Loading (g/L) | Degradation Efficiency (%) after 120 min |
| 0.05 | ~85 |
| 0.1 | 100 |
| 0.15 | ~95 |
| 0.20 | ~90 |
| 0.25 | ~88 |
| (Conditions: Initial this compound Concentration = 10 mg/L, pH = 11, Visible Light Irradiation) |
Table 2: Effect of pH on this compound Degradation
| pH | Degradation Efficiency (%) after 120 min |
| 3 | ~40 |
| 7 | ~75 |
| 11 | 100 |
| (Conditions: Initial this compound Concentration = 10 mg/L, Catalyst (2.5% Mn/TiO2) Loading = 0.1 g/L, Visible Light Irradiation) |
Table 3: Comparison of Different Processes for this compound Degradation
| Process | Degradation Efficiency (%) after 120 min |
| Ozonation alone | ~60 |
| Photocatalysis alone (Mn/TiO2 + Vis) | ~70 |
| Photocatalytic Ozonation (Mn/TiO2 + O3 + Vis) | 100 |
| (Conditions: Initial this compound Concentration = 10 mg/L, Catalyst (2.5% Mn/TiO2) Loading = 0.1 g/L, pH = 11) |
Experimental Protocols
1. Preparation of Mn-doped TiO2 Catalyst (Deposition-Precipitation Method)
-
Materials: Titanium dioxide (TiO2 P25), Manganese (II) nitrate (Mn(NO3)2), Deionized water.
-
Procedure:
-
Disperse a calculated amount of TiO2 P25 in deionized water and sonicate for 30 minutes to ensure a homogeneous suspension.
-
Add the desired amount of Mn(NO3)2 solution dropwise to the TiO2 suspension while stirring vigorously. The weight percentage of Mn can be varied (e.g., 1%, 2.5%, 5%).
-
Adjust the pH of the mixture to approximately 9-10 by adding a dilute NaOH solution to precipitate Mn(OH)2 onto the TiO2 surface.
-
Continue stirring the suspension for 4-6 hours at room temperature.
-
Filter the resulting solid, wash it thoroughly with deionized water to remove any unreacted precursors and byproducts, and then dry it in an oven at 100-120°C overnight.
-
Calcine the dried powder in a furnace at a specified temperature (e.g., 400-500°C) for several hours to obtain the final Mn-doped TiO2 photocatalyst.
-
2. Photocatalytic Ozonation of this compound
-
Experimental Setup: A schematic of a typical photocatalytic ozonation reactor is shown below. The setup generally consists of a reactor vessel, a light source (e.g., a visible light lamp), an ozone generator, a gas diffuser, and a magnetic stirrer.
-
Procedure:
-
Prepare an aqueous solution of this compound at the desired concentration (e.g., 10 mg/L).
-
Add the prepared Mn/TiO2 photocatalyst to the this compound solution at the optimized loading (e.g., 0.1 g/L).
-
Adjust the pH of the suspension to the optimal value (e.g., pH 11) using a dilute acid or base.
-
Place the reactor under the light source and ensure the suspension is well-stirred to maintain homogeneity.
-
Bubble ozone gas through the suspension at a constant flow rate.
-
Take samples at regular time intervals (e.g., every 20 minutes) to monitor the degradation of this compound.
-
Filter the samples to remove the catalyst particles before analysis.
-
Analyze the concentration of this compound and its degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
Caption: Experimental workflow for the preparation of Mn/TiO2 catalyst and the photocatalytic ozonation of this compound.
Caption: Proposed degradation pathway of this compound during photocatalytic ozonation.
References
Technical Support Center: Removal of Tetradifon Residues from Citrus Fruits Using Ozone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ozone to remove tetradifon residues from citrus fruits.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TR-01 | Why is the this compound removal efficiency lower than expected? | Inadequate Ozone Concentration: The concentration of dissolved ozone in the water may be too low to effectively degrade the this compound residues.[1] Insufficient Contact Time: The exposure of the citrus fruit to the ozonated water may be too short.[1] Suboptimal Water Temperature and pH: Ozone is more stable and effective in slightly acidic, cool water. High temperatures and alkaline pH can cause rapid ozone decomposition.[1] High Organic Load: The presence of dirt, debris, or other organic matter on the fruit surface or in the water can consume the ozone before it reacts with the this compound.[2] Waxy Fruit Surface: The waxy cuticle of citrus fruits can act as a barrier, preventing the ozone from reaching the this compound residues.[1] | Increase Ozone Concentration: Ensure the ozone generator is functioning correctly and calibrated. Increase the ozone output or the gas flow rate into the water. Extend Contact Time: Increase the duration of the washing or immersion step. Optimize Water Parameters: Maintain the water temperature between 15-20°C and a slightly acidic pH (around 5.0-6.5). Pre-wash Fruit: Thoroughly wash the citrus fruits with tap water to remove any surface dirt or debris before the ozone treatment. Consider a Surfactant: A food-grade surfactant may help to break down the waxy layer and improve ozone penetration. |
| TR-02 | Why are my experimental results inconsistent? | Fluctuations in Ozone Concentration: The output of the ozone generator may be unstable, or the dissolution of ozone in the water may be inconsistent. Variable Water Quality: Changes in the source water's temperature, pH, or organic content can affect ozone stability and efficacy. Inconsistent Contact Time: Variations in the duration of the treatment for different batches. Non-uniform Application: Uneven exposure of the fruit surfaces to the ozonated water, especially in spray systems. | Monitor Ozone Levels: Use a dissolved ozone sensor to monitor and maintain a consistent ozone concentration in the water throughout the experiment. Standardize Water Source: Use purified or deionized water to minimize variability in water quality. If using tap water, monitor its properties. Precise Timing: Use a timer to ensure consistent contact time for all samples. Ensure Uniform Exposure: For immersion systems, ensure complete submersion and gentle agitation. For spray systems, ensure all surfaces of the fruit are evenly coated. |
| TR-03 | I am observing damage to the citrus fruit peel after ozone treatment. | Excessive Ozone Concentration: Very high concentrations of ozone can be phytotoxic and cause cellular damage to the fruit peel, leading to discoloration or pitting. Prolonged Exposure Time: Extended contact with ozone, even at moderate concentrations, can lead to oxidative damage. | Reduce Ozone Concentration: Lower the ozone output of the generator. Shorten Contact Time: Decrease the duration of the ozone treatment. Conduct Pilot Tests: Perform small-scale experiments with varying ozone concentrations and contact times to determine the optimal parameters that ensure pesticide removal without causing fruit damage. |
| TR-04 | My analytical results for this compound residues are showing high variability. | Incomplete Extraction: The QuEChERS method may not be fully extracting the this compound from the citrus matrix. Matrix Effects in Analysis: Components of the citrus peel or pulp may interfere with the detection of this compound in LC-MS/MS or GC-MS/MS analysis. Contamination of Labware: Residual this compound on glassware or equipment can lead to artificially high readings. | Optimize Extraction Protocol: Ensure thorough homogenization of the sample and effective partitioning of the analyte. Use Matrix-Matched Standards: Prepare calibration standards in a blank citrus extract to compensate for matrix effects. Thoroughly Clean Labware: Implement a rigorous cleaning protocol for all glassware and equipment used in the analysis. |
Frequently Asked Questions (FAQs)
1. How does ozone remove this compound from citrus fruits?
Ozone is a powerful oxidizing agent that degrades this compound through chemical reactions. The primary mechanisms are:
-
Direct Oxidation: Ozone molecules directly attack the this compound molecule. It is suggested that the electrophilic attack of ozone primarily targets the sulfonyl group (-SO2-) in the this compound structure.
-
Indirect Oxidation: Ozone in water can decompose to form highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can also effectively degrade this compound.
2. What are the key experimental parameters to control during the ozone treatment?
The efficiency of this compound removal is influenced by several factors:
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Ozone Concentration: Higher concentrations generally lead to faster degradation.
-
Contact Time: A sufficient duration of exposure is necessary for the reactions to occur.
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Water Temperature: Cooler water (around 15-20°C) is preferred as it increases the stability of dissolved ozone.
-
pH: A slightly acidic pH (5.0-6.5) can enhance the stability of ozone in water.
-
Water Quality: The presence of organic matter can consume ozone, reducing its availability to react with this compound.
3. What are the potential byproducts of this compound degradation by ozone?
The degradation of this compound by ozone can lead to the formation of various byproducts. While specific studies on this compound byproducts from ozone treatment on citrus are limited, the breakdown of the parent molecule can result in smaller, more polar compounds. It is crucial to consider that some degradation products may also have toxicological relevance. Therefore, a comprehensive risk assessment should include the identification and toxicological evaluation of major degradation byproducts.
4. Can ozone treatment affect the quality of the citrus fruits?
At appropriate concentrations and exposure times, ozone treatment is generally considered safe for citrus fruits and can even extend their shelf life by reducing microbial load. However, excessive ozone exposure can lead to phytotoxic effects, such as peel damage, discoloration, and changes in sensory characteristics. It is essential to optimize the treatment parameters to achieve effective pesticide removal without compromising fruit quality.
5. What are the safety precautions when working with ozone?
Ozone is a toxic gas at high concentrations. It is important to:
-
Work in a well-ventilated area.
-
Use an ozone gas detector to monitor the ambient air for any leaks.
-
Ensure that the ozone generation and application system is properly sealed.
-
Follow all safety guidelines provided by the ozone generator manufacturer.
Data Presentation
Table 1: Efficacy of Ozonated Water in Removing this compound from Citrus Fruits
| Citrus Fruit | Ozone Concentration (ppm) | Treatment Time (minutes) | This compound Removal Efficiency (%) | Reference |
| Lemon | Not specified | 5 | 98.6 | |
| Grapefruit | Not specified | 5 | 94.2 | |
| Citrus Fruits (unspecified) | 10 | 5 | 98.5 |
Table 2: General Parameters for Ozone Treatment of Citrus Fruits
| Parameter | Recommended Range | Rationale |
| Ozone Concentration | 1 - 10 ppm | Balances efficacy with the risk of fruit damage. |
| Contact Time | 5 - 20 minutes | Provides sufficient time for the degradation reaction. |
| Water Temperature | 15 - 20 °C | Enhances the stability of dissolved ozone. |
| Water pH | 5.0 - 6.5 | Improves ozone stability. |
Experimental Protocols
Protocol 1: Removal of this compound Residues from Citrus Fruits using Ozonated Water Bath
1. Materials and Equipment:
- Ozone generator with a diffuser stone
- Glass or stainless-steel treatment tank
- Dissolved ozone meter
- pH meter and thermometer
- Homogenizer/blender
- Centrifuge
- Analytical balance
- QuEChERS extraction kits
- LC-MS/MS or GC-MS/MS system
- Citrus fruits with known or suspected this compound contamination
- Deionized water
2. Procedure:
Mandatory Visualizations
Caption: Experimental workflow for the removal of this compound from citrus fruits.
Caption: Troubleshooting logic for low this compound removal efficiency.
Caption: Conceptual pathway of this compound degradation by ozone.
References
Technical Support Center: Multi-Residue Pesticide Analysis
Welcome to the Technical Support Center for Multi-Residue Pesticide Analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of pesticide residues in various matrices.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during multi-residue pesticide analysis, from sample preparation to chromatographic analysis.
QuEChERS Sample Preparation Issues
Question: I am experiencing low recoveries for certain pesticides using the QuEChERS method. What are the potential causes and solutions?
Answer:
Low pesticide recoveries in QuEChERS can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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pH-Sensitive Pesticides: Some pesticides are susceptible to degradation at certain pH levels. For base-sensitive pesticides like captan or chlorothalonil, using a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) is crucial.[1][2] The buffering salts help maintain a stable pH during extraction, preventing analyte loss.[2]
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Sample Hydration: The QuEChERS method is most effective for samples with high water content (at least 80%).[3] For dry samples like tea leaves or cereals, you must add water before the acetonitrile extraction to ensure efficient partitioning of the pesticides into the solvent.[4]
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Salt Addition: Adding extraction salts directly onto the sample can lead to reduced recovery. It is recommended to first add the organic solvent (acetonitrile) to the sample and vortex it before adding the salt packet.
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Dispersive SPE (dSPE) Cleanup Sorbent: The choice of dSPE sorbent is critical for removing matrix interferences without retaining the target analytes.
-
Graphitized Carbon Black (GCB): While effective for removing pigments, GCB can adsorb planar pesticides, leading to low recoveries. If you are analyzing such compounds, use a dSPE tube without GCB or with a reduced amount.
-
Primary Secondary Amine (PSA): PSA is used to remove fatty acids, organic acids, and sugars. However, excessive PSA can sometimes retain acidic pesticides.
-
-
Analyte Protectants (for GC analysis): For GC analysis, the addition of analyte protectants to the final extract can prevent the degradation of thermally labile pesticides in the hot GC inlet.
Chromatography & Mass Spectrometry Issues
Question: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis of complex samples and can significantly impact the accuracy of quantification. Here are several strategies to address this issue:
-
Matrix-Matched Calibration: This is the most common approach to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to ensure that the standards and samples experience similar matrix-induced signal suppression or enhancement.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components that cause ion suppression. However, this approach is only feasible if the pesticide concentrations in your sample are high enough to be detected after dilution.
-
Stable Isotope-Labeled Internal Standards: The use of isotopically labeled internal standards that co-elute with the target analytes is an effective way to correct for matrix effects, as they are affected similarly by the matrix. However, these standards can be expensive and are not available for all pesticides.
-
Improved Sample Cleanup: Optimizing the dSPE cleanup step in the QuEChERS protocol can help remove more of the interfering matrix components. You might consider using different sorbents or a combination of sorbents based on the nature of your sample matrix.
-
Chromatographic Separation: Improving the chromatographic separation to resolve the target analytes from the majority of the matrix components can also reduce matrix effects. This can be achieved by optimizing the mobile phase gradient, using a different column, or employing techniques like 2D-LC.
Question: My GC-MS/MS analysis is showing poor peak shapes (fronting or tailing) and shifting retention times. What should I check?
Answer:
Poor chromatography in GC-MS/MS can be caused by a variety of factors. Here's a troubleshooting checklist:
-
Inlet Liner: An active or contaminated inlet liner is a frequent cause of peak tailing for active compounds. Regularly replace the liner, especially after analyzing complex matrices.
-
Column Contamination: Contamination at the head of the GC column can lead to broad or tailing peaks. Try cutting off the first few centimeters of the column. If the problem persists, the column may need to be replaced.
-
Leaks: Leaks in the injector can cause reduced peak areas for more volatile compounds and can affect retention time stability. Use an electronic leak detector to check for leaks at all fittings.
-
Injection Technique: For splitless injections, an initial oven temperature that is too high can cause poor peak shape. The initial temperature should be below the boiling point of the solvent.
-
Carrier Gas Purity: Impurities in the carrier gas can lead to a high baseline and increased column bleed. Ensure high-purity gas is used and that gas purifiers are functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it so popular for multi-residue pesticide analysis?
A1: QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It is a sample preparation technique that has become a standard method for pesticide residue analysis in food and other matrices. Its popularity stems from its simplicity, speed, low solvent consumption, and broad applicability to a wide range of pesticides. The method involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.
Q2: What are the main differences between the original, AOAC, and EN QuEChERS methods?
A2: The primary difference between these methods lies in the buffering salts used during the extraction step.
-
Original (Unbuffered): Uses magnesium sulfate and sodium chloride. It is simple but may not be suitable for pH-sensitive pesticides.
-
AOAC 2007.01: Uses magnesium sulfate and sodium acetate. The addition of acetic acid to the acetonitrile provides a buffered extraction, which is better for recovering base-sensitive pesticides.
-
EN 15662: Uses magnesium sulfate, sodium chloride, sodium citrate dibasic sesquihydrate, and sodium citrate tribasic dihydrate. This method provides a different buffering system to protect a broad range of pH-labile pesticides.
Q3: How do I choose the right dSPE cleanup kit for my sample matrix?
A3: The choice of dSPE sorbents depends on the composition of your sample matrix.
-
General Fruits and Vegetables (low fat): A combination of magnesium sulfate (to remove water) and PSA (to remove sugars and organic acids) is typically sufficient.
-
Samples with Pigments (e.g., spinach, carrots): A dSPE kit containing GCB is used to remove pigments. Be cautious, as GCB can adsorb planar pesticides.
-
Samples with High Fat Content (e.g., avocado, nuts): A dSPE kit containing C18 sorbent is necessary to remove lipids.
Q4: What are multi-residue methods (MRMs)?
A4: Multi-residue methods (MRMs) are analytical procedures that enable the simultaneous testing for a large number of pesticide residues in a single analysis. These methods are highly efficient for routine monitoring of a wide range of pesticides in food and environmental samples.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation (AOAC 2007.01 Method)
This protocol is suitable for high-water content food matrices such as fruits and vegetables.
Materials:
-
Homogenized sample
-
50 mL centrifuge tubes
-
Acetonitrile (with 1% acetic acid)
-
AOAC QuEChERS extraction salt packet (containing magnesium sulfate and sodium acetate)
-
Dispersive SPE (dSPE) tubes appropriate for the matrix
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the contents of the AOAC extraction salt packet to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer into a dSPE cleanup tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at ≥1500 rcf for 2 minutes.
-
The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
Visualizations
Caption: Workflow of the QuEChERS sample preparation method.
Caption: Strategies to mitigate matrix effects in LC-MS/MS.
Data Presentation
Table 1: Common QuEChERS dSPE Sorbents and their Functions
| Sorbent | Function | Target Interferences |
| Magnesium Sulfate (MgSO₄) | Removes excess water | Water |
| Primary Secondary Amine (PSA) | Removes polar matrix components | Fatty acids, organic acids, sugars, anthocyanin pigments |
| C18 (Octadecylsilane) | Removes non-polar interferences | Lipids, sterols |
| Graphitized Carbon Black (GCB) | Removes pigments and sterols | Chlorophyll, carotenoids |
Table 2: Troubleshooting Summary for Common GC-MS/MS Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Active sites in the inlet liner or column | Replace inlet liner; cut the front end of the column or replace it. |
| Poor Sensitivity | Leak in the system; contaminated ion source | Check for leaks with an electronic leak detector; clean the ion source. |
| Shifting Retention Times | Fluctuation in carrier gas flow; column aging | Check for leaks; ensure stable head pressure; condition or replace the column. |
| Ghost Peaks | Contamination from previous injections; septum bleed | Run a solvent blank; replace the septum. |
References
Validation & Comparative
A Comparative Analysis of Tetradifon and Other Organochlorine Acaricides: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the organochlorine acaricide Tetradifon with two other members of its class, Dicofol and Chlorobenzilate. Designed for researchers, scientists, and drug development professionals, this document outlines their respective modes of action, presents a quantitative comparison of their efficacy and toxicity, details relevant experimental protocols, and visualizes key biochemical pathways.
Overview and Mode of Action
Organochlorine acaricides are a class of pesticides characterized by their chlorinated hydrocarbon structures. While their use has been largely curtailed due to environmental persistence and toxicity concerns, understanding their mechanisms and comparative profiles remains crucial for toxicological studies and the development of safer alternatives.
This compound distinguishes itself from many other organochlorines through its primary mode of action. It functions as an inhibitor of mitochondrial ATP synthase, a critical enzyme in cellular respiration.[1][2][3] Specifically, it targets the oligomycin sensitivity conferring protein (OSCP) within the F1F0-ATP synthase complex, thereby disrupting the production of ATP and leading to the death of the mite, particularly in its larval and egg stages.[2][4]
Dicofol , chemically related to DDT, is a nerve poison. While its precise molecular target is not fully elucidated, it is known to cause hyperstimulation of nerve transmission along axons. This disruption of the central nervous system leads to paralysis and death of the mites. It is effective against all life stages of mites, including eggs.
Chlorobenzilate also acts as a neurotoxin. Its mechanism involves the disruption of the normal flow of sodium and potassium ions across the axonal membranes of nerve cells in both the central and peripheral nervous systems. This interference with nerve impulse transmission results in toxic effects.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound, Dicofol, and Chlorobenzilate, facilitating a direct comparison of their physicochemical properties, efficacy, and toxicity.
Table 1: Physicochemical Properties
| Property | This compound | Dicofol | Chlorobenzilate |
| Chemical Formula | C₁₂H₆Cl₄O₂S | C₁₄H₉Cl₅O | C₁₆H₁₄Cl₂O₃ |
| Molar Mass | 356.04 g/mol | 370.48 g/mol | 325.19 g/mol |
| Water Solubility | 0.078 mg/L at 20°C | Low, practically insoluble | Low, practically insoluble |
| Log Kow | 4.5 - 5.1 | 4.0 - 5.0 | 4.3 |
| Vapor Pressure | 2.4 x 10⁻⁸ mmHg at 20°C | 5.2 x 10⁻⁵ Pa at 25°C | 2.2 x 10⁻⁶ mmHg at 20°C |
| Half-life in Soil | Moderately persistent | 60 days | < 30 days |
Table 2: Acaricidal Efficacy (LC₅₀)
| Target Mite Species | This compound (ppm) | Dicofol (ppm) | Chlorobenzilate (ppm) |
| Tetranychus urticae (Two-spotted spider mite) | Data not readily available in comparative studies | 0.024 (leaf disc-sprayed bioassay) | Data not readily available in comparative studies |
| Panonychus ulmi (European red mite) | Data not readily available in comparative studies | Not specified | Not specified |
| Brevipalpus phoenicis (Citrus flat mite) | Effective | Effective | Effective |
Note: Direct comparative LC₅₀ values under identical experimental conditions are scarce in the available literature. The provided data for Dicofol is from a specific study and may not be directly comparable to the general effectiveness of the other compounds.
Table 3: Acute Mammalian Toxicity (Oral LD₅₀ - Rat)
| Acaricide | Oral LD₅₀ (mg/kg) | Toxicity Class |
| This compound | 5,000 - 14,700 | IV (Slightly Toxic) |
| Dicofol | 575 - 960 | II (Moderately Toxic) |
| Chlorobenzilate | 960 - 3,880 | III (Slightly Toxic) |
Experimental Protocols
This section provides detailed methodologies for two common bioassays used to determine the efficacy of acaricides.
Residual Contact Vial (RCV) Bioassay
This method assesses the toxicity of an acaricide when mites come into contact with a treated surface.
Materials:
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Technical grade acaricide
-
Acetone (analytical grade)
-
Glass scintillation vials (20 ml) with screw caps
-
Repeating pipette
-
Vortex mixer
-
Fume hood
-
Fine paintbrush
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Adult mites of the target species
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the technical grade acaricide in acetone.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of the acaricide in acetone to achieve the desired test concentrations.
-
Coating the Vials:
-
Pipette 0.5 ml of each acaricide dilution into a 20 ml glass vial.
-
Prepare a control vial using 0.5 ml of acetone only.
-
Roll the vials on their sides to ensure an even coating of the inner surface.
-
Place the vials on a vial roller or manually rotate them until the acetone has completely evaporated, leaving a thin film of the acaricide. This should be done in a fume hood.
-
-
Introduction of Mites:
-
Using a fine paintbrush, carefully transfer 10-20 adult mites into each treated and control vial.
-
-
Incubation:
-
Cap the vials and place them in an incubator at a controlled temperature (e.g., 25°C) and photoperiod.
-
-
Mortality Assessment:
-
After a predetermined exposure time (e.g., 24 hours), assess mite mortality.
-
Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population) and other relevant statistical parameters using probit analysis.
-
Larval Packet Test (LPT)
This test is commonly used to evaluate the efficacy of acaricides against the larval stage of ticks.
Materials:
-
Technical grade acaricide
-
Trichloroethylene and olive oil (or other suitable solvent system)
-
Filter paper (e.g., Whatman No. 1)
-
Micropipettes
-
Forceps
-
Petri dishes
-
10-20 day old tick larvae
-
Incubator
Procedure:
-
Preparation of Acaricide Solutions: Prepare a stock solution and serial dilutions of the acaricide in a suitable solvent system (e.g., 2 parts trichloroethylene: 1 part olive oil).
-
Impregnation of Filter Paper:
-
Cut filter paper into 8.5 cm x 7.5 cm rectangles.
-
Apply a specific volume (e.g., 0.7 ml) of each acaricide dilution evenly onto a filter paper.
-
Prepare a control packet using the solvent mixture only.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Packet Assembly:
-
Fold the impregnated filter paper in half and seal two sides with paper clips or staples to form a packet.
-
-
Introduction of Larvae:
-
Carefully place approximately 100 tick larvae into each packet using a fine brush.
-
Seal the open end of the packet.
-
-
Incubation:
-
Place the packets in an incubator at a controlled temperature (e.g., 27°C) and high relative humidity (e.g., >80%).
-
-
Mortality Assessment:
-
After 24 hours, open the packets and count the number of live and dead larvae.
-
Larvae that are immobile or only show feeble leg movements are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Determine the LC₅₀ and other probit analysis parameters.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these acaricides and a general workflow for acaricide efficacy testing.
Caption: Mode of action for neurotoxic organochlorine acaricides.
Caption: Inhibition of mitochondrial ATP synthase by this compound.
Caption: General workflow for an acaricide efficacy bioassay.
Conclusion
This comparative analysis highlights the distinct characteristics of this compound, Dicofol, and Chlorobenzilate. This compound's unique mode of action targeting cellular respiration sets it apart from the neurotoxic mechanisms of Dicofol and Chlorobenzilate. In terms of acute mammalian toxicity, this compound and Chlorobenzilate are classified as slightly toxic, whereas Dicofol is moderately toxic. The provided experimental protocols offer standardized methods for researchers to conduct their own efficacy evaluations. The visualization of the signaling pathways and experimental workflow aims to provide a clear and concise understanding of the underlying biological processes and methodologies. This guide serves as a valuable resource for the scientific community engaged in acaricide research and development.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. californiaagriculture.org [californiaagriculture.org]
- 4. Studies on the metabolism, mode of action, and development of insecticides acting on the GABA receptor [jstage.jst.go.jp]
A Comparative Guide to Validated GC-MS Methods for Tetradifon Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of Tetradifon, a persistent organochlorine acaricide and insecticide. The following sections detail established sample preparation techniques and GC-MS analytical conditions, supported by performance data from various studies. This information is intended to assist researchers in selecting and implementing the most suitable method for their specific analytical needs and sample matrices.
Sample Preparation: A Critical First Step
Effective sample preparation is paramount for accurate and reliable quantification of this compound, as it removes interfering matrix components and enriches the analyte of interest. Two predominant methods have been widely validated for this purpose: QuEChERS and Matrix Solid-Phase Dispersion (MSPD).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a popular choice for pesticide residue analysis in a wide range of food matrices due to its simplicity, high throughput, and minimal solvent usage. The general workflow involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (dSPE).
Matrix Solid-Phase Dispersion (MSPD)
MSPD is another effective technique, particularly for complex solid and semi-solid matrices. This method involves the simultaneous extraction and clean-up of the analyte by blending the sample with a solid support (e.g., silica, C18) and a clean-up sorbent (e.g., Florisil). The target analyte is then eluted with an appropriate solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following sample preparation, the extract is analyzed by GC-MS. The gas chromatograph separates this compound from other components in the extract, and the mass spectrometer provides sensitive and selective detection and quantification.
Chromatographic and Mass Spectrometric Parameters
The following table summarizes typical GC-MS and GC-MS/MS parameters reported in validated methods for this compound quantification.
| Parameter | Method 1 (QuEChERS-GC-MS/MS) | Method 2 (MSPD-GC-MS) |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 - 280 °C | 250 - 280 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium | Helium |
| Oven Temp. Program | Optimized for separation of multiple pesticides | Optimized for separation of multiple pesticides |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| MS Mode | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
| Monitored Transitions | Parent: 355.9 -> Quantifier: 159.0, Qualifier: 228.9[1] | m/z 356 (molecular ion), 229, 159 |
Method Validation and Performance Comparison
The performance of a GC-MS method is evaluated through a rigorous validation process. Key validation parameters for this compound quantification are presented in the table below, compiled from various studies utilizing QuEChERS and MSPD sample preparation.
| Validation Parameter | QuEChERS-GC-MS/MS | MSPD-GC-MS |
| Linearity (Concentration Range) | Typically 1 - 500 µg/kg with R² > 0.99 | Typically 0.25 - 1.0 mg/kg with good linearity |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg | 0.05 - 0.10 mg/kg[2] |
| Limit of Quantification (LOQ) | 2 - 10 µg/kg | 0.15 - 0.25 mg/kg[2] |
| Recovery (%) | 70 - 120% | 67 - 175%[2] |
| Precision (RSD%) | < 20% | 5.6 - 12.1%[2] |
Experimental Protocols
QuEChERS Protocol (General)
A detailed protocol for the QuEChERS method can be found in the European Committee for Standardization (CEN) Standard EN 15662. A general outline is as follows:
-
Sample Homogenization: A representative sample (e.g., 10-15 g of a food product) is homogenized.
-
Extraction: The homogenized sample is extracted with acetonitrile.
-
Partitioning: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer.
-
Dispersive SPE (dSPE) Clean-up: An aliquot of the acetonitrile extract is transferred to a tube containing a dSPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Centrifugation and Analysis: The mixture is centrifuged, and the supernatant is collected for GC-MS analysis.
MSPD Protocol (for Propolis)
The following protocol for the analysis of this compound in propolis was adapted from a validated study:
-
Sample Preparation: 0.5 g of propolis is blended with 1.0 g of silica as the dispersant sorbent.
-
Column Packing: The mixture is transferred to a column containing 1.0 g of Florisil as a clean-up sorbent.
-
Elution: The analytes are eluted with a dichloromethane-ethyl acetate (9:1, v/v) solvent mixture.
-
Analysis: The eluate is collected and analyzed by GC-MS.
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of a GC-MS method for this compound quantification.
Caption: Workflow for GC-MS Method Validation of this compound.
References
A Comparative Guide to the Cross-Reactivity of Tetradifon with Other Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of the acaricide Tetradifon with other pesticides. Due to a lack of direct experimental studies on this specific topic, this document outlines a framework for assessing cross-reactivity based on structural and functional similarities to other pesticides. It includes a hypothetical experimental protocol to guide researchers in setting up their own cross-reactivity studies.
Introduction to this compound and Cross-Reactivity
This compound is an organochlorine acaricide belonging to the diphenyl sulfone chemical class[1]. Its mode of action is the inhibition of mitochondrial ATP synthase, placing it in the Insecticide Resistance Action Committee (IRAC) Mode of Action (MoA) Group 12D[2].
Cross-reactivity in the context of pesticide analysis, particularly in immunoassays, refers to the ability of an antibody developed for a specific pesticide (the target analyte) to also bind to other, structurally or chemically similar compounds. This can lead to false-positive results or inaccurate quantification of the target analyte. Understanding potential cross-reactivity is crucial for developing specific and reliable analytical methods.
This guide will consider two pesticides for a hypothetical cross-reactivity comparison with this compound:
-
Diphenyl sulfone : The parent compound of this compound, chosen for its high structural similarity[3][4][5].
-
Propargite : An acaricide that shares a similar mode of action with this compound (IRAC MoA Group 12C, mitochondrial ATP synthase inhibitor) but is structurally different (a sulfite ester).
Structural and Functional Comparisons
The potential for cross-reactivity is often linked to similarities in chemical structure and, to a lesser extent, the mode of action.
-
Structural Similarity (Diphenyl Sulfone): this compound is a chlorinated derivative of diphenyl sulfone. An antibody raised against this compound might recognize the core diphenyl sulfone structure, potentially leading to significant cross-reactivity with the parent compound and other derivatives.
-
Functional Similarity (Propargite): Both this compound and Propargite disrupt energy metabolism by inhibiting mitochondrial ATP synthase. While their chemical structures are distinct, it is less likely, but still possible, that antibodies could recognize a conformational epitope related to their binding site on the enzyme.
Below is a diagram illustrating the chemical structures of this compound, Diphenyl Sulfone, and Propargite.
Signaling Pathway: Inhibition of Mitochondrial ATP Synthase
This compound and Propargite act by inhibiting mitochondrial ATP synthase, a key enzyme in cellular respiration. This disruption of the proton gradient ultimately blocks the production of ATP, leading to cellular energy depletion and death of the target pest.
Hypothetical Cross-Reactivity Study
To quantitatively assess the cross-reactivity of a this compound-specific antibody with other pesticides, a competitive enzyme-linked immunosorbent assay (cELISA) is a suitable method.
-
Antigen Coating:
-
A conjugate of this compound hapten and a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
The solution is added to the wells of a 96-well microtiter plate and incubated overnight at 4°C to allow the antigen to adsorb to the well surface.
-
-
Washing:
-
The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBST).
-
-
Blocking:
-
A blocking buffer (e.g., 1% BSA in PBST) is added to each well to block any remaining non-specific binding sites.
-
The plate is incubated for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Standard solutions of this compound and the test pesticides (Diphenyl sulfone, Propargite) are prepared at various concentrations.
-
Equal volumes of the standard/test pesticide solutions and a constant, limited concentration of the primary anti-Tetradifon antibody are mixed and pre-incubated.
-
The mixture is then added to the washed and blocked wells of the microtiter plate.
-
The plate is incubated for 1 hour at 37°C. During this time, the free pesticide in the solution competes with the coated this compound-BSA conjugate for binding to the primary antibody.
-
-
Secondary Antibody Incubation:
-
The plate is washed again to remove unbound antibodies and pesticides.
-
A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated goat anti-rabbit IgG) is added to each well.
-
The plate is incubated for 1 hour at 37°C.
-
-
Substrate Addition and Signal Detection:
-
After another wash step, a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes, allowing the HRP enzyme to catalyze a color change.
-
A stop solution (e.g., 2 M H₂SO₄) is added to quench the reaction.
-
The absorbance is read at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of the pesticide in the sample.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of the analyte that causes 50% inhibition of the antibody binding) is determined for this compound and each test pesticide.
-
The percent cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of this compound / IC50 of test pesticide) x 100
-
Hypothetical Data Presentation
The results of the cross-reactivity study would be summarized in a table for easy comparison. The following table presents hypothetical data for illustrative purposes.
| Compound | Chemical Class | Mode of Action (IRAC Group) | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%) |
| This compound | Diphenyl Sulfone | 12D | 25 | 100 |
| Diphenyl Sulfone | Diphenyl Sulfone | N/A | 250 | 10 |
| Propargite | Sulfite Ester | 12C | > 10,000 | < 0.25 |
| Dicofol | Diphenylcarbinol | Not Classified | > 10,000 | < 0.25 |
-
Interpretation of Hypothetical Results:
-
Diphenyl Sulfone: The hypothetical 10% cross-reactivity suggests that the antibody has some affinity for the core diphenyl sulfone structure but is significantly more specific to the chlorinated form of this compound.
-
Propargite & Dicofol: The negligible cross-reactivity (<0.25%) would indicate that despite Propargite sharing a similar mode of action, the antibody does not recognize it. This highlights that structural similarity is a more dominant factor in immunoassay cross-reactivity than functional similarity.
-
Conclusion
While no direct experimental data on the cross-reactivity of this compound with other pesticides is currently available, this guide provides a robust framework for researchers to design and conduct such studies. Based on chemical principles, it is hypothesized that compounds structurally similar to this compound, such as other chlorinated diphenyl sulfones, would exhibit the highest potential for cross-reactivity in immunoassays. Pesticides with similar modes of action but different structures, like Propargite, are less likely to cross-react. The provided experimental protocol for a competitive ELISA offers a reliable method for quantitatively determining these cross-reactivity profiles, which is essential for the development of accurate and specific analytical tools for pesticide residue monitoring.
References
- 1. This compound | C12H6Cl4O2S | CID 8305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenyl sulfone | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Diphenyl sulfone - Hazardous Agents | Haz-Map [haz-map.com]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
A Comparative Analysis of Tetradifon and Novel Miticides for Acarine Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acaricidal efficacy of Tetradifon, a conventional organochlorine miticide, with a selection of novel miticides possessing distinct modes of action. The information presented herein is intended to support research and development efforts in the field of pest management by offering a side-by-side evaluation of these compounds based on available experimental data.
Executive Summary
This compound, a long-established miticide, functions by inhibiting mitochondrial ATP synthase. While historically effective, its use has declined in many regions, and recent comparative efficacy data is scarce. In contrast, a new generation of miticides has emerged, offering diverse modes of action and, in many cases, improved safety profiles. This guide focuses on a comparative analysis of this compound with four such novel compounds: Cyflumetofen, Bifenazate, Spiromesifen, and Etoxazole. These newer miticides target different physiological and biochemical pathways in mites, providing alternative strategies for managing resistance and controlling various mite species.
Data Presentation: Efficacy Against Tetranychus urticae (Two-Spotted Spider Mite)
The following table summarizes the available median lethal concentration (LC50) values for this compound and the selected novel miticides against the two-spotted spider mite (Tetranychus urticae), a globally significant agricultural pest. It is important to note the limited availability of recent, directly comparable LC50 data for this compound. The data presented is compiled from various studies, and experimental conditions may differ.
| Miticide | IRAC MoA Class | Mode of Action | Target Mite Stage | LC50 (ppm) | Reference(s) |
| This compound | 12D | Inhibitor of mitochondrial ATP synthase | Eggs, Larvae, Nymphs | Data not readily available in recent literature | [1] |
| Cyflumetofen | 25A | Mitochondrial Complex II electron transport inhibitor | All stages | 4.8 (Adults), 0.9 (Larvae) | |
| Bifenazate | 20D | Mitochondrial Complex III electron transport inhibitor (Qo site) | All motile stages | Not specified in provided results | [2][3] |
| Spiromesifen | 23 | Acetyl-CoA carboxylase inhibitor | Eggs, Nymphs | 0.16 (Eggs, T. cinnabarinus) | [4] |
| Etoxazole | 10B | Chitin biosynthesis inhibitor | Eggs, Larvae, Nymphs | Not specified in provided results |
Note: The lack of recent, standardized LC50 values for this compound makes a direct quantitative comparison challenging. The provided data for novel miticides are from various sources and should be interpreted within the context of their respective experimental protocols.
Experimental Protocols
The efficacy data presented in this guide are primarily derived from laboratory bioassays. The two most common methods employed in these studies are the slide-dip and leaf-dip assays. The general procedures for these assays are outlined below.
Slide-Dip Bioassay
This method is widely used to determine the contact toxicity of a miticide.
-
Mite Preparation: Adult female mites of a uniform age are carefully collected and affixed, dorsal side down, to a piece of double-sided adhesive tape attached to a glass microscope slide.
-
Treatment Application: The slide with the attached mites is briefly immersed (typically for 5 seconds) in a specific concentration of the test miticide solution. A control group is immersed in a solution without the miticide.
-
Incubation: After dipping, the excess solution is allowed to drain, and the slides are placed in a controlled environment (e.g., 25°C, 60-70% RH, and a specified photoperiod).
-
Mortality Assessment: Mortality is typically assessed after 24 to 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Mortality data from a range of concentrations are used to calculate the LC50 value using probit analysis.
Leaf-Dip Bioassay
This method assesses both contact and residual toxicity and is often considered more representative of field conditions.
-
Preparation of Leaf Discs: Leaf discs of a suitable host plant (e.g., bean or strawberry) are excised.
-
Treatment Application: The leaf discs are dipped into the test miticide solutions for a short duration (e.g., 10-30 seconds) and then allowed to air dry. Control discs are dipped in a miticide-free solution.
-
Mite Infestation: Once dry, a known number of adult female mites are transferred onto the treated surface of each leaf disc.
-
Incubation: The leaf discs are placed on a moist substrate (e.g., wet cotton or agar) within a petri dish to maintain turgor and prevent mite escape. The dishes are then kept in a controlled environment.
-
Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24, 48, 72 hours) as described for the slide-dip bioassay.
-
Data Analysis: The LC50 is determined from the concentration-mortality data.
Visualization of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for miticide efficacy testing and the signaling pathways targeted by these compounds.
Caption: A typical experimental workflow for evaluating miticide efficacy.
Caption: Modes of action for this compound and selected novel miticides.
Conclusion
The development of novel miticides with diverse modes of action represents a significant advancement in the management of acaroid pests. Compounds like Cyflumetofen, Bifenazate, Spiromesifen, and Etoxazole offer effective alternatives to older chemistries and are crucial for implementing robust resistance management strategies. While this compound has a historical legacy in mite control, the lack of recent, publicly available efficacy data makes direct comparisons with these newer agents difficult. For researchers and professionals in drug development, the focus on novel targets within mite physiology, as exemplified by the miticides reviewed here, presents promising avenues for the discovery of next-generation acaricides. Future research should aim to conduct direct comparative studies under standardized conditions to provide a clearer picture of the relative efficacy of these compounds.
References
Tetradifon's Oligomycin-Like Activity: A Comparative Guide to Mitochondrial ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The F₀F₁ ATP Synthase as a Target
The F₀F₁ ATP synthase, or Complex V of the electron transport chain, is a critical enzyme responsible for the majority of cellular ATP production. Its intricate molecular machinery makes it a target for a variety of natural and synthetic inhibitors. Understanding the mechanisms and potencies of these inhibitors is crucial for both basic research into cellular metabolism and the development of drugs targeting diseases with metabolic dysregulation, such as cancer and neurodegenerative disorders.
Oligomycin is a well-established and potent inhibitor of the F₀ subunit of ATP synthase, effectively blocking the proton channel and halting ATP synthesis. Early studies identified the acaricide tetradifon as possessing "oligomycin-like activity," suggesting a similar mechanism of action on mitochondrial energy-linked functions. This guide explores this comparison, presenting the available data to aid researchers in understanding this compound's place among mitochondrial inhibitors.
Mechanism of Action: A Tale of Two Inhibitors
Both oligomycin and this compound are reported to inhibit mitochondrial ATP synthesis by targeting the F₀ subunit of the ATP synthase complex.
Oligomycin: This macrolide antibiotic binds to the c-ring of the F₀ domain, physically obstructing the proton translocation channel.[1] This blockage prevents the proton motive force from driving the rotation of the c-ring and the associated γ subunit of the F₁ domain, thereby inhibiting ATP synthesis.[1]
This compound: A study by Bustamante and Pedersen (1973) first described this compound as an "oligomycin-like inhibitor of energy-linked activities of rat liver mitochondria".[2] This suggests that this compound also interferes with the function of the F₀ subunit, leading to an inhibition of oxidative phosphorylation. The precise binding site and molecular interactions of this compound with the ATP synthase complex have not been as extensively characterized as those of oligomycin.
To visualize the inhibitory action on the ATP synthase pathway, the following diagram illustrates the key components and the proposed sites of inhibition.
Caption: Inhibition of the F₀F₁ ATP Synthase Signaling Pathway.
Quantitative Comparison of Inhibitory Activity
A direct, side-by-side quantitative comparison of the inhibitory potency of this compound and oligomycin is absent in the available scientific literature. However, to provide a useful benchmark for researchers, the following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for oligomycin and other relevant ATP synthase inhibitors.
Table 1: Inhibitory Potency of Various Mitochondrial ATP Synthase Inhibitors
| Inhibitor | Target Subunit/Complex | IC₅₀ | Cell Line / System | Reference |
| Oligomycin A | F₀ subunit of ATP Synthase | ~100 nM | MCF7 cells (mammosphere formation) | [3] |
| Oligomycin A | F₀ subunit of ATP Synthase | ~5-10 µM | MDA-MB-231 cells (mammosphere formation) | [3] |
| Resveratrol | F₁ subunit of ATP Synthase | 12–28 μM | Rat brain and liver mitochondria | |
| Apoptolidin A | F₀ subunit of ATP Synthase | 0.7 μM | Mitochondria | |
| Bedaquiline | c-subunit of ATP synthase | - | Mycobacterium tuberculosis | |
| This compound | F₀ subunit of ATP Synthase (inferred) | Not Reported | - | - |
Note: IC₅₀ values are highly dependent on the specific experimental conditions, including the cell type, substrate used, and assay methodology. The data presented here is for comparative purposes and may not be directly extrapolated to other systems.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines a detailed methodology for a standard mitochondrial stress test, a key experiment for evaluating the effects of inhibitors on mitochondrial respiration.
Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)
This protocol is adapted for use with a Seahorse XF Analyzer, a common platform for real-time measurement of cellular oxygen consumption rate (OCR).
Objective: To determine the effects of mitochondrial inhibitors on key parameters of cellular respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Materials:
-
Cultured cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors:
-
Oligomycin (e.g., 1.0 µM final concentration)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., 1.0 µM final concentration, requires optimization)
-
Rotenone/antimycin A mixture (e.g., 0.5 µM final concentration of each)
-
This compound (concentration range to be determined empirically)
-
-
Seahorse XFe/XFp Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Prepare stock solutions of the mitochondrial inhibitors in the assay medium. Load the inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Place the cell plate into the analyzer.
-
Run the pre-programmed Mito Stress Test protocol. The instrument will perform the following steps:
-
Baseline OCR Measurement: Measure the basal oxygen consumption rate.
-
Injection 1 (Oligomycin/Tetradifon): Inject oligomycin or the test compound (this compound). The subsequent decrease in OCR represents the ATP-linked respiration.
-
Injection 2 (FCCP): Inject the uncoupler FCCP to collapse the proton gradient and induce maximal respiration. This reveals the spare respiratory capacity.
-
Injection 3 (Rotenone/Antimycin A): Inject the Complex I and III inhibitors to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function: basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
-
For dose-response experiments, plot the relevant parameter (e.g., ATP-linked respiration) against the concentration of the inhibitor to determine the IC₅₀ value.
-
The following diagram illustrates the workflow of this experimental protocol.
Caption: Experimental Workflow for the Seahorse XF Mito Stress Test.
Conclusion and Future Directions
This compound exhibits an "oligomycin-like" inhibitory effect on mitochondrial energy metabolism, likely by targeting the F₀ subunit of ATP synthase. While this qualitative comparison is established, a significant gap exists in the literature regarding the quantitative potency of this compound, especially in direct comparison to well-characterized inhibitors like oligomycin.
For researchers in drug development and mitochondrial biology, further investigation into this compound's mechanism and potency is warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. Elucidating the precise binding site and inhibitory kinetics of this compound could provide valuable insights into the structure-function relationship of the F₀F₁ ATP synthase and may uncover novel chemical scaffolds for the development of targeted metabolic modulators. The use of modern techniques such as cryogenic electron microscopy (cryo-EM) could be instrumental in visualizing the interaction of this compound with the ATP synthase complex at a molecular level. Such studies would be invaluable in confirming its "oligomycin-like" activity and establishing its potential as a tool for research or as a lead compound in therapeutic development.
References
A Comparative Guide to Tetradifon Extraction Techniques for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Tetradifon from various matrices is a critical first step in analysis. This guide provides a comparative overview of several common and emerging extraction techniques, supported by available experimental data to facilitate an informed choice of methodology.
This publication reviews conventional and modern methods for the extraction of the acaricide this compound, including Matrix Solid-Phase Dispersion (MSPD), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and the traditional Soxhlet extraction. Each method's principles, performance metrics, and procedural details are discussed to offer a comprehensive resource for analytical chemists.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction technique is contingent on factors such as the sample matrix, desired recovery rates, solvent and time efficiency, and the availability of specialized equipment. Below is a summary of key performance indicators for various this compound extraction methods.
| Technique | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| MSPD | Propolis | 67 - 175[1] | 5.6 - 12.1[1] | 0.05 - 0.10 mg/kg[1] | 0.15 - 0.25 mg/kg[1] | Simple, effective, combines extraction and cleanup. | Recovery can be variable depending on the matrix and analyte. |
| QuEChERS | Water | 70 - 120 | Not Specified | 0.23 - 9.67 µg/L | Not Specified | Fast, easy, low solvent consumption, high throughput. | Matrix effects can be significant, requiring matrix-matched calibration. |
| SFE | General | Variable | Not Specified | Not Specified | Not Specified | Green technique (uses CO2), selective, fast. | High initial equipment cost, may require modifiers for polar analytes. |
| MAE | General | Variable | Not Specified | Not Specified | Not Specified | Fast, reduced solvent consumption, efficient heating. | Can cause degradation of thermally labile compounds. |
| UAE | General | Variable | Not Specified | Not Specified | Not Specified | Fast, simple equipment, can be performed at room temperature. | Efficiency can be matrix-dependent. |
| Soxhlet | General | Variable | Not Specified | Not Specified | Not Specified | Well-established, thorough extraction. | Time-consuming, large solvent consumption, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to enable replication and adaptation in your laboratory setting.
Matrix Solid-Phase Dispersion (MSPD) for this compound in Propolis
This protocol is adapted from a study on the determination of various pesticides in propolis.[1]
1. Sample Preparation:
-
Weigh 0.5 g of a homogeneous propolis sample into a glass mortar.
2. Dispersion:
-
Add 1.0 g of silica as the dispersant sorbent.
-
Gently blend the sample and silica with a pestle for 5 minutes to achieve a uniform mixture.
3. Column Packing:
-
Place a glass wool plug at the bottom of a 10 mL syringe.
-
Add 1.0 g of Florisil as a clean-up sorbent.
-
Transfer the propolis-silica mixture on top of the Florisil layer.
-
Gently compress the column with the syringe plunger.
4. Elution:
-
Elute the analytes by passing 10 mL of dichloromethane-ethyl acetate (9:1, v/v) through the column.
-
Collect the eluate in a suitable collection tube.
5. Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
QuEChERS for Pesticide Residues in Water
This general protocol is based on the principles of the QuEChERS method for aqueous samples.
1. Sample Preparation:
-
Place 10 mL of the water sample into a 50 mL centrifuge tube.
2. Extraction and Partitioning:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and MgSO₄).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
4. Analysis:
-
The resulting supernatant is ready for direct injection or can be further concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Visualizing Extraction Workflows
To better understand the procedural flow of the discussed extraction techniques, the following diagrams have been generated.
Caption: A logical flowchart of different this compound extraction techniques.
Caption: A general experimental workflow for this compound analysis.
References
A Comparative Guide to Inter-Laboratory Validated Analytical Methods for Tetradifon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the determination of Tetradifon, a persistent acaricide and insecticide. The information presented is compiled from various inter-laboratory and single-laboratory validation studies, offering insights into the performance of different analytical techniques across various matrices. This document is intended to assist researchers and analytical scientists in selecting and implementing robust and reliable methods for this compound analysis.
Quantitative Performance Data
The following table summarizes the quantitative performance data for this compound analysis using different analytical methodologies as reported in various validation studies. These parameters are crucial for assessing the suitability of a method for a specific application.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| GC-MS/MS | Daikenchuto (Herbal Medicine) | Not Reported | Not Reported | ≥ 80% | Not Reported | [1] |
| GC-MS/MS | Soil | Not Reported | 2 - 20 µg/kg | 70 - 120% | < 20% | [2] |
| GC-MS (SIM) | Propolis | 0.05 - 0.10 mg/kg | 0.15 - 0.25 mg/kg | 67 - 175% | 5.6 - 12.1% | [3] |
| LC-MS/MS & GC-MS | Water | 0.23 - 9.67 µg/L | > 1 µg/L | 70 - 120% | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols used in the cited validation studies.
1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound in Daikenchuto [1]
-
Sample Preparation:
-
Extraction: Acetone is used to extract pesticides from the herbal medicine matrix.
-
Cleanup: The extract is purified using a Sep-Pak C18 column with acetonitrile as the elution solvent, followed by a DSC-NH2 column with ethyl acetate.
-
-
Instrumentation:
-
Gas chromatography coupled with a tandem mass spectrometer (GC-MS/MS).
-
-
Validation:
-
The method was validated according to the United States Pharmacopeia (USP) requirements.
-
2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound in Soil
-
Sample Preparation:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for extraction and cleanup.
-
-
Instrumentation:
-
Gas chromatography coupled with a tandem mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
-
Validation:
-
The method was validated across five different soil matrices, assessing recovery, linearity, precision, and limits of quantification.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Propolis
-
Sample Preparation:
-
Matrix Solid-Phase Dispersion (MSPD) was used for extraction.
-
0.5 g of propolis was dispersed with 1.0 g of silica.
-
Cleanup was performed with 1.0 g of Florisil.
-
Elution was carried out with a dichloromethane-ethyl acetate (9:1, v/v) mixture.
-
-
Instrumentation:
-
Gas chromatography-mass spectrometry (GC-MS) operated in selected ion monitoring (SIM) mode.
-
-
Validation:
-
The method was validated by analyzing fortified propolis samples at different concentration levels.
-
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Water
-
Sample Preparation:
-
The QuEChERS method was used for the extraction of pesticide residues from water samples.
-
-
Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) were used for analysis.
-
-
Validation:
-
The method was validated for accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Visualizations
The following diagrams illustrate the general experimental workflow for this compound analysis and the logical steps involved in the validation of these analytical methods.
Figure 1. A generalized experimental workflow for the analysis of this compound residues.
Figure 2. Logical flow of the analytical method validation process.
References
- 1. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MSPD procedure for determining buprofezin, this compound, vinclozolin, and bifenthrin residues in propolis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of derivatization reagents for mass spectrometry.
For researchers, scientists, and drug development professionals, achieving sensitive and reliable quantification of analytes by mass spectrometry is paramount. Many molecules, due to their polarity, low volatility, or poor ionization efficiency, require chemical modification prior to analysis. This process, known as derivatization, enhances the physicochemical properties of analytes, making them more amenable to mass spectrometric detection.
This guide provides a comparative analysis of common derivatization reagents used in mass spectrometry, focusing on their performance, applications, and the underlying chemical principles. We present quantitative data to facilitate reagent selection and detailed experimental protocols for key derivatization procedures.
Principles of Derivatization for Mass Spectrometry
Derivatization aims to modify an analyte to improve its analytical characteristics for mass spectrometry. The primary goals of derivatization are:
-
Increased Volatility: For gas chromatography-mass spectrometry (GC-MS), derivatization reduces the polarity of analytes containing active hydrogens (e.g., -OH, -NH, -SH, -COOH), making them more volatile.
-
Enhanced Ionization Efficiency: For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a readily ionizable group, significantly increasing the signal intensity in electrospray ionization (ESI) or other ionization sources.[1]
-
Improved Chromatographic Separation: Derivatization can alter the retention behavior of analytes, leading to better separation from matrix components and isomers.
-
Structural Elucidation: Derivatization can induce specific fragmentation patterns in the mass spectrometer, aiding in the structural identification of unknown compounds.
The choice of derivatization reagent depends on the functional groups present in the analyte, the analytical technique (GC-MS or LC-MS), and the desired outcome of the analysis. The three main classes of derivatization reactions are silylation, acylation, and alkylation.
Comparative Analysis of Derivatization Reagents
The selection of an appropriate derivatization reagent is critical for method development. The following tables provide a quantitative comparison of common derivatization reagents for different classes of analytes.
Silylation Reagents for GC-MS
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines.[2] It involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.
| Reagent | Analyte Class | Derivatization Efficiency (%) | Key Advantages | Key Disadvantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids | >95 | Volatile byproducts, good for general purpose silylation. | Derivatives can be moisture sensitive. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Amino Acids, Sugars | >98 | Most volatile TMS reagent, byproducts elute with the solvent front.[3] | May not be suitable for sterically hindered groups. |
| MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | Steroids, Fatty Acids, Amino Acids | >95 | Forms very stable t-BDMS derivatives, less moisture sensitive, characteristic fragmentation ([M-57]+).[4] | Slower reaction times and higher temperatures may be required. |
Acylation Reagents for GC-MS and LC-MS
Acylation involves the introduction of an acyl group into a molecule, typically at hydroxyl, amino, or thiol groups. This reduces polarity for GC-MS and can be used to introduce a tag for enhanced detection in LC-MS.
| Reagent | Analyte Class | Signal Enhancement (LC-MS) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Pentafluorobenzoyl Chloride (PFBCl) | Phenols, Amines | N/A (GC-MS focus) | pg/mL range | Introduces an electron-capturing group for high sensitivity in electron capture detection (ECD) for GC. | Can produce corrosive byproducts. |
| Propionic Anhydride | Catecholamines | 4-30 fold increase[5] | 0.010 - 0.020 nmol/L | Enables sensitive and simultaneous quantification of catecholamines and metanephrines. | Reaction conditions need careful optimization. |
| Dansyl Chloride | Amines, Phenols | 1 to 3 orders of magnitude | fmol to pmol range | Highly fluorescent tag, significantly enhances ionization in ESI-MS. | Can react with other nucleophiles. |
| Dabsyl Chloride | Amino Acids | Good | Good | Stable derivatives, specific detection in the visible region. | Requires elevated temperatures for reaction. |
| Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) | Amino Acids | Good | As low as 1 fmol/µl | Rapid derivatization, stable derivatives, suitable for LC-MS/MS. | Can be less versatile than Dansyl-Cl under certain pH conditions. |
Alkylation Reagents for GC-MS and LC-MS
Alkylation involves the introduction of an alkyl group. This is a versatile technique for derivatizing a wide range of functional groups, including carboxylic acids, thiols, and amines.
| Reagent | Analyte Class | Derivatization Efficiency (%) | Key Advantages | Key Disadvantages |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Thiols | >90 | Forms stable derivatives with excellent sensitivity for ECD and NCI-MS. | Can be a strong lachrymator and requires careful handling. |
| Diazomethane | Carboxylic Acids | Nearly quantitative | Reacts instantaneously at room temperature to form methyl esters with few byproducts. | Extremely toxic and explosive, must be prepared fresh. |
| Iodoacetamide (IAA) | Thiols (Cysteine residues) | High | Widely used in proteomics for cysteine alkylation to prevent disulfide bond reformation. | Can have side reactions with other amino acid residues. |
| N-Ethylmaleimide (NEM) | Thiols (Cysteine residues) | High | Reacts faster with thiols than IAA and is less pH-dependent. | May be less specific than iodo-derivatives at alkaline pH. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for derivatization in mass spectrometry and the logical considerations for selecting a derivatization strategy.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible derivatization. Below are protocols for common derivatization methods.
Protocol 1: Silylation using MSTFA for GC-MS Analysis of General Metabolites
This protocol is suitable for a wide range of analytes including organic acids, amino acids, and sugars.
Materials:
-
Dried sample extract
-
Pyridine
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation (for carbonyl groups): Add 50 µL of methoxyamine hydrochloride solution to the dried sample in a GC vial. Vortex briefly and heat at 60°C for 30 minutes. This step is crucial for reducing the number of isomers for compounds with carbonyl groups.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Protocol 2: Dansylation of Amines and Phenols for LC-MS Analysis
This protocol enhances the ionization efficiency of compounds containing primary and secondary amine or phenolic hydroxyl groups for LC-MS analysis.
Materials:
-
Sample extract
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride solution in acetonitrile
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
Formic acid
-
LC-MS grade water and acetonitrile
Procedure:
-
Sample Preparation: Transfer 25 µL of the sample extract to a microcentrifuge tube or well in a 96-well plate.
-
Reagent Addition: Add 50 µL of a 1:1 mixture of 100 mM sodium carbonate/bicarbonate buffer and 50 mM dansyl chloride solution. Mix well.
-
Reaction: Incubate at 25°C with shaking for 60 minutes in the dark.
-
Quenching: Add 7.5 µL of 10% ammonium hydroxide to consume excess dansyl chloride.
-
Neutralization: Add a small volume of formic acid to neutralize the solution.
-
Analysis: Dilute the sample with an appropriate mobile phase and inject it into the LC-MS system.
Protocol 3: Alkylation of Carboxylic Acids using PFBBr for GC-MS Analysis
This protocol is used to form pentafluorobenzyl esters of carboxylic acids, which are highly sensitive to electron capture detection.
Materials:
-
Aqueous sample containing carboxylic acids
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Organic solvent (e.g., acetonitrile or hexane)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Adjust the pH of the aqueous sample to >7 with a suitable base.
-
Reagent Addition: Add an equal volume of organic solvent containing PFBBr and DIPEA to the aqueous sample.
-
Reaction: Vortex the mixture vigorously and heat at 60°C for 1 hour.
-
Extraction: After cooling, the organic layer containing the derivatized carboxylic acids is separated.
-
Analysis: The organic extract can be concentrated if necessary and then injected into the GC-MS system.
Conclusion
Derivatization is a powerful tool in mass spectrometry that can significantly enhance the analytical performance for a wide range of compounds. The choice of derivatization reagent and method should be carefully considered based on the analyte's functional groups, the mass spectrometric technique employed, and the analytical goals. Silylation is a robust method for increasing the volatility of polar analytes for GC-MS. Acylation is versatile, improving volatility for GC-MS and enhancing ionization for LC-MS, with reagents like Dansyl chloride providing substantial sensitivity gains. Alkylation offers a means to derivatize a broad spectrum of functional groups, with reagents like PFBBr enabling ultratrace analysis. By understanding the principles behind these techniques and following optimized protocols, researchers can overcome analytical challenges and achieve reliable and sensitive quantification of their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of different chromatography columns for Tetradifon.
For researchers and professionals in analytical chemistry and drug development, the precise and efficient separation of compounds is paramount. This guide provides a comprehensive evaluation of different chromatography columns for the analysis of Tetradifon, a persistent organochlorine pesticide. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate column for your specific analytical needs.
Performance Comparison of Chromatography Columns
The selection of a suitable chromatography column is critical for achieving accurate and reproducible results in this compound analysis. The following tables summarize the performance of commonly used Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) columns.
Gas Chromatography (GC) Column Performance
| Performance Metric | Rxi®-5Sil MS |
| Retention Time (min) | 21.939[1] |
| Primary Interaction Mechanism | Non-polar interactions with 5% diphenyl / 95% dimethyl polysiloxane stationary phase[1][2] |
Note: Performance data is based on the specific experimental conditions outlined in the protocols below.
High-Performance Liquid Chromatography (HPLC) Column Performance
While a direct comparative study under identical conditions was not found in the immediate literature, the following table provides an expected performance comparison based on the known properties of C18 and Phenyl-Hexyl columns for pesticide analysis.
| Performance Metric | C18 Column | Phenyl-Hexyl Column |
| Expected Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Peak Asymmetry (Tailing Factor) | ~ 1.2 | ~ 1.1 |
| Resolution (Rs) with adjacent peaks | > 1.5 | > 2.0 |
| Primary Interaction Mechanism | Hydrophobic interactions[3] | Hydrophobic and π-π interactions[4] |
Note: These are generalized performance characteristics. Actual performance may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative experimental protocols for the GC and HPLC analysis of this compound.
Gas Chromatography (GC) Protocol (Based on EPA Method 8081B)
This method is suitable for the determination of organochlorine pesticides, including this compound, in extracts from solid and liquid matrices.
-
Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Column: Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a low-polarity column with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane.
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector:
-
Type: Electron Capture Detector (ECD)
-
Temperature: 320 °C
-
-
Injection Volume: 1 µL
High-Performance Liquid Chromatography (HPLC) Protocol
The following are generalized protocols for the analysis of pesticides on C18 and Phenyl-Hexyl columns.
Standard C18 Column Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-15 min: 30-90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).
-
Injection Volume: 10 µL.
Phenyl-Hexyl Column Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometry (MS) detector.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mobile phase containing methanol is often preferred to enhance π-π interactions.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 40% B
-
1-15 min: 40-95% B
-
15-18 min: 95% B
-
18-20 min: 40% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI).
-
Injection Volume: 10 µL.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating chromatography column performance, the following diagram illustrates the key steps involved.
Caption: Workflow for evaluating chromatography column performance.
References
A Researcher's Guide to Comparative Residue Analysis in Animal Tissues
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug residues in animal tissues is paramount for ensuring food safety and conducting pharmacokinetic studies. This guide provides a comparative overview of three widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.
The choice of analytical method for residue analysis depends on various factors, including the chemical nature of the analyte, the required sensitivity and specificity, sample throughput, and cost. While LC-MS/MS has become a powerful and versatile tool for multi-residue screening, ELISA offers a rapid and cost-effective solution for specific analytes, and HPLC remains a robust technique for quantitative analysis.
Comparative Performance of Analytical Methods
The following table summarizes the quantitative performance of LC-MS/MS, ELISA, and HPLC for the analysis of veterinary drug residues in different animal tissues. The data presented are aggregated from various studies and demonstrate the typical performance characteristics of each method.
| Analytical Method | Tissue Type | Analyte Class | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery Rate (%) |
| LC-MS/MS | Muscle | Multiple Classes | 0.1 - 1.0[1][2] | 0.5 - 5.0 | 60 - 120[3] |
| Liver | Sulfonamides | 0.04 - 13.0[4] | 0.09 - 32.0[4] | 81.4 - 110.0 | |
| Kidney | Multiple Classes | 0.5 - 1.0 | 1.0 - 5.0 | 71.4 - 120 | |
| ELISA | Muscle | Ciprofloxacin | ~42.6 | Not specified | Not specified |
| Liver | Oxytetracycline, Sulfamethazine | Not specified | Not specified | Not specified | |
| Meat | Tetracycline | Not specified | Not specified | Not specified | |
| HPLC | Liver | Sulfonamides | Not specified | ~5.0 | 53 - 93 |
| Muscle | Not specified | Not specified | Not specified | Not specified | |
| Kidney | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for sample preparation and analysis using LC-MS/MS, ELISA, and HPLC.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Muscle Tissue
The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup process.
-
Homogenization: Weigh 2-15 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Extraction: Add an appropriate volume of organic solvent (typically acetonitrile) and buffering salts. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Partitioning: Add magnesium sulfate and sodium chloride to induce phase separation. Vortex again and centrifuge.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components like fats and pigments. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the analytical instrument or further concentrated and reconstituted in a suitable solvent.
Analytical Method 1: LC-MS/MS
LC-MS/MS is a highly sensitive and selective technique used for the identification and quantification of a wide range of veterinary drug residues.
-
Chromatographic Separation: Inject the final extract onto a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization - ESI) and fragmented. Specific precursor and product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to ensure high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using matrix-matched standards to quantify the concentration of the target analytes in the sample.
Analytical Method 2: ELISA
ELISA is an immunological assay that offers a rapid and high-throughput screening method for the detection of specific drug residues.
-
Sample/Standard Addition: Add a specific volume of the prepared sample extract or standard solutions to the wells of a microplate pre-coated with antibodies specific to the target analyte.
-
Competitive Binding: Add an enzyme-conjugated version of the target analyte to the wells. This will compete with the analyte in the sample for binding to the antibodies.
-
Incubation and Washing: Incubate the plate to allow for binding. After incubation, wash the wells to remove any unbound components.
-
Substrate Addition: Add a substrate that will react with the enzyme to produce a color change.
-
Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Quantification: A standard curve is used to determine the concentration of the analyte in the samples.
Analytical Method 3: HPLC
HPLC is a well-established chromatographic technique for the separation and quantification of various compounds.
-
Chromatographic Separation: Inject the final extract onto an HPLC system with a suitable column and mobile phase. Isocratic or gradient elution can be used depending on the complexity of the sample.
-
Detection: As the separated analytes elute from the column, they are detected by a suitable detector, such as a UV-Vis or fluorescence detector.
-
Quantification: The concentration of the analyte is determined by comparing the peak area or height from the sample chromatogram to that of a calibration curve prepared from standards of known concentrations.
Visualizing the Workflow
To better illustrate the interconnected stages of a typical residue analysis project, the following diagrams outline the general experimental workflow and the logical relationships between the key steps.
Caption: General experimental workflow for comparative residue analysis.
Caption: Logical steps in a residue analysis study.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 4. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetradifon
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Tetradifon, a non-systemic acaricide. Adherence to these guidelines will help mitigate risks and ensure the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including protective clothing, gloves, and safety spectacles.[1] Avoid all personal contact, including the inhalation of dust or aerosols.[2] When handling this compound, do not eat, drink, or smoke.[2][3]
In the event of a spill, immediately remove all ignition sources and clean up the spill to prevent it from entering drains or water courses.[2] For dry spills, use dry clean-up procedures to avoid generating dust, and for wet spills, vacuum or shovel the material into a labeled container for disposal.
Step-by-Step Disposal Protocol for this compound
The recommended disposal methods for this compound prioritize environmental safety and regulatory compliance. The primary options involve professional chemical waste disposal services.
-
Licensed Chemical Destruction: The most recommended method for disposing of this compound is to send it to a licensed chemical destruction plant. These facilities are equipped to handle and neutralize hazardous chemicals in an environmentally sound manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing. This process must be carried out in a licensed facility to ensure that harmful combustion byproducts are not released into the atmosphere.
Important Considerations:
-
Do Not Dispose in Drains or Waterways: this compound is very toxic to aquatic life with long-lasting effects. Under no circumstances should it be discharged into sewer systems or any water bodies.
-
Prevent Contamination: Avoid contamination of water, foodstuffs, feed, or seed during storage and disposal.
Disposal of Contaminated Materials and Empty Containers
Proper disposal of materials that have come into contact with this compound is as critical as the disposal of the chemical itself.
-
Spill Residues: Any material used to clean up a this compound spill, such as absorbents, should be collected and placed in a suitable, sealed container for disposal in accordance with local, state, and federal regulations.
-
Empty Containers: To ensure they are no longer hazardous, empty this compound containers should be triple-rinsed or subjected to an equivalent cleaning method. After cleaning, the packaging should be punctured to render it unusable for other purposes. These treated containers can then be offered for recycling or reconditioning, or disposed of in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Quantitative Data Summary
The available safety data for this compound does not provide specific quantitative parameters for disposal such as concentration limits, optimal temperature ranges for incineration, or required pH for neutralization. The emphasis is on procedural adherence to licensed and regulated disposal methods.
| Parameter | Value |
| UN Number | UN3077 |
| IMDG Transport Hazard Class | 9 |
| Packaging Group | III (minor danger) |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetradifon
An essential resource for laboratory professionals on the safe handling, storage, and disposal of Tetradifon, ensuring operational safety and regulatory compliance.
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling the organochlorine insecticide this compound. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. Skin contact is a primary route of exposure to pesticides, making appropriate protective gear non-negotiable.[1][2]
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, nitrile rubber).[3][4] | Prevents dermal absorption. Do not use leather or fabric gloves as they can absorb and retain the chemical.[5] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes, mists, and dust. Contact lenses should be avoided as they can absorb and concentrate irritants. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent. | Necessary when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas. |
| Body Protection | Long-sleeved shirt, long pants, and/or coveralls. A chemical-resistant apron may be required for mixing and loading. | Minimizes skin contact. For tasks with a higher risk of spills or splashes, waterproof coveralls are recommended. |
| Footwear | Chemical-resistant boots. | Leather and fabric footwear are not suitable as they can absorb the pesticide. Pant legs should be worn outside of boots to prevent chemicals from entering. |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A structured approach to handling this compound is critical for safety and to prevent contamination.
1. Preparation and Handling:
-
Work in a well-ventilated area.
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
-
Use non-sparking tools to prevent ignition, as dusts may form explosive mixtures with air.
2. Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
-
Store away from oxidizing agents, as this may result in ignition.
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is vital.
Spill Cleanup:
-
Minor Spills:
-
Remove all ignition sources.
-
Use dry clean-up procedures and avoid generating dust.
-
Collect residues and place them in sealed, labeled containers for disposal.
-
-
Major Spills:
-
Alert emergency responders.
-
Wear a self-contained breathing apparatus and protective gloves.
-
Prevent the spillage from entering drains or water courses.
-
First Aid Measures:
-
If Swallowed: Get medical help immediately. Rinse mouth but do not induce vomiting.
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.
-
If on Skin: Remove contaminated clothing. Rinse the skin with plenty of water or shower.
-
If in Eyes: First, rinse with plenty of water for several minutes (remove contact lenses if possible), then seek medical attention.
Below is a workflow for handling a this compound spill:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.
Always comply with local, regional, and national regulations for waste disposal.
References
- 1. extension.missouri.edu [extension.missouri.edu]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Pesticide use and personal protective equipment [health.vic.gov.au]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
